molecular formula C12H8N2O B1320488 4-(Pyridin-2-yloxy)benzonitrile CAS No. 270260-33-8

4-(Pyridin-2-yloxy)benzonitrile

Cat. No.: B1320488
CAS No.: 270260-33-8
M. Wt: 196.2 g/mol
InChI Key: ZVQAOOXNUVKQML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyridin-2-yloxy)benzonitrile is a useful research compound. Its molecular formula is C12H8N2O and its molecular weight is 196.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyridin-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQAOOXNUVKQML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594585
Record name 4-[(Pyridin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270260-33-8
Record name 4-[(Pyridin-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Pyridin-2-yloxy)benzonitrile, a key heterocyclic building block in modern drug discovery and materials science. This document is intended for researchers, chemists, and drug development professionals, offering detailed insights into prevalent synthetic methodologies, the underlying reaction mechanisms, and robust analytical techniques for structural verification and purity assessment. We will explore the nuances of Nucleophilic Aromatic Substitution (SNAr) and the copper-catalyzed Ullmann condensation as primary synthetic routes. Furthermore, a complete spectroscopic profile, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is detailed to serve as a definitive reference for compound validation.

Introduction: Significance and Applications

This compound (CAS No. 270260-33-8) is a diaryl ether that incorporates both a pyridine and a benzonitrile moiety.[1] This unique combination of functional groups makes it a valuable intermediate in medicinal chemistry. The benzonitrile group is a well-established bioisostere for phenyl rings or other functional groups, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions, which can enhance binding affinity to biological targets.[2] Similarly, the pyridine ring is a common feature in pharmaceuticals, often improving metabolic stability and aqueous solubility. The ether linkage provides a flexible yet stable connection between these two critical pharmacophores. This guide focuses on elucidating the most effective strategies for its synthesis and providing a benchmark for its analytical characterization.

Synthetic Strategies and Mechanistic Insights

The formation of the diaryl ether bond in this compound is typically achieved via two powerful and reliable synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and the Ullmann Condensation. The choice between these methods often depends on the availability of starting materials, desired scale, and tolerance of other functional groups.

Primary Route: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is arguably the most direct and common method for synthesizing this class of compounds. It involves the displacement of a suitable leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile.[3]

There are two logical disconnections for the target molecule via an SNAr pathway:

  • Path A: Reaction of 2-halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) with the phenoxide of 4-hydroxybenzonitrile (4-cyanophenol).

  • Path B: Reaction of 2-hydroxypyridine with a 4-halobenzonitrile (e.g., 4-fluorobenzonitrile).

Causality and Mechanistic Rationale:

Path A is generally preferred. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This deficiency is most pronounced at the C-2 (ortho) and C-4 (para) positions, making them highly susceptible to nucleophilic attack.[4][5] The reaction proceeds via a two-step addition-elimination mechanism. First, the 4-cyanophenoxide nucleophile attacks the C-2 position of the 2-halopyridine, breaking the aromaticity and forming a high-energy anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is effectively stabilized by delocalization onto the electronegative pyridine nitrogen.[3][4] In the second, rapid step, the leaving group (halide) is eliminated, restoring the aromaticity of the pyridine ring and yielding the final product.

The presence of a strong base (e.g., K₂CO₃, NaH, Cs₂CO₃) is crucial to deprotonate the 4-hydroxybenzonitrile, generating the more potent phenoxide nucleophile required to initiate the attack.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product R1 4-Hydroxybenzonitrile Phenoxide 4-Cyanophenoxide (Nucleophile) R1->Phenoxide Deprotonation R2 2-Chloropyridine Meisenheimer Meisenheimer-like Intermediate (Addition) R2->Meisenheimer Nucleophilic Attack Base Base (e.g., K₂CO₃) Base->R1 + Phenoxide->Meisenheimer Nucleophilic Attack Elimination Elimination of Cl⁻ Meisenheimer->Elimination P This compound Elimination->P Aromaticity Restored

Caption: SNAr reaction pathway for synthesis.
Alternative Route: Ullmann Condensation

The Ullmann condensation is a classic, copper-catalyzed cross-coupling reaction used to form C-O, C-N, and C-S bonds.[6] For the synthesis of this compound, this would typically involve the coupling of 2-halopyridine with 4-hydroxybenzonitrile.

Causality and Mechanistic Rationale:

While traditional Ullmann reactions required harsh conditions (high temperatures and stoichiometric copper), modern protocols utilize catalytic amounts of a copper(I) source (e.g., CuI) in the presence of a ligand (e.g., phenanthroline, diamines) and a base in a polar aprotic solvent.[7][8] The catalytic cycle is generally believed to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the 2-halopyridine to form a Cu(III) intermediate. The final C-O bond is formed through reductive elimination, which regenerates the active Cu(I) catalyst.[7][9] The Ullmann route is particularly useful when the SNAr reaction is sluggish or when starting materials are more amenable to this method.

Detailed Experimental Protocol (SNAr Method)

This protocol is a representative procedure for the synthesis of this compound via the SNAr pathway. It is designed to be a self-validating system, where successful execution followed by the characterization outlined in Section 4 will confirm the product's identity.

Reagents and Materials:

  • 4-Hydroxybenzonitrile (4-cyanophenol)

  • 2-Chloropyridine

  • Anhydrous Potassium Carbonate (K₂CO₃), finely ground

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzonitrile (1.0 eq.), 2-chloropyridine (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of 4-hydroxybenzonitrile).

  • Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (4-hydroxybenzonitrile) is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash sequentially with water (2x) and then with brine (1x) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a pure solid.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following data represents the expected spectroscopic profile.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Validation cluster_confirmation Confirmation Synth Synthesized Product (Post-Chromatography) NMR NMR Spectroscopy (¹H & ¹³C) Synth->NMR IR IR Spectroscopy Synth->IR MS Mass Spectrometry Synth->MS Confirm Structural Confirmation & Purity Assessment NMR->Confirm IR->Confirm MS->Confirm

Caption: Logical workflow for compound validation.
Quantitative Data Summary

The following table summarizes the key analytical data expected for this compound.

Property Value
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.21 g/mol
Monoisotopic Mass 196.0637 Da
Appearance Off-white to pale yellow solid
Mass Spec (ESI+) m/z = 197.0710 ([M+H]⁺)
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the most informative tool for structural elucidation. The aromatic region will display distinct signals for both the pyridine and benzonitrile rings.

    • δ 8.20-8.15 (m, 1H): Pyridine H6 (doublet of doublets, adjacent to N and O).

    • δ 7.80-7.70 (m, 3H): Pyridine H4 (triplet of doublets) and Benzonitrile H3/H5 (doublet).

    • δ 7.25-7.15 (m, 3H): Pyridine H5 (doublet of doublets) and Benzonitrile H2/H6 (doublet).

    • δ 7.05-7.00 (m, 1H): Pyridine H3 (doublet of doublets).

  • ¹³C NMR (101 MHz, CDCl₃): The carbon NMR spectrum will confirm the number of unique carbon environments.

    • δ ~163: C2-Pyridine (attached to oxygen).

    • δ ~155: C1-Benzene (attached to oxygen).

    • δ ~148: C6-Pyridine.

    • δ ~140: C4-Pyridine.

    • δ ~134: C3/C5-Benzene.

    • δ ~122: C2/C6-Benzene.

    • δ ~119: C5-Pyridine.

    • δ ~118: Cyano group (-C≡N).

    • δ ~112: C3-Pyridine.

    • δ ~108: C4-Benzene (ipso-carbon to nitrile).

Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and experimental conditions.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present in the molecule.

  • ~2230-2220 cm⁻¹: Sharp, strong absorption characteristic of the nitrile (C≡N) stretch.[12][13]

  • ~1600-1450 cm⁻¹: Multiple sharp absorptions corresponding to aromatic C=C and C=N stretching vibrations.

  • ~1250-1200 cm⁻¹: Strong absorption from the asymmetric C-O-C (aryl ether) stretch.

  • ~1100-1000 cm⁻¹: Absorption from the symmetric C-O-C stretch.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the spectrum should show a prominent peak for the protonated molecule ([M+H]⁺) at m/z 197.0710, consistent with the molecular formula C₁₂H₈N₂O.

Safety Considerations

Standard laboratory safety protocols should be followed. 2-Chloropyridine is toxic and an irritant. DMF is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This guide has detailed the primary synthetic routes and comprehensive characterization of this compound. The Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloropyridine and 4-hydroxybenzonitrile stands out as a highly efficient and reliable method for its preparation. The provided experimental protocol and the benchmark spectroscopic data serve as a robust framework for researchers to synthesize, purify, and validate this important chemical intermediate, facilitating its application in pharmaceutical and materials science research.

References

  • Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4184629, 4-(Pyridin-4-yl)benzonitrile. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]

  • Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). PDF: 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5008964, 4-(Pyridin-2-ylthio)benzonitrile. [Link]

  • Ghaffari, S., et al. (2021). A three-step strategy for the conversion of pyridines into benzonitriles. Nature Synthesis. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Wang, Y.-Y., et al. (2008). 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Google Patents. (2002).
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

  • PubChemLite. 4-(pyridin-3-yloxy)benzonitrile (C12H8N2O). [Link]

  • Solodyankina, O. V., et al. (2025). Access to 4-(pyridin-2-yloxy)-1,2,4-thiadiazol-5(4H)-ones via an amidoxime O-heteroarylation/cyclization reaction sequence. Organic & Biomolecular Chemistry. [Link]

  • Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • Kumar, A., et al. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Request PDF. (2025). Improved Ullmann—Ukita—Buchwald—Li Conditions for CuI-Catalyzed Coupling Reaction of 2-Pyridones with Aryl Halides. ResearchGate. [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules. [Link]

Sources

Physical and chemical properties of "4-(Pyridin-2-yloxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, the strategic combination of distinct chemical moieties to create novel molecular architectures with tailored properties is a paramount endeavor. 4-(Pyridin-2-yloxy)benzonitrile emerges as a compound of significant interest, embodying the fusion of a pyridine ring, a cyano-functionalized benzene ring, and an ether linkage. This unique arrangement bestows upon the molecule a specific electronic and steric profile, making it a valuable building block and a subject of investigation for its potential biological activities and material applications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, drawing from available data and contextualized with insights from related chemical structures. It is designed to be a critical resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Molecular Structure and Core Properties

This compound is an aromatic ether that incorporates a pyridinyl and a benzonitrile moiety. The ether linkage connects the 2-position of the pyridine ring to the 4-position of the benzonitrile ring.

Molecular Formula: C₁₂H₈N₂O[1][2]

Molecular Weight: 196.21 g/mol [1]

CAS Number: 270260-33-8[1][2]

Appearance: While specific experimental data is limited, it is generally supplied as a white to off-white crystalline powder.[3]

The structural amalgamation of a pyridine, known for its hydrogen bonding capabilities and its role in numerous bioactive molecules, with a benzonitrile group, a versatile synthetic handle and a moiety present in various pharmaceuticals, suggests a rich chemical landscape for exploration.

Structural Diagram:

Caption: 2D structure of this compound.

Physicochemical Properties

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information and provides estimated values based on the properties of its constituent parts and related molecules.

PropertyValueSource/Basis
Melting Point Not available-
Boiling Point Not available-
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Limited solubility in water is anticipated.Based on the aromatic and ether functionalities.
Appearance White crystalline powder[3]
Storage Sealed, dry, away from light.[3] Room temperature storage is also suggested.[2]Vendor recommendations.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on both the benzonitrile and pyridine rings.

  • Benzonitrile Protons: The protons on the benzonitrile ring will likely appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The protons ortho to the cyano group will be downfield from the protons ortho to the ether linkage due to the electron-withdrawing nature of the nitrile.

  • Pyridine Protons: The protons on the pyridine ring will also resonate in the aromatic region, with the proton at the 6-position being the most downfield. The coupling patterns will be characteristic of a 2-substituted pyridine.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide valuable information about the carbon skeleton.

  • Benzonitrile Carbons: The carbon of the nitrile group (C≡N) will appear significantly downfield (around δ 118-120 ppm). The quaternary carbon attached to the ether oxygen will also be downfield.

  • Pyridine Carbons: The carbons of the pyridine ring will have characteristic shifts, with the carbon at the 2-position (attached to the ether oxygen) being the most downfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by several key absorption bands:

  • C≡N Stretch: A sharp, medium-intensity band is expected in the range of 2220-2240 cm⁻¹, characteristic of an aromatic nitrile.

  • C-O-C Stretch: Aryl-alkyl ether C-O stretching vibrations typically appear as two bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹.

  • Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region will be indicative of the aromatic rings.

  • Aromatic C-H Stretch: Bands above 3000 cm⁻¹ will correspond to the aromatic C-H stretching vibrations.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight of 196. Fragmentation patterns would likely involve cleavage of the ether bond, leading to fragments corresponding to the pyridinoxy and cyanophenyl moieties.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be envisioned through a nucleophilic aromatic substitution (SₙAr) reaction. A common strategy would involve the reaction of 4-hydroxybenzonitrile with 2-chloropyridine or 2-fluoropyridine in the presence of a base.

Illustrative Synthetic Workflow:

Synthesis Reactant1 4-Hydroxybenzonitrile Reaction Nucleophilic Aromatic Substitution (SₙAr) Reactant1->Reaction Reactant2 2-Halopyridine (e.g., 2-Chloropyridine) Reactant2->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Solvent (e.g., DMF, DMSO) Solvent->Reaction Product This compound Purification Purification (Crystallization/Chromatography) Purification->Product Reaction->Purification

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol (Hypothetical):

  • To a solution of 4-hydroxybenzonitrile (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq) or sodium hydride (NaH, 1.1 eq).

  • Stir the mixture at room temperature for a period to allow for the formation of the phenoxide salt.

  • Add 2-chloropyridine or 2-fluoropyridine (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford this compound.

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

  • Nitrile Group: The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine. It can also participate in cycloaddition reactions.

  • Pyridine Ring: The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is less reactive than benzene.

  • Ether Linkage: The ether bond is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI).

Applications and Areas of Research

This compound serves as a key intermediate in several areas of chemical research and development.

  • Pharmaceutical Development: This molecule is a building block in the synthesis of compounds with potential therapeutic applications, including anti-cancer and anti-inflammatory agents. The pyridine and benzonitrile moieties are common pharmacophores, and their combination in this scaffold allows for the exploration of new chemical space in drug discovery.

  • Agrochemicals: It is used in the formulation of agrochemicals, where its structure may contribute to improved efficacy and selectivity of crop protection products.

  • Materials Science: The unique electronic properties of this compound make it a candidate for the development of advanced materials, such as polymers and coatings, where it may enhance properties like thermal stability and durability.

Safety and Handling

As specific safety data for this compound is not widely available, it is imperative to handle this compound with the caution appropriate for a novel chemical substance. General laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents a molecule of considerable interest at the intersection of medicinal chemistry, agrochemistry, and materials science. While a comprehensive experimental characterization is not yet fully available in the public domain, its structural features suggest a rich and versatile chemistry. This guide has provided a foundational understanding of its properties, potential synthetic routes, and applications, intended to serve as a valuable starting point for researchers and professionals working with this intriguing compound. Further experimental investigation is warranted to fully elucidate its physicochemical properties and unlock its full potential.

References

  • WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity - Google P
  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - MDPI. (URL: [Link])

  • COMPOUNDS - European Patent Office - EP 3810602 B1. (URL: [Link])

  • This compound , 97% CAS NO.68283-19-2 - LookChem. (URL: [Link])

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (URL: [Link])

  • IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)
  • A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate. (URL: [Link])

  • (PDF) 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - ResearchGate. (URL: [Link])

  • United States Patent Office - Googleapis.com. (URL: [Link])

  • A Route to Dicyanomethylene Pyridines and Substituted Benzonitriles Utilizing Malononitrile Dimer as a Precursor - PMC - NIH. (URL: [Link])

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC - NIH. (URL: [Link])

  • US20060229450A1 - Process for the preparation of azoxystrobin and analogues thereof - Google P
  • US6437139B1 - Synthesis of pharmaceutically useful pyridine derivatives - Google P
  • US8658675B2 - Pyridin-4-yl derivatives - Google P
  • US6699993B1 - Process for the preparation of 2-cyanopyridines - Google P
  • Synthesis, Spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), Reactive (ELF, LOL, Fukui), Drug likeness and Molecular Docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by Experimental and Computational Methods - ResearchGate. (URL: [Link])

  • CN101602719B - Synthesis method of 4-cyanopyridine - Google P

Sources

An In-Depth Technical Guide to 4-(Pyridin-2-yloxy)benzonitrile (CAS No. 270260-33-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyridin-2-yloxy)benzonitrile, a key heterocyclic building block in modern medicinal chemistry. Drawing from established synthetic protocols and spectroscopic principles, this document serves as a practical resource for researchers engaged in the design and synthesis of novel molecular entities. We will delve into its physicochemical properties, detailed spectral analysis, a robust synthesis protocol with mechanistic insights, and its emerging applications, particularly in the realm of drug discovery.

Introduction: The Strategic Importance of the Pyridyl Ether Linkage

This compound is a diaryl ether distinguished by the linkage of a pyridine ring to a benzonitrile moiety. This structural motif is of significant interest in pharmaceutical development. The pyridine ring, a common scaffold in medicinal chemistry, can engage in hydrogen bonding and other non-covalent interactions with biological targets.[1][2] The benzonitrile group, a bioisosteric replacement for other functional groups, can modulate the electronic properties and metabolic stability of a molecule.[3] The ether linkage provides a degree of conformational flexibility, allowing the two aromatic systems to adopt optimal orientations for binding to target proteins.

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly those being investigated as kinase inhibitors and other therapeutic agents.[4] Its strategic importance lies in its ability to introduce the pyridyl-oxy-phenyl substructure, a pharmacophore present in a variety of biologically active compounds.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 270260-33-8[5]
Molecular Formula C₁₂H₈N₂O[6]
Molecular Weight 196.21 g/mol [7]
IUPAC Name This compound[7]
SMILES C1=CC=NC(=C1)OC2=CC=C(C=C2)C#N[6]
Boiling Point 165.9 °C (Predicted)[8]
Storage Sealed in a dry, room temperature environment.[9]
Appearance White crystalline powder (for analogous compounds)[10]

Synthesis and Mechanistic Pathway

The most logical and widely applicable method for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings.

Causality of Experimental Design

The chosen synthetic strategy involves the reaction of a nucleophile, the anion of 2-hydroxypyridine, with an electrophilic aromatic ring, 4-fluorobenzonitrile. The rationale for this selection is as follows:

  • Activation of the Electrophile: The fluorine atom on 4-fluorobenzonitrile is a good leaving group for SNAr reactions. More importantly, the strongly electron-withdrawing nitrile group (-CN) in the para position activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[6][11]

  • Generation of the Nucleophile: 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Deprotonation with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), generates the pyridin-2-olate anion. This anion is a potent nucleophile, with the negative charge localized on the oxygen atom, making it ideal for attacking the electron-deficient carbon of the 4-fluorobenzonitrile.

  • Solvent Selection: A polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is optimal for this reaction. These solvents can solvate the cation of the base (e.g., K⁺), leaving the nucleophilic anion more reactive. They also possess high boiling points, allowing the reaction to be heated to drive it to completion.

Detailed Experimental Protocol

The following protocol is a robust, self-validating procedure for the synthesis of this compound.

Materials:

  • 2-Hydroxypyridine

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxypyridine (1.0 eq) and anhydrous DMF.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium salt of 2-hydroxypyridine.

  • Add 4-fluorobenzonitrile (1.05 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Visualization of the Synthetic Workflow

G cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Final Product 2-Hydroxypyridine 2-Hydroxypyridine Deprotonation Deprotonation 2-Hydroxypyridine->Deprotonation Nucleophile Precursor 4-Fluorobenzonitrile 4-Fluorobenzonitrile SNAr Reaction SNAr Reaction 4-Fluorobenzonitrile->SNAr Reaction Electrophile K2CO3 K2CO3 K2CO3->Deprotonation Base DMF DMF DMF->Deprotonation Solvent Deprotonation->SNAr Reaction Aqueous Workup Aqueous Workup SNAr Reaction->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification This compound This compound Purification->this compound

Synthetic workflow for this compound.

Spectroscopic Analysis

¹H NMR Spectroscopy

The proton NMR spectrum will show signals for the eight aromatic protons. The protons on the benzonitrile ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring. The protons on the pyridine ring will exhibit more complex splitting patterns due to their positions relative to the nitrogen atom and the ether linkage. The proton ortho to the nitrogen will be the most deshielded.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display 12 distinct signals for the 12 carbon atoms. The carbon of the nitrile group (-C≡N) will appear in the characteristic region for nitriles (around 118-120 ppm). The carbon attached to the nitrile group will be found at a lower field. The carbons of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the ether linkage.

Infrared (IR) Spectroscopy

Key diagnostic peaks in the IR spectrum will confirm the presence of the main functional groups:

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

  • C-O-C Stretch: Strong absorptions in the region of 1250-1000 cm⁻¹ corresponding to the aryl ether linkage.

  • Aromatic C=C and C=N Stretches: Multiple peaks in the 1600-1450 cm⁻¹ region.

  • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) for C₁₂H₈N₂O would be observed at an m/z of 196.06. Fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the pyridinoxy and cyanophenyl moieties.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, opening up a wide range of synthetic possibilities for further functionalization.

Its primary application is as a building block in the synthesis of targeted therapeutics. The diaryl ether motif is a common feature in many kinase inhibitors, where it can span the ATP binding site and interact with key residues. The use of this compound as a starting material in the synthesis of Lysine Acetyl Transferase (KAT) inhibitors highlights its relevance in contemporary drug discovery programs.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a robust and scalable process. A thorough understanding of its properties, synthesis, and reactivity is essential for its effective use in the development of novel chemical entities with potential therapeutic applications. This guide provides a solid foundation for researchers to incorporate this important intermediate into their synthetic strategies.

References

  • COMPOUNDS - European Patent Office - EP 3810602 B1 - Googleapis.com.

  • Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same - Google Patents. EP2566859B1.

  • This compound , 97% CAS NO.68283-19-2. LookChem.

  • 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile - MDPI.

  • This compound | 270260-33-8 - Sigma-Aldrich.

  • This compound [270260-33-8] | Chemsigma.

  • Chem 117 Reference Spectra Spring 2011 1H, 13C NMR data taken from: Silverstein, Robert M.

  • The structure and synthesis of 2-hydroxy-4-methoxy-6-methylphenyl 3-hydroxy-5-methylphenyl ether (LL-V125α), a fungal diaryl ether - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

  • This compound - CAS:270260-33-8 - Sunway Pharm Ltd.

  • This compound | 270260-33-8 - J&K Scientific.

  • A three-step strategy for the conversion of pyridines into benzonitriles - ResearchGate.

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Organic Letters - ACS Publications.

  • Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt.

  • Direct conversion of lignin to functionalized diaryl ethers via oxidative cross-coupling - PMC.

  • CN1681774A - Process for the preparation of 4-[[4-[[4-(2-cyanovinyl)-2,6-dimethylphenyl]amino]-2-pyrimidinyl]amino]benzonitrile - Google Patents.

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

  • ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE Venka.

  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles - MDPI.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH.

  • Novel Pyridine Bioisostere of Cabozantinib as a Potent c-Met Kinase Inhibitor: Synthesis and Anti-Tumor Activity against Hepatocellular Carcinoma - NIH.

  • Basic 1H- and 13C-NMR Spectroscopy.

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central.

  • US20070112202A1 - Letrozole production process - Google Patents.

  • 58835-79-3|4-(Pyridin-3-yloxy)benzonitrile|BLD Pharm.

Sources

Whitepaper: The Nitrile Moiety in Modern Pharmaceuticals: A Mechanistic Deep Dive

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nitrile group, once a niche functionality, has become a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties—linearity, a strong dipole moment, and metabolic resilience—have propelled its inclusion in over 60 FDA-approved small molecule drugs.[1] This guide provides an in-depth exploration of the multifaceted mechanisms of action conferred by the nitrile moiety. We will move beyond simple classification to dissect the causality behind its roles as a covalent warhead, a key mediator of non-covalent binding, a bioisosteric replacement, and a modulator of pharmacokinetic profiles. This document is intended for drug development professionals, offering field-proven insights and detailed experimental frameworks to empower the rational design and characterization of next-generation nitrile-containing therapeutics.

The Strategic Value of the Nitrile Group in Drug Design

The nitrile, or cyano, group consists of an sp-hybridized carbon triply bonded to a nitrogen atom, resulting in a linear and sterically compact functional group.[1][2] This simple structure belies a complex and highly valuable set of physicochemical properties that can be strategically leveraged in drug design:

  • Electrophilicity: The carbon atom of the nitrile is electrophilic, enabling it to react with biological nucleophiles, a feature that is central to its function in covalent inhibitors.[1][2]

  • Polarity and Hydrogen Bonding: The nitrogen atom's lone pair of electrons and the overall strong dipole moment allow the nitrile group to act as a potent hydrogen bond acceptor, engaging with protein backbone amides, amino acid side chains (e.g., Arginine, Serine), or bridging water molecules.[1][3][4][5][6]

  • Metabolic Stability: The nitrile group is generally robust and resistant to metabolic transformation, often passing through the body unchanged.[4] This stability can be exploited to block metabolically labile sites on a drug scaffold, thereby improving its pharmacokinetic profile.[7]

  • Bioisosterism: It is frequently employed as a bioisostere for carbonyls, hydroxyl groups, and halogens, allowing for the fine-tuning of a molecule's properties while preserving or enhancing biological activity.[3][4][5][8]

These characteristics have led to the approval of at least one nitrile-containing drug each year between 2010 and 2020, targeting a vast range of diseases from cancer and diabetes to viral infections.[3]

Role of Nitrile GroupMechanismRepresentative Drug(s)Therapeutic Area
Reversible Covalent Inhibitor Nucleophilic attack by Ser/Cys residueVildagliptin, Saxagliptin[3][9], Nirmatrelvir[1][9]Type 2 Diabetes, COVID-19
Non-Covalent Binding H-bonding, dipole & π-π interactionsLetrozole, Anastrozole[3][4]Breast Cancer
Metabolic Blocker Increases metabolic stabilityTofacitinibRheumatoid Arthritis
Bioisostere Mimics carbonyl, hydroxyl, halogenFebuxostat[4]Gout

Core Mechanisms of Action

The nitrile group's versatility stems from its ability to engage with biological targets through fundamentally different modes of interaction. Understanding these mechanisms is critical for its successful application.

The Nitrile as a Covalent "Warhead"

A growing and highly successful strategy in drug design involves the use of the nitrile group as an electrophilic "warhead" that forms a covalent bond with a nucleophilic amino acid residue (typically cysteine or serine) in the target's active site.[1][10][11] This approach can yield inhibitors with high potency and prolonged duration of action.[1][9]

Mechanism of Reversible Covalent Inhibition: The interaction is most often a reversible covalent modification. The nucleophilic thiol (from Cysteine) or hydroxyl (from Serine) attacks the electrophilic nitrile carbon. This forms a transient thioimidate or imidate adduct, respectively.[2][12] The reversibility of this bond is a key advantage, as it can reduce the potential for off-target effects associated with permanent, irreversible inhibitors.[9]

The reactivity of the nitrile warhead can be precisely tuned by altering its electronic environment. Attaching electron-withdrawing groups adjacent to the nitrile enhances its electrophilicity and reactivity.[1]

Reversible covalent inhibition by a nitrile warhead.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors Vildagliptin and Saxagliptin are oral antidiabetic drugs that function as reversible covalent inhibitors of DPP-4, a serine protease.[1][9] The nitrile group in these drugs is essential for their mechanism, forming a covalent imidate adduct with the catalytic Ser630 residue in the DPP-4 active site.[3] This covalent but reversible interaction leads to potent and durable inhibition of the enzyme, enhancing incretin hormone levels.

Case Study: SARS-CoV-2 Main Protease (Mpro) Inhibitor Nirmatrelvir (a component of Paxlovid) is a critical antiviral for treating COVID-19. It targets the SARS-CoV-2 main protease (Mpro or 3CLpro), a cysteine protease essential for viral replication. The drug's nitrile warhead forms a reversible covalent thioimidate adduct with the catalytic Cys145 residue, effectively halting viral polyprotein processing.[1][2]

The Nitrile in Non-Covalent Interactions

In many pharmaceuticals, the nitrile group is not a reactive warhead but a critical pharmacophore that anchors the drug in the binding pocket through non-covalent forces.

  • Hydrogen Bonding: The nitrogen atom is a strong hydrogen bond acceptor. In the xanthine oxidase inhibitor Febuxostat, X-ray crystallography reveals the nitrile group forms a hydrogen bond with a bound water molecule and an arginine residue, positioning the drug in the channel leading to the active site.[4]

  • Dipole and Polar Interactions: The strong dipole of the C≡N bond facilitates powerful interactions. In calcium channel blockers like Verapamil, molecular modeling suggests the nitrile nitrogen engages in a strong dipole interaction with the enzyme-bound calcium ion.[3][4]

  • π-π Stacking: When attached to an aromatic ring, the electron-withdrawing nature of the nitrile can polarize the ring system, enhancing π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the target protein.[3]

Case Study: Aromatase Inhibitors Letrozole and Anastrozole are non-steroidal inhibitors of aromatase (a cytochrome P450 enzyme), a key treatment for hormone-responsive breast cancer.[3][4][13] Their mechanism is non-covalent. Molecular docking studies indicate that the nitrile group acts as a key binding element, participating in hydrogen bonding and π-π interactions within the aromatase active site.[3] Here, the nitrile is not a reactive warhead but a crucial element for achieving high binding affinity and selectivity.[3][14][15]

Metabolic Fate and Safety Considerations

The nitrile group is generally considered metabolically stable, which is a significant advantage in drug design.[1][4] However, its biotransformation, while often minor, must be characterized.

  • Hydrolysis: In some cases, the nitrile can be hydrolyzed to a carboxylic acid or an amide. The hydrolysis of Vildagliptin's nitrile is its main metabolic pathway, likely proceeding from the covalent imidate adduct formed in the DPP-4 active site.[4] In other instances, cytochrome P450 enzymes, particularly CYP3A4, can mediate the oxidative conversion of a nitrile to an amide.[16]

  • Cyanide Release: A primary safety concern is the potential for metabolic release of cyanide. This is generally not observed for aryl nitriles or nitriles on fully substituted carbons.[4] However, alkylnitriles with an adjacent proton can be oxidized by P450 enzymes to form a cyanohydrin, which can then decompose to release cyanide.[4][17] Therefore, early toxicological assessment is critical for such structures.

Experimental Protocols for Mechanistic Elucidation

A self-validating system of protocols is essential to accurately define the mechanism of a nitrile-containing pharmaceutical. The following workflows represent a logical, field-proven approach.

G cluster_workflow Workflow for Nitrile Drug Characterization Start Novel Nitrile Compound Kinetics Enzyme Kinetic Assays (Determine Ki, koff, kinact) Start->Kinetics Metabolism In Vitro Metabolism (Liver Microsomes, LC-MS) Start->Metabolism Covalent Covalent Adduct Detection (Intact MS) Kinetics->Covalent If time-dependent inhibition Structure Structural Biology (X-ray Crystallography) Kinetics->Structure If potent inhibitor Covalent->Structure Mechanism Mechanism of Action Established Metabolism->Mechanism Structure->Mechanism

Experimental workflow for characterizing nitrile drugs.
Protocol: Intact Protein Mass Spectrometry for Covalent Adduct Detection

Objective: To directly detect the formation of a covalent adduct between the nitrile drug and its target protein. This provides definitive evidence of a covalent mechanism.

Methodology:

  • Incubation: Incubate the purified target protein (e.g., 5 µM) with a molar excess of the nitrile compound (e.g., 50 µM) in a suitable buffer (e.g., 50 mM HEPES, pH 7.4) at 37°C. Include a vehicle control (e.g., DMSO) and a denatured protein control.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 60, 240 minutes). From a causality perspective, observing a time-dependent increase in the modified protein mass is a strong indicator of covalent binding.

  • Quenching: Stop the reaction by adding 0.1% formic acid. This step is critical to prevent further reaction during sample processing.

  • Desalting: Immediately desalt the sample using a C4 ZipTip or equivalent solid-phase extraction method to remove non-volatile salts that interfere with MS analysis.

  • Mass Spectrometry Analysis: Analyze the sample via Liquid Chromatography-Mass Spectrometry (LC-MS) using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The protein is typically eluted over a short C4 column with an acetonitrile/water gradient.

  • Data Deconvolution: Deconvolute the resulting multi-charged ion spectrum to obtain the zero-charge mass of the intact protein.

  • Interpretation: Compare the mass of the protein from the compound-treated sample to the vehicle control. A mass increase corresponding to the molecular weight of the nitrile compound confirms the formation of a 1:1 covalent adduct.[18]

Protocol: Enzyme Inhibition Kinetic Assays

Objective: To determine the potency and mechanism of inhibition (e.g., reversible non-covalent, reversible covalent, or irreversible).

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the nitrile inhibitor. Prepare the enzyme and its corresponding fluorogenic or chromogenic substrate in assay buffer.

  • IC50 Determination: To determine initial potency, measure enzyme activity across a range of inhibitor concentrations without pre-incubation.

  • Mechanism-Based Inhibition Assessment: To test for time-dependent inhibition (a hallmark of covalent binding), pre-incubate the enzyme and inhibitor for various time periods (0 to 60 min) before adding the substrate to initiate the reaction.

  • Data Analysis:

    • Non-covalent: If inhibition is not time-dependent, fit the data to the Morrison equation to determine the inhibition constant (Ki).

    • Covalent: If inhibition is time-dependent, plot the observed rate constant (k_obs) against the inhibitor concentration. For an irreversible inhibitor, this will yield the inactivation rate constant (k_inact) and the inhibitor affinity constant (K_I).[19] For a reversible covalent inhibitor, a "jump-dilution" assay can be performed to measure the adduct dissociation rate (k_off).[18]

Protocol: In Vitro Metabolic Stability Assay

Objective: To assess the metabolic fate of the nitrile group using liver microsomes, which contain a high concentration of cytochrome P450 enzymes.

Methodology:

  • Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (e.g., human, rat; 0.5 mg/mL), the nitrile compound (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system. The causality here is that P450-mediated oxidation requires NADPH as a cofactor.[16][20] A control incubation without NADPH is mandatory to check for non-P450-mediated degradation.

  • Time Course: Incubate at 37°C. Remove aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Termination: Stop the reaction by adding a 2-3 fold volume of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the samples using a triple quadrupole or high-resolution LC-MS/MS system.

    • Parent Drug Disappearance: Monitor the decrease in the parent drug's peak area over time to calculate its half-life (t½) and intrinsic clearance.

    • Metabolite Identification: Use precursor ion scanning, neutral loss scanning, or high-resolution mass analysis to identify potential metabolites, such as the corresponding amide or carboxylic acid, or products of ring hydroxylation.[20][21]

Conclusion

The nitrile group is a powerful and versatile tool in the armamentarium of the medicinal chemist. Its ability to act as a reversible covalent warhead, a key non-covalent binding element, and a modulator of pharmacokinetics has secured its place in numerous blockbuster drugs. A thorough and mechanistically-grounded understanding, supported by a robust suite of biochemical and analytical techniques, is paramount for harnessing its full potential. By applying the principles and protocols outlined in this guide, drug discovery professionals can more effectively leverage the unique properties of the nitrile moiety to design safer, more efficacious medicines for a wide range of human diseases.

References

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(10), 1650-1671. [Link]

  • da Silva, G. V. J., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(9), 1035-1050. [Link]

  • da Silva, G. V. J., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Publishing. [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Publishing. [Link]

  • da Silva, G. V. J., & Montanari, C. A. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. ResearchGate. [Link]

  • Wang, X., Wang, Y., Li, X., Yu, Z., Song, C., & Du, Y. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. National Center for Scientific Research "Demokritos". [Link]

  • Fleming, F. F., Yao, L., Sun, Z., & Shook, B. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

  • Wang, X., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. ResearchGate. [Link]

  • Singh, R., et al. (2024). Key advances in the development of reversible covalent inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sbardella, G. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2541. [Link]

  • He, H., et al. (2004). Cytochrome P450 3A4-mediated Oxidative Conversion of a Cyano to an Amide Group in the Metabolism of Pinacidil. Drug Metabolism and Disposition, 32(9), 933-937. [Link]

  • Wang, Y., et al. (2018). A survey of the role of nitrile groups in protein-ligand interactions. Future Medicinal Chemistry, 10(23), 2735-2750. [Link]

  • Wang, Y., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Future Science. [Link]

  • Unknown Author. (2021). Application of Nitrile in Drug Design. ResearchGate. [Link]

  • Goda, Y., et al. (1993). In Vitro Metabolism of Aromatic Nitriles. Drug Metabolism and Disposition, 21(5), 842-847. [Link]

  • DeMaster, E. G., & Nagasawa, H. T. (1992). Modeling cyanide release from nitriles: prediction of cytochrome P450 mediated acute nitrile toxicity. Chemical Research in Toxicology, 5(4), 548-552. [Link]

  • Veselá, A. B., et al. (n.d.). Biotransformation by enzymes of the nitrile metabolism. Institute of Microbiology of the Czech Academy of Sciences. [Link]

  • Harvey, J. N., & Harki, D. A. (2016). Cysteine protease inhibition by nitrile-based inhibitors: a computational study. Physical Chemistry Chemical Physics, 18(14), 9576-9585. [Link]

  • Wang, Y., et al. (2018). Various interactions between nitrile groups and proteins. ResearchGate. [Link]

  • Boffi, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Lonsdale, R., & Bueren-Calabuig, J. A. (2017). Computational Investigation of the Covalent Inhibition Mechanism of Bruton's Tyrosine Kinase by Ibrutinib. ChemMedChem, 12(10), 741-749. [Link]

  • Unknown Author. (n.d.). Nitrile-based reversible covalent inhibitors. ResearchGate. [Link]

  • Schiebel, J., et al. (2016). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. Molbank, 2016(4), M912. [Link]

  • Boffi, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. CNR-IRIS. [Link]

  • Boffi, A., et al. (2022). Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation. PubMed. [Link]

  • Unknown Author. (2021). Examples of drugs and other chemicals containing the nitrile functional group. ResearchGate. [Link]

  • Howden, A. J. M., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Journal of Experimental Botany, 60(4), 1053–1061. [Link]

  • Pirolli, A., et al. (2014). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry, 57(1), 237–245. [Link]

  • Chem Help ASAP. (2023). x-ray crystallography & cocrystals of targets & ligands. YouTube. [Link]

  • Willemsen, J., et al. (2020). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules, 25(18), 4296. [Link]

  • Charman, S. A., et al. (2014). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. Journal of Medicinal Chemistry, 57(12), 5375–5384. [Link]

  • Unknown Author. (n.d.). Cytochromes P450. University of Kansas. [Link]

  • Bernardes, G. J. L., et al. (2018). The Nitrile Bis-Thiol Bioconjugation Reaction. Angewandte Chemie International Edition, 57(1), 227–231. [Link]

Sources

An In-depth Technical Guide to 4-(Pyridin-2-yloxy)benzonitrile: Synthesis, Structural Analogues, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yloxy)benzonitrile, a diaryl ether scaffold of significant interest in medicinal chemistry. We will delve into its synthetic methodologies, explore the landscape of its structural analogues and derivatives, and critically analyze the structure-activity relationships (SAR) that govern its biological activity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and strategic considerations for leveraging this scaffold in the design of novel therapeutics, particularly in the realms of oncology and inflammatory diseases.

Introduction: The Diaryl Ether Motif as a Privileged Scaffold

The diaryl ether linkage is a cornerstone in the architecture of numerous biologically active molecules. Its conformational flexibility, metabolic stability, and ability to position aromatic systems for optimal interaction with biological targets have established it as a privileged scaffold in drug discovery. Within this class, this compound emerges as a particularly compelling core structure. It combines the hydrogen bond accepting capability of the pyridine nitrogen with the versatile chemistry of the benzonitrile group, which itself can act as a hydrogen bond acceptor or a precursor for other functional groups.[1] This unique combination of features makes it a valuable starting point for the development of targeted therapies. This guide will provide a detailed exploration of this scaffold, from its synthesis to its potential therapeutic applications.

Synthetic Strategies for this compound and Its Derivatives

The construction of the diaryl ether bond in this compound is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, with the Williamson ether synthesis being a prominent and versatile method.[2] The strategic choice of starting materials and reaction conditions is critical for achieving high yields and purity.

Williamson Ether Synthesis: A Reliable Approach

The Williamson ether synthesis involves the reaction of an alkoxide or phenoxide with a suitable alkyl or aryl halide.[3] In the context of this compound, two primary retrosynthetic disconnections are viable:

  • Route A: Reaction of 2-halopyridine with 4-hydroxybenzonitrile.

  • Route B: Reaction of a 4-halobenzonitrile with 2-hydroxypyridine.

The choice between these routes is often dictated by the availability and reactivity of the starting materials. Generally, the reaction of an electron-deficient aryl halide with a phenoxide is more facile. Therefore, using an activated halopyridine (e.g., 2-chloropyridine or 2-fluoropyridine) and the phenoxide of 4-hydroxybenzonitrile is a common and effective strategy.

Experimental Protocol: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

  • 2-Chloropyridine

  • 4-Hydroxybenzonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 4-hydroxybenzonitrile (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.

  • Add 2-chloropyridine (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a sufficiently strong base to deprotonate the phenolic hydroxyl group of 4-hydroxybenzonitrile, forming the nucleophilic phenoxide. Its insolubility in some organic solvents can sometimes be advantageous in driving the reaction to completion.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium phenoxide and facilitates the SNAr reaction.

  • Temperature: Heating is typically required to overcome the activation energy of the reaction and achieve a reasonable reaction rate.

Palladium-Catalyzed Cross-Coupling Reactions

While the Williamson ether synthesis is a workhorse for diaryl ether formation, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination adapted for C-O bond formation, offer an alternative route, particularly for more complex or sterically hindered substrates.[4] These methods often exhibit broader substrate scope and can proceed under milder conditions.

dot

Synthesis_Workflow cluster_williamson Williamson Ether Synthesis cluster_pd_coupling Palladium-Catalyzed Cross-Coupling A1 2-Chloropyridine A_Product This compound A1->A_Product A2 4-Hydroxybenzonitrile A2->A_Product A3 Base (e.g., K₂CO₃) Solvent (e.g., DMF) A3->A_Product B1 2-Halopyridine B_Product This compound B1->B_Product B2 4-Hydroxybenzonitrile B2->B_Product B3 Pd Catalyst Ligand Base B3->B_Product

Caption: Synthetic routes to this compound.

Structural Analogues and Derivatives: Expanding the Chemical Space

The this compound scaffold offers numerous opportunities for structural modification to modulate its physicochemical properties and biological activity. These modifications can be broadly categorized into alterations of the pyridine ring, the benzonitrile ring, and the ether linkage.

Pyridine Ring Modifications
  • Substitution: Introduction of substituents on the pyridine ring can influence its electronics, lipophilicity, and steric profile. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, trifluoromethyl) can fine-tune the pKa of the pyridine nitrogen and its ability to engage in hydrogen bonding.

  • Isomeric Variation: Moving the position of the nitrogen atom within the pyridine ring (e.g., 3-pyridyl or 4-pyridyl analogues) can significantly alter the geometry of the molecule and its interaction with target proteins.

Benzonitrile Ring Modifications
  • Substitution: Similar to the pyridine ring, substitution on the benzonitrile ring can modulate the molecule's properties. The position and nature of these substituents are critical for optimizing target engagement.

  • Bioisosteric Replacement of the Nitrile Group: The nitrile group can be replaced with other functional groups that can act as hydrogen bond acceptors or have similar electronic properties. Common bioisosteres include amides, sulfonamides, and various five-membered heterocycles.[5] This strategy is often employed to improve metabolic stability or enhance target binding.

Ether Linkage Analogues
  • Thioether Analogues: Replacing the ether oxygen with a sulfur atom to form a thioether linkage can impact the dihedral angle between the two aromatic rings and alter the molecule's lipophilicity and metabolic profile.

  • Methylene Bridge: A methylene (-CH₂-) or substituted methylene bridge can provide a more rigid connection between the aromatic rings compared to the flexible ether linkage.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is a prominent feature in a number of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Targeting the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Mutations in components of this pathway, such as RAF and MEK kinases, are common drivers of cancer. Several inhibitors targeting this pathway incorporate the diaryl ether motif.

  • RAF Kinase Inhibition: The RAF family of serine/threonine kinases (A-RAF, B-RAF, and C-RAF) are central components of the MAPK/ERK pathway.[8] The this compound scaffold can be found in inhibitors designed to target the ATP-binding site of RAF kinases.

  • MEK Kinase Inhibition: MEK1 and MEK2 are dual-specificity kinases that are the only known activators of ERK1 and ERK2.[9] Allosteric inhibitors that bind to a pocket adjacent to the ATP-binding site are a successful class of MEK inhibitors, and some of these feature diaryl ether structures.

Inhibition of Angiogenesis through VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[10] Dysregulated angiogenesis is a key factor in tumor growth and metastasis. The this compound scaffold has been incorporated into potent VEGFR-2 inhibitors.[11]

dot

Signaling_Pathway cluster_inhibitors Points of Intervention GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors CellularResponse Cell Proliferation, Angiogenesis, Survival TranscriptionFactors->CellularResponse VEGFR2_Inhibitor This compound Analogues (VEGFR-2) VEGFR2_Inhibitor->RTK Inhibit RAF_Inhibitor This compound Analogues (RAF) RAF_Inhibitor->RAF Inhibit MEK_Inhibitor This compound Analogues (MEK) MEK_Inhibitor->MEK Inhibit

Caption: Inhibition of the MAPK/ERK signaling pathway.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the antiproliferative activity of a series of hypothetical this compound analogues against various cancer cell lines. This data illustrates key SAR trends for this scaffold.

Compound IDR¹ (Pyridine)R² (Benzonitrile)A549 (Lung) IC₅₀ (µM)HT-29 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)
1 (Core) HH15.220.518.3
2 4-MeH10.815.112.9
3 5-ClH5.68.27.1
4 H3-F8.911.49.8
5 5-Cl3-F1.2 2.5 1.8
6 H3-NH₂>50>50>50

SAR Insights:

  • Effect of Pyridine Substitution: The introduction of a small electron-donating group like methyl at the 4-position of the pyridine ring (Compound 2 ) leads to a modest increase in potency compared to the unsubstituted core (Compound 1 ). A more significant enhancement in activity is observed with the introduction of an electron-withdrawing chlorine atom at the 5-position (Compound 3 ), suggesting that modulation of the pyridine ring's electronics is a key factor.[12]

  • Effect of Benzonitrile Substitution: Substitution on the benzonitrile ring with a fluorine atom at the 3-position (Compound 4 ) also improves antiproliferative activity.

  • Synergistic Effects: The combination of favorable substitutions on both rings, as seen in Compound 5 (5-Cl on pyridine and 3-F on benzonitrile), results in a synergistic and substantial increase in potency, highlighting the importance of a multi-pronged optimization strategy.

  • Impact of Polar Groups: The introduction of a polar amino group on the benzonitrile ring (Compound 6 ) leads to a dramatic loss of activity, likely due to unfavorable interactions with the target binding site or altered physicochemical properties such as cell permeability.

Conclusion and Future Directions

This compound represents a versatile and valuable scaffold in modern drug discovery. Its synthetic accessibility, coupled with the numerous opportunities for structural diversification, makes it an attractive starting point for the development of novel therapeutics. The demonstrated utility of this core in potent kinase inhibitors underscores its potential in oncology and inflammatory diseases. Future research in this area will likely focus on the development of more selective inhibitors by exploring novel substitution patterns and bioisosteric replacements. Furthermore, a deeper understanding of the structural biology of how these compounds interact with their targets will undoubtedly guide the rational design of the next generation of drugs based on this privileged scaffold.

References

  • Bulai, R. G., et al. (2025). Investigating the Structure-Activity-Relationship of Diaryl Ether-Based paFabV Inhibitors: A Path to Novel Antibacterials. ChemRxiv. [Link]

  • ResearchGate. (n.d.). IC50 (µg/mL) of all molecules on different human cancer cell lines following 48 h. Retrieved from [Link]

  • Li, F., et al. (2015). Structure-based design, structure-activity relationship analysis, and antitumor activity of diaryl ether derivatives. Tumour biology, 36(6), 4477–4484. [Link]

  • National Center for Biotechnology Information. (n.d.). Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a Pyridopyridazinone pan-RAF Kinase Inhibitor. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. PubMed. [Link]

  • Bulai, R. G., et al. (2025). Investigating the structure-activity-relationship of diaryl ether-based paFabV inhibitors: A path to novel antibacterials. European journal of medicinal chemistry, 296, 117782. [Link]

  • Mansour, E., et al. (2021). Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives. Polycyclic Aromatic Compounds, 42(5), 2246-2263. [Link]

  • MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]

  • Science.gov. (n.d.). cell lines ic50: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fragment-Based Discovery of Novel Allosteric MEK1 Binders. PubMed Central. [Link]

  • Pevet, M., et al. (2013). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & medicinal chemistry letters, 23(15), 4443–4447. [Link]

  • Baxendale, I. R., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. [Link]

  • Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature structural biology, 9(4), 268–272. [Link]

  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current topics in medicinal chemistry, 2(9), 1011–1020. [Link]

  • Google Patents. (n.d.). Preparation of hydroxybenzonitriles.
  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). MEK and the inhibitors: from bench to bedside. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-catalyzed asymmetric allylic 4-pyridinylation via electroreductive substitution reaction. PubMed Central. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-Catalyzed Direct Alkenylation of 4-hydroxy-2-pyridones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzyl pyridazinone Derivatives 4a-d. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hydroxybenzonitriles.
  • IUPAC. (n.d.). palladium catalyzed synthesis of heterocycles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-pyridine.

Sources

4-(Pyridin-2-yloxy)benzonitrile: A Versatile Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The pyridyl aryl ether motif is a privileged scaffold in modern medicinal chemistry and material science, offering a unique combination of rigidity, electronic properties, and hydrogen bonding capabilities. Within this class, 4-(Pyridin-2-yloxy)benzonitrile has emerged as a particularly valuable and versatile building block. Its structure, featuring a reactive nitrile group and a tunable pyridyl ring system linked by a stable ether bond, provides multiple handles for synthetic diversification. This guide offers an in-depth analysis of the synthesis and application of this compound, presenting field-proven protocols and mechanistic insights for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of a Bifunctional Scaffold

The strategic deployment of bifunctional building blocks is a cornerstone of efficient and modular organic synthesis. This compound exemplifies this principle, merging two key functionalities—a benzonitrile and a pyridine ring—into a single, robust diaryl ether structure. This combination is not merely additive; it creates a molecular framework with distinct electronic and steric properties that have proven highly advantageous in the design of complex target molecules.

  • The Benzonitrile Moiety: The electron-withdrawing nature of the nitrile group (-C≡N) activates the phenyl ring, influencing its reactivity. More importantly, the nitrile itself is a versatile functional group handle. It is a precursor to primary amines, carboxylic acids, amides, and heterocycles like tetrazoles, which are crucial bioisosteres in drug design.[1]

  • The Pyridyl Aryl Ether Motif: This structural unit is prevalent in a vast number of biologically active compounds, including kinase inhibitors and other targeted therapeutics.[2][3][4] The pyridine nitrogen can act as a hydrogen bond acceptor, engage in metal coordination, and improve the pharmacokinetic properties of a molecule, such as aqueous solubility.

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis.

PropertyValueSource
CAS Number 270260-33-8
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.21 g/mol
IUPAC Name This compound
Appearance White to off-white crystalline powder[No specific citation available]
InChI Key ZVQAOOXNUVKQML-UHFFFAOYSA-N

Synthesis of the Building Block: Key Methodologies

The formation of the diaryl ether bond is the central challenge in synthesizing this compound. Two primary, highly reliable strategies dominate this transformation: Nucleophilic Aromatic Substitution (SₙAr) and the Copper-Catalyzed Ullmann Condensation. The choice between them is often dictated by the availability of starting materials, desired scale, and tolerance of specific functional groups.

Pathway 1: Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr pathway is arguably the most direct and common method for this synthesis. The powerful electron-withdrawing effect of the para-nitrile group significantly activates an aryl halide towards nucleophilic attack.[5] Fluorine is the leaving group of choice due to the high electronegativity, which makes the ipso-carbon highly electrophilic, accelerating the rate-determining nucleophilic attack step.[6]

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6][7]

SNAr reaction workflow for diaryl ether synthesis.

Experimental Protocol: SₙAr Synthesis

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-Dimethylformamide (DMF, 10 mL/mmol of limiting reagent). Add 2-hydroxypyridine (1.1 equivalents) and potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium pyridin-2-olate salt.

  • Nucleophilic Substitution: Add 4-fluorobenzonitrile (1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and pour it into ice-water (50 mL). A precipitate will form.

  • Isolation & Purification: Collect the solid product by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether to remove residual DMF. The crude product can be further purified by recrystallization from ethanol or by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).

Pathway 2: Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classic, robust method for forming C-O bonds between aryl groups, particularly when the SₙAr pathway is disfavored due to poor electronic activation.[8][9] Modern protocols often use soluble copper(I) salts (e.g., CuI) with a ligand to facilitate the catalytic cycle at lower temperatures than the traditional stoichiometric copper bronze reactions.[9]

This method typically involves the reaction of an aryl halide (e.g., 4-chlorobenzonitrile) with a phenol (2-hydroxypyridine) in the presence of a copper catalyst and a base.[9]

Ullmann_Cycle center Cu Catalyst Cycle CuI Cu(I)Lₙ Active Catalyst OxAdd Ar-Cu(III)(X)Lₙ Oxidative Addition CuI->OxAdd + Ar-X Metath Ar-Cu(III)(OAr')Lₙ Salt Metathesis OxAdd->Metath + Ar'-O⁻ RedElim {Product Release} Metath->RedElim Reductive Elimination RedElim->CuI Product Diaryl Ether Product RedElim->Product Releases Product ArX 4-Halobenzonitrile ArOH 2-Hydroxypyridine + Base

Generalized catalytic cycle for the Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

  • Reaction Setup: In a Schlenk tube, combine 4-chlorobenzonitrile (1.0 eq.), 2-hydroxypyridine (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), L-proline (0.2 eq., as a ligand), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times. Add anhydrous Dimethyl Sulfoxide (DMSO) via syringe.

  • Reaction: Seal the tube and heat the mixture to 110-130 °C in an oil bath with vigorous stirring for 12-24 hours, monitoring by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Filter the mixture through a pad of Celite to remove insoluble copper salts.

  • Extraction: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

Comparative Analysis
ParameterSₙAr MethodUllmann Condensation
Aryl Halide Activated (e.g., 4-F -benzonitrile)Less activated halides are viable (e.g., 4-Cl - or 4-Br -benzonitrile)
Catalyst None requiredCopper (I) salt (e.g., CuI)
Temperature Moderate (80-100 °C)Generally higher (110-130+ °C)
Pros Simpler, catalyst-free, often fasterBroader substrate scope for aryl halides
Cons Requires activated aryl halideRequires catalyst, potential for metal contamination, often longer reaction times

Synthetic Utility & Key Transformations

The true value of this compound lies in the diverse and orthogonal reactivity of its functional groups.

Reactive_Sites mol nitrile_label Nitrile Group (Reduction, Hydrolysis, Cycloaddition) nitrile_label->mol pyridine_label Pyridine Ring (N-Oxidation, H-Bonding Site) pyridine_label->mol

Key reactive centers of the building block.
Transformations of the Nitrile Moiety

The nitrile group is a synthetic linchpin, enabling access to several critical functionalities in medicinal chemistry.

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a premier example of bioisosteric replacement, where the tetrazole ring mimics the steric and electronic properties of a carboxylic acid group but with improved metabolic stability and cell permeability.[10] This transformation is typically achieved via a [3+2] cycloaddition with an azide source, often catalyzed by a Lewis or Brønsted acid.[11][12]

Protocol: Zinc-Catalyzed Tetrazole Synthesis [12]

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.), sodium azide (NaN₃, 1.2 eq.), and zinc bromide (ZnBr₂, 1.0 eq.) in a mixture of water and isopropanol (2:1 v/v).

  • Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring for 12-24 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Carefully acidify the aqueous layer to pH ~2 with 3M HCl.

  • Extraction: Extract the mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The resulting tetrazole can be purified by recrystallization or chromatography.

The nitrile can be fully hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, providing a direct route to another key functional group for amide couplings or further derivatization.[13][14][15]

Protocol: Base-Catalyzed Nitrile Hydrolysis [13]

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add a 20% aqueous solution of sodium hydroxide (NaOH, 5-10 eq.).

  • Reaction: Heat the mixture to reflux until TLC or LCMS indicates complete consumption of the starting material and the intermediate amide. Ammonia gas is evolved during this process.

  • Workup: Cool the solution in an ice bath and carefully acidify with concentrated HCl until the pH is ~2-3. The carboxylic acid product will precipitate out of the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum.

Reduction of the nitrile provides the (4-(Pyridin-2-yloxy)phenyl)methanamine, a valuable primary amine for building larger structures via reductive amination, amide bond formation, or sulfonylation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are effective.

Role as a Scaffold in Kinase Inhibitor Design

The pyridyl aryl ether core is a well-established "hinge-binding" motif in many kinase inhibitors.[2] The pyridine nitrogen can form a critical hydrogen bond with the backbone amide NH of a hinge residue in the ATP-binding pocket of a kinase. The benzonitrile end of the molecule can be directed towards the solvent-exposed region, allowing for modifications that tune solubility and target ancillary pockets, or it can be transformed into other groups that form additional interactions. Its utility has been demonstrated in inhibitors targeting kinases such as Chk1, Met, and EGFR.[4][16][17]

Case Study: A Modular Workflow for a Kinase Inhibitor Analog

This workflow illustrates how this compound can be used as a starting point for the rapid synthesis of a library of potential kinase inhibitors.

Sources

Introduction: The Strategic Importance of the Pyridin-yloxy Benzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Pyridin-yloxy Benzonitriles

In the landscape of modern medicinal chemistry, the pyridin-yloxy benzonitrile scaffold has emerged as a "privileged structure." This designation is reserved for molecular frameworks that demonstrate the ability to bind to multiple, diverse biological targets, serving as a fertile starting point for the development of novel therapeutics. Pyridine derivatives are the second most common heterocycle in drugs approved by the U.S. Food and Drug Administration (FDA), a testament to their versatile chemical properties and biological activities.[1][2] The fusion of a pyridine ring with a benzonitrile moiety via an ether linkage creates a unique electronic and conformational profile, making these compounds particularly effective as inhibitors of various enzyme classes, most notably protein kinases.[3][4]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the structure-activity relationships (SAR) that govern the efficacy of pyridin-yloxy benzonitrile derivatives. We will dissect the scaffold into its constituent parts, examining how modifications to each component influence biological activity. By understanding the causality behind these experimental choices, from substituent effects to conformational constraints, we can better rationalize the design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic properties.

Core Scaffold Analysis: Deconstructing the Pharmacophore

The fundamental architecture of a pyridin-yloxy benzonitrile consists of three key components: a pyridine ring, an ether linkage, and a benzonitrile ring. The spatial arrangement and electronic properties of each region are critical to molecular recognition by a biological target.

Caption: The core pyridin-yloxy benzonitrile scaffold and its key regions.

Deep Dive into Structure-Activity Relationships

The biological activity of this scaffold is exquisitely sensitive to structural modifications. The following sections explore the SAR trends for each key region.

The Pyridine Ring: The Anchor and Vector

The pyridine nitrogen atom is a critical hydrogen bond acceptor, often anchoring the molecule into its binding site, particularly in the hinge region of kinases.[3][4] The position of the ether linkage on the pyridine ring dictates the vector and trajectory of the rest of the molecule.

  • Substitution Position: The point of attachment of the -oxy benzonitrile moiety (e.g., 2-oxy, 3-oxy, or 4-oxy) is fundamental. For many kinase inhibitors, a 2- or 4-pyridinyl ether is preferred as it places the nitrogen in a position to form a key hydrogen bond with the kinase hinge region.

  • Substituent Effects:

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance activity by increasing the basicity of the pyridine nitrogen, strengthening the hydrogen bond interaction.[1][2] They can also engage in additional favorable interactions within the binding pocket.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F) can modulate pKa and lipophilicity. While sometimes beneficial, bulky or strongly deactivating groups can reduce potency by weakening the crucial hinge interaction or introducing steric clashes.[1]

    • Bulky Groups: Large substituents can be detrimental if they disrupt the planar stacking interactions common in ATP-binding sites. However, when properly positioned, they can be exploited to achieve selectivity by probing unique sub-pockets of a target enzyme.

The Ether Linkage: The Rotational Axis

The ether linkage (-O-) is not merely a passive connector. Its rotational freedom allows the pyridine and benzonitrile rings to adopt the optimal dihedral angle for target binding.

  • Causality of the Oxygen Atom: The oxygen atom is an effective hydrogen bond acceptor and its lone pairs contribute to the electronic character of the system. Replacing the ether with a thioether (-S-) or an amino (-NH-) group drastically alters the geometry, bond angles, and electronic properties, which almost always requires a complete re-optimization of the rest of the scaffold.

  • Conformational Rigidity: Introducing constraints, such as incorporating the ether into a fused ring system (e.g., a furanopyridine), can be a powerful strategy.[5] While this reduces the entropic penalty of binding, it requires that the rigidified conformation is the one recognized by the target.

The Benzonitrile Moiety: The Specificity Driver

The benzonitrile group is a fascinating and versatile component. The nitrile group (-C≡N) is a weak hydrogen bond acceptor and its linear geometry allows it to probe narrow, deep pockets. Furthermore, the benzonitrile ring itself can be a bioisosteric replacement for a pyridine ring, mimicking its hydrogen-bonding and electrostatic properties while offering different substitution vectors.[6]

  • The Nitrile Group: The importance of the nitrile group is often target-specific. In some cases, it is essential for potency, forming a key interaction. In others, it can be replaced with other small, polar groups (e.g., amides, small heterocycles) with retained or improved activity. A SAR study on pyrrole-3-carbonitrile derivatives demonstrated the importance of the nitrile group for inhibitory potency against metallo-β-lactamases.[7]

  • Substitution Patterns: The substitution pattern on the benzonitrile ring is a primary tool for optimizing potency, selectivity, and pharmacokinetic properties.

    • Para-substitution (relative to the ether): This position often points towards the solvent-exposed region of a binding pocket, making it an ideal attachment point for groups that can improve solubility or modulate pharmacokinetics.

    • Meta-substitution: Substituents here can influence the orientation of the benzonitrile ring and interact with residues deeper within the target.

    • Ortho-substitution: This can induce a twist in the dihedral angle relative to the ether linkage, which can be used to fine-tune the molecule's conformation for optimal fit.

Case Study: SAR of Pyrido[2,3-d]pyrimidine Kinase Inhibitors

To illustrate these principles, we can examine the SAR of pyrido[2,3-d]pyrimidines, a closely related scaffold where the pyridine ring is fused. A study on this class of compounds as Fibroblast Growth Factor receptor (FGFr) and Platelet-Derived Growth Factor receptor (PDGFr) inhibitors provides clear SAR data.[8]

SAR Data Summary Table
Compound IDR Group (Position 6)R' Group (Position 2)FGFr IC50 (μM)PDGFr IC50 (μM)
4b 2,6-dichlorophenyl-NH20.131.11
4e 3,5-dimethoxyphenyl-NH20.060 >50
6c 2,6-dichlorophenyl[4-(diethylamino)butyl]aminoN/A0.3 (cell)

Data sourced from a study on pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors.[8]

Analysis of SAR Trends:
  • Selectivity via Phenyl Ring Substitution: The initial lead compound, 4b , showed broad activity. By replacing the 6-(2,6-dichlorophenyl) group with a 6-(3,5-dimethoxyphenyl) moiety in compound 4e , a dramatic shift in selectivity was achieved.[8] The resulting analog became a highly selective FGFr inhibitor, losing its activity against PDGFr and other kinases. This highlights how substitutions on the phenyl ring (analogous to the benzonitrile ring in our core scaffold) can be tuned to exploit subtle differences between kinase active sites.

  • Potency and Bioavailability via Side Chains: In compound 6c , the introduction of a basic [4-(diethylamino)butyl]amino side chain at the 2-position of the pyridopyrimidine core enhanced potency against PDGF-stimulated cell proliferation and improved bioavailability.[8] This demonstrates the use of solvent-exposed vectors to attach functional groups that improve physicochemical properties without disrupting core binding interactions.

Kinase_Binding_Workflow cluster_workflow Rational Design & SAR Cycle Start Identify Lead Scaffold (e.g., Pyridin-yloxy benzonitrile) Hypothesize Hypothesize Key Interactions (Hinge-binding, hydrophobic pockets) Start->Hypothesize Synthesize Synthesize Analogs (Vary R-groups on Pyridine & Benzonitrile) Hypothesize->Synthesize Assay In Vitro Kinase Assay (Determine IC50 values) Synthesize->Assay Analyze Analyze SAR Data (Identify trends in potency & selectivity) Assay->Analyze Quantitative Data Analyze->Hypothesize Iterative Refinement Optimize Optimize Lead (Improve PK/PD properties) Analyze->Optimize

Sources

Theoretical and computational studies of "4-(Pyridin-2-yloxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 4-(Pyridin-2-yloxy)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest, serving as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] Its unique structure, combining a pyridine ring, an ether linkage, and a benzonitrile group, imparts a specific set of electronic and steric properties that are crucial for its function. This guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the molecular structure, reactivity, and potential biological activity of this compound. We will delve into the practical application of Density Functional Theory (DFT) for determining geometric and electronic properties and explore the use of molecular docking to predict interactions with biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational tools to accelerate their research and development efforts.

Introduction: The Significance of this compound

This compound (CAS No. 270260-33-8, Molecular Formula: C₁₂H₈N₂O) is a molecule that stands at the intersection of several key chemical classes.[2] The pyridine ring is a ubiquitous scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and other key biological interactions.[3][4] The nitrile group is a well-established pharmacophore that can act as a hydrogen bond acceptor or engage in other electrostatic interactions, and it is found in over 30 approved pharmaceutical agents.[5] The diaryl ether linkage provides a degree of conformational flexibility that is often critical for optimal binding to a biological target.

Given its role as a critical intermediate in the development of anti-cancer and anti-inflammatory agents, a thorough understanding of its intrinsic properties is paramount.[1] Experimental characterization can be time-consuming and resource-intensive. Theoretical and computational studies offer a powerful, complementary approach to:

  • Predict Molecular Properties: Accurately determine ground-state geometry, vibrational frequencies (FT-IR/Raman), and electronic characteristics before synthesis.

  • Understand Reactivity: Identify reactive sites and predict the molecule's behavior in chemical reactions.

  • Guide Drug Design: Simulate interactions with protein targets to identify potential lead compounds, saving significant time and resources in the early stages of drug discovery.

This guide will provide the foundational knowledge and detailed protocols to perform such in-silico analyses.

Foundational Analysis: Molecular Structure and Electronic Properties

The first step in any computational study is to establish an accurate model of the molecule's structure and electron distribution. Density Functional Theory (DFT) is the workhorse for this task, providing a robust balance of accuracy and computational efficiency.[6]

Optimized Molecular Geometry

The starting point is geometry optimization, which calculates the lowest energy conformation of the molecule. This provides key data on bond lengths, bond angles, and dihedral angles. These optimized parameters are crucial as they form the basis for all subsequent calculations. For a molecule like this compound, particular attention is paid to the dihedral angle between the pyridine and benzene rings, which dictates the molecule's overall shape and steric profile.

Vibrational Analysis (Simulated FT-IR and FT-Raman Spectra)

Once the geometry is optimized, a frequency calculation can be performed. This serves two purposes: it confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies), and it predicts the vibrational spectra (FT-IR and FT-Raman). Theoretical vibrational analysis is invaluable for interpreting experimental spectra. For instance, the characteristic C≡N stretching vibration in benzonitrile derivatives is a strong indicator that can be precisely calculated.[7][8] The assignments of vibrational frequencies are typically performed using Potential Energy Distribution (PED) analysis.[7]

Frontier Molecular Orbitals (HOMO-LUMO Analysis)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.

  • HOMO: Represents the ability to donate an electron (nucleophilicity).

  • LUMO: Represents the ability to accept an electron (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and can be more easily polarized.

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool that illustrates the charge distribution across the molecule. It maps regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would typically show negative potential around the nitrogen atoms (pyridine and nitrile) and the oxygen atom, highlighting them as key sites for hydrogen bonding and other interactions.

Global Reactivity Descriptors

Conceptual DFT provides a framework for quantifying global reactivity through indices derived from the HOMO and LUMO energies.[9] These descriptors offer a quantitative measure of a molecule's stability and reactivity.

Descriptor Formula Interpretation
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Measures the "escaping tendency" of an electron.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the energy lowering of a system when it accepts electrons.
Global Nucleophilicity (N) N = EHOMO(Nu) - EHOMO(TCE)Measures nucleophilic character relative to a standard (tetracyanoethylene).
Table 1: Key Global Reactivity Descriptors calculated from HOMO and LUMO energies.

Core Computational Protocols

This section provides detailed, step-by-step workflows for performing the key computational analyses discussed. These protocols are designed to be self-validating and are based on widely accepted standards in the field.

Protocol: Density Functional Theory (DFT) Calculations

This workflow outlines the standard procedure for obtaining optimized geometry, vibrational frequencies, and electronic properties.

DFT_Workflow cluster_prep Step 1: Input Preparation cluster_calc Step 2: Geometry Optimization & Frequency Calculation cluster_analysis Step 3: Property Analysis & Data Extraction mol_build Build 3D structure of This compound (e.g., in GaussView, Avogadro) opt_freq Perform Geometry Optimization followed by Frequency Analysis Software: Gaussian Method: B3LYP Basis Set: 6-311++G(d,p) mol_build->opt_freq check_freq Verify No Imaginary Frequencies opt_freq->check_freq check_freq->opt_freq Imaginary Freq. Found (Re-optimize) extract_geom Extract Geometric Parameters (Bond Lengths, Angles) check_freq->extract_geom  Optimization  Successful extract_vib Extract Vibrational Frequencies (Simulate IR/Raman Spectra) extract_geom->extract_vib extract_elec Calculate Electronic Properties (HOMO, LUMO, MEP) extract_vib->extract_elec

Caption: Workflow for DFT calculations on this compound.

Detailed Methodologies:

  • Structure Preparation: Draw the 2D structure of this compound and convert it to a 3D model using software like GaussView or Avogadro. Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., UFF).

  • Calculation Setup:

    • Software: Use a quantum chemistry package like Gaussian.[6]

    • Method: Select the B3LYP hybrid functional. This method is widely used for organic molecules as it provides a good compromise between accuracy and computational cost.[10]

    • Basis Set: Choose a Pople-style basis set such as 6-311++G(d,p). The '++' indicates diffuse functions for non-hydrogen and hydrogen atoms (important for systems with lone pairs and for describing anions), while '(d,p)' denotes polarization functions, which allow for more flexibility in describing bond shapes.[10]

    • Keywords (Gaussian): #p B3LYP/6-311++G(d,p) Opt Freq

  • Execution & Validation: Run the calculation. After completion, open the output file and confirm the optimization has converged. Crucially, check the frequency calculation results to ensure there are no imaginary frequencies, which validates the structure as a true energy minimum.

  • Data Analysis: From the output file, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles. Visualize the calculated vibrational modes and compare the frequencies to experimental data. Generate molecular orbitals to visualize the HOMO and LUMO, and create an MEP surface to analyze charge distribution.

Protocol: Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target and estimates the strength of the interaction. This is a cornerstone of structure-based drug design.[11][12]

Docking_Workflow cluster_prep Step 1: Preparation of Receptor and Ligand cluster_dock Step 2: Docking Simulation cluster_analysis Step 3: Analysis of Results get_protein Download Protein Structure (e.g., CDK2 from PDB) prep_protein Prepare Receptor: Remove water, add hydrogens, assign charges get_protein->prep_protein define_grid Define Binding Site (Grid Box Generation) prep_protein->define_grid prep_ligand Prepare Ligand: Use DFT-optimized structure, assign charges, define rotatable bonds run_docking Run Docking Algorithm (e.g., AutoDock Vina, PyRx) prep_ligand->run_docking define_grid->run_docking rank_poses Rank Poses by Binding Energy (kcal/mol) run_docking->rank_poses visualize Visualize Best Pose (e.g., in Discovery Studio, PyMOL) rank_poses->visualize analyze_int Analyze Interactions (H-bonds, hydrophobic, etc.) visualize->analyze_int

Sources

Methodological & Application

A Detailed Protocol for the Synthesis of 4-(Pyridin-2-yloxy)benzonitrile via Ullmann-Type Condensation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive, step-by-step protocol for the synthesis of 4-(Pyridin-2-yloxy)benzonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology is based on a copper-catalyzed Ullmann-type condensation reaction, a robust and well-established method for the formation of diaryl ethers.

The narrative explains the causality behind experimental choices, ensuring that researchers can not only replicate the procedure but also understand the underlying chemical principles. All safety considerations for the reagents involved are detailed to ensure safe laboratory practices.

Reaction Principle and Mechanism

The synthesis of this compound is achieved through the coupling of 4-cyanophenol and 2-chloropyridine. This transformation is an example of an Ullmann-type condensation, a copper-promoted nucleophilic aromatic substitution reaction.[1][2][3]

The key steps of the mechanism are:

  • Deprotonation: A base, potassium carbonate (K₂CO₃), deprotonates the hydroxyl group of 4-cyanophenol to form the more nucleophilic potassium 4-cyanophenoxide.

  • Catalytic Cycle: While the precise mechanism of Ullmann reactions is complex and has been the subject of extensive study, a generally accepted pathway involves a copper(I) catalyst.[2][4] The copper(I) species reacts with the phenoxide to form a copper(I) phenoxide intermediate. This intermediate then undergoes a reaction with 2-chloropyridine, likely through an oxidative addition and reductive elimination sequence, to form the desired C-O bond and regenerate the copper(I) catalyst.[2]

The pyridine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2- and 4-positions where the negative charge of the intermediate can be stabilized by the ring nitrogen.[5][6] The use of a high-boiling polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solubilizes the reagents and facilitates the reaction, which often requires elevated temperatures.[1]

Materials and Reagents

Proper preparation and handling of all reagents are critical for the success and safety of this experiment. All reagents should be of high purity (≥98%) unless otherwise noted.

ReagentM.W. ( g/mol )AmountMoles (mmol)EquivalentsSupplier Example
4-Cyanophenol119.121.19 g10.01.0Sigma-Aldrich
2-Chloropyridine113.551.25 g (1.04 mL)11.01.1Fisher Scientific
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.02.0Acros Organics
Copper(I) Iodide (CuI)190.45190 mg1.00.1Strem Chemicals
Dimethylformamide (DMF), anhydrous73.0920 mL--EMD Millipore
Instrumentation
  • 100 mL three-neck round-bottom flask

  • Reflux condenser with a gas inlet/outlet adapter

  • Magnetic stirrer and heating mantle with a temperature controller

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow Diagram

Synthesis_Workflow Figure 1: Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification & Analysis A Charge flask with 4-cyanophenol, K₂CO₃, and CuI B Add anhydrous DMF via syringe A->B C Flush system with N₂/Ar gas D Add 2-chloropyridine dropwise C->D E Heat mixture to 120-130°C for 12-18h D->E F Monitor reaction by TLC E->F G Cool to room temperature F->G Upon completion H Pour into ice-water G->H I Extract with Ethyl Acetate (3x) H->I J Wash combined organic layers with brine I->J K Dry over Na₂SO₄ and filter J->K L Concentrate under reduced pressure K->L M Purify by column chromatography L->M N Characterize final product (NMR, MS, MP) M->N

Caption: Figure 1: Experimental Workflow for this compound Synthesis.

Step-by-Step Experimental Protocol

5.1. Reaction Setup

  • Set up a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer. Ensure all glassware is oven-dried before use.

  • To the flask, add 4-cyanophenol (1.19 g, 10.0 mmol), anhydrous potassium carbonate (2.76 g, 20.0 mmol), and copper(I) iodide (190 mg, 1.0 mmol).

  • Seal the flask and purge the system with an inert gas (nitrogen or argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Using a syringe, add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

  • Stir the mixture at room temperature for 15 minutes to ensure good suspension of the reagents.

5.2. Reaction Execution

  • While stirring, add 2-chloropyridine (1.04 mL, 11.0 mmol) to the reaction mixture dropwise using a syringe.

  • After the addition is complete, place the flask in a heating mantle and heat the reaction mixture to 120-130 °C.

  • Maintain this temperature and allow the reaction to proceed for 12-18 hours. The mixture will typically turn a dark brown or green color.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a solvent system such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the 4-cyanophenol spot indicates reaction completion.

5.3. Workup and Extraction

  • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

  • Carefully pour the dark reaction mixture into a beaker containing approximately 100 mL of ice-cold water. Stir for 10 minutes.

  • Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash them with brine (2 x 40 mL) to remove any residual DMF and inorganic salts.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

5.4. Purification

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purify the crude product by flash column chromatography on silica gel.[7]

  • Prepare the column using a slurry of silica gel in hexanes. Load the crude product onto the column (dry loading is recommended).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect the fractions containing the desired product (as identified by TLC) and combine them.

  • Remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water if necessary.

Safety Precautions

This protocol involves hazardous materials and must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • 2-Chloropyridine: Highly Toxic. Fatal if it comes into contact with skin or is inhaled.[8][9][10] It also causes serious eye damage.[10][11] Always wear chemical-resistant gloves (nitrile is insufficient; use butyl rubber or laminate film gloves), a lab coat, and chemical safety goggles/face shield. Handle exclusively in a fume hood.[8][9]

  • 4-Cyanophenol: Harmful if swallowed and causes skin and serious eye irritation.[12][13][14][15] Avoid creating dust.

  • Potassium Carbonate: Causes skin and serious eye irritation.[16][17][18] May cause respiratory irritation if dust is inhaled.[18][19]

  • Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. It is also a suspected reproductive toxin. Handle with care and ensure good ventilation.

  • Copper(I) Iodide: May cause irritation. Standard handling procedures for metal salts should be followed.

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention, especially for exposure to 2-chloropyridine.[8][11] Have the Safety Data Sheet (SDS) for each chemical readily available.

References

  • Ullmann reaction - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 17, 2026, from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved January 17, 2026, from [Link]

  • Armand Products. (2023). Potassium Carbonate Anhydrous All Grades SDS. Retrieved January 17, 2026, from [Link]

  • INEOS KOH. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved January 17, 2026, from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved January 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyanophenol. Retrieved January 17, 2026, from [Link]

  • Redox. (2020). Safety Data Sheet Potassium Carbonate. Retrieved January 17, 2026, from [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved January 17, 2026, from [Link]

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved January 17, 2026, from [Link]

  • YouTube. (2019). nucleophilic aromatic substitutions. Retrieved January 17, 2026, from [Link]

Sources

Application Note: A Luminescence-Based Assay Protocol for Profiling the Kinase Inhibitory Activity of 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention. This document provides a comprehensive, field-proven protocol for characterizing the inhibitory potential of the novel small molecule, 4-(Pyridin-2-yloxy)benzonitrile , against protein kinases. As the specific kinase targets for this compound are not yet elucidated, this guide presents a universal and robust methodology for determining its half-maximal inhibitory concentration (IC50) and can be adapted for broad selectivity profiling. We detail the use of the ADP-Glo™ Kinase Assay, a sensitive luminescence-based method that quantifies kinase activity by measuring ADP production.[1][2][3] This application note is intended for researchers, scientists, and drug development professionals seeking to evaluate the kinase inhibitory profile of novel chemical entities.

Introduction: The Rationale for Kinase Inhibition Profiling

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues on substrate proteins, a fundamental mechanism of signal transduction that governs a vast array of cellular processes.[4] The human genome encodes over 500 kinases, and aberrant kinase activity is a known driver of diseases such as cancer and inflammatory disorders.[4] Consequently, the discovery and characterization of small molecule kinase inhibitors are central to modern drug discovery.[5]

The compound this compound is a small molecule with potential for kinase inhibition, suggested by its use as an intermediate in the synthesis of anti-cancer and anti-inflammatory agents.[6] However, its specific biological targets within the human kinome are yet to be identified. Therefore, the initial step in characterizing this compound is to employ a sensitive and universal assay platform to screen for its activity against a panel of kinases and to quantify its potency against any identified targets.

This protocol leverages the ADP-Glo™ Kinase Assay, a robust, homogeneous luminescence-based system ideal for high-throughput screening (HTS).[1][2][7] The assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. An inhibitor of the kinase will decrease the rate of ADP formation, leading to a reduction in the luminescent signal.[4] This method is highly sensitive, compatible with a wide range of kinases and ATP concentrations, and exhibits excellent Z'-factor values, ensuring data quality and reliability.[1]

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible assay results.

PropertyValueSource
Molecular Formula C₁₂H₈N₂O
Molecular Weight 196.20 g/mol
Appearance White crystalline powder[4]
CAS Number 270260-33-8[6]
Purity ≥97%[4]
Storage Sealed, dry, protected from light[4]
Assumed Solubility Soluble in 100% DMSOStandard practice for small molecule screening

Assay Principle: The ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies the amount of ADP produced in a kinase reaction. This value is a direct measure of kinase activity.

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (this compound) are incubated together. After the reaction period, the ADP-Glo™ Reagent is added. This reagent terminates the kinase reaction and depletes any remaining ATP in the well.[3]

  • ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This reagent contains enzymes that convert the ADP produced in the initial reaction back into ATP. This newly synthesized ATP is then used by a thermostable luciferase to generate a stable, "glow-type" luminescent signal. The intensity of this light is directly proportional to the initial kinase activity.

The following diagram illustrates the workflow of the ADP-Glo™ Kinase Assay.

ADP_Glo_Workflow cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP Detection A Kinase + Substrate + ATP + Inhibitor (this compound) B Incubate at 30°C A->B C Add ADP-Glo™ Reagent B->C D Incubate at Room Temperature C->D Terminates kinase reaction Depletes remaining ATP E Add Kinase Detection Reagent D->E F Incubate at Room Temperature E->F Converts ADP to ATP Generates light via Luciferase G Measure Luminescence F->G

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol: IC50 Determination of this compound

This protocol describes the determination of the IC50 value of this compound against a representative protein kinase (e.g., Src Tyrosine Kinase).

Materials and Reagents
  • Test Compound: this compound

  • Kinase: Recombinant human Src kinase (or other kinase of interest)

  • Substrate: Poly(E,Y) 4:1 or a specific peptide substrate for the chosen kinase

  • ATP: Adenosine 5'-triphosphate, disodium salt hydrate

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega Corp. or similar)

  • Buffer: Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Solvent: 100% Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Plates: White, opaque, 384-well assay plates

  • Instrumentation: Multichannel pipettes, plate reader with luminescence detection capabilities

Step-by-Step Methodology

A. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in 100% DMSO to create a range of concentrations for IC50 determination (e.g., 11-point, 3-fold serial dilution). The final assay concentration will be a further dilution, so account for this in your dilution series.

B. Kinase Reaction Setup:

This protocol is for a 15 µL final reaction volume in a 384-well plate.

  • Prepare Controls:

    • No Inhibitor Control (100% Activity): Wells containing kinase, substrate, ATP, and DMSO (at the same final concentration as the test compound wells).

    • No Enzyme Control (0% Activity): Wells containing substrate, ATP, and DMSO, but no kinase.

  • Plate Layout: Design your plate map to include all controls and the dilution series of the test compound, preferably in triplicate.

  • Add Compound/DMSO: To the appropriate wells of the 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO for the controls.

  • Add Kinase: Add 5 µL of the kinase solution (pre-diluted in Kinase Assay Buffer) to all wells except the "No Enzyme" controls.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiate Reaction: Add 7.5 µL of the substrate/ATP mixture (prepared in Kinase Assay Buffer) to all wells to start the kinase reaction. The optimal concentrations of kinase, substrate, and ATP should be empirically determined to ensure the reaction is in the linear range.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

C. ADP Detection:

  • Stop Reaction & Deplete ATP: After the kinase reaction incubation, add 15 µL of ADP-Glo™ Reagent to each well.

  • Incubate: Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 30 µL of Kinase Detection Reagent to each well.

  • Incubate: Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

D. Data Acquisition and Analysis:

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

  • Data Normalization:

    • Subtract the average luminescence of the "No Enzyme" control from all other wells.

    • Normalize the data by setting the "No Inhibitor" control as 100% kinase activity.

  • IC50 Calculation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

Adapting the Protocol for Kinase Selectivity Profiling

A critical aspect of kinase inhibitor characterization is determining its selectivity across the kinome.[5] The protocol described above can be readily adapted for this purpose.

  • Kinase Panel Selection: Choose a panel of kinases that represents different branches of the human kinome tree. This panel should include kinases from families known for off-target effects.

  • Assay Miniaturization: The protocol is already designed for a 384-well format, making it suitable for screening against multiple kinases simultaneously.

  • Single-Point Screening: To initially identify potential "hits," screen this compound at a single, high concentration (e.g., 10 µM) against the entire kinase panel.

  • Follow-up IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the single-point screen, perform a full IC50 determination as detailed in Section 4.

The results of this profiling can be visualized in a kinase dendrogram to provide a clear picture of the compound's selectivity.

The following diagram illustrates the concept of kinase signaling and inhibitor intervention.

Kinase_Signaling cluster_pathway Cellular Signaling Pathway ATP ATP Kinase Protein Kinase ATP->Kinase pSubstrate Phosphorylated Substrate (Active) Kinase->pSubstrate Phosphorylation Substrate Substrate Protein (Inactive) Substrate->Kinase Response Cellular Response pSubstrate->Response Inhibitor This compound Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase-mediated signaling.

Data Interpretation and Trustworthiness

To ensure the integrity of the results, several factors must be considered:

  • Z'-Factor: For each assay plate, calculate the Z'-factor to assess the quality and robustness of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.

  • Compound Interference: Luminescence-based assays can be susceptible to interference from compounds that inhibit luciferase or absorb light. It is advisable to perform a counter-screen without the kinase to identify any such effects.

  • Mechanism of Action: This protocol determines the IC50 value but does not elucidate the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive). Further kinetic studies would be required to determine the binding mode.

Conclusion

This application note provides a detailed and robust protocol for the initial characterization of this compound as a potential kinase inhibitor. By employing the sensitive and reliable ADP-Glo™ Kinase Assay, researchers can efficiently determine the compound's potency and selectivity across the human kinome. The data generated using this methodology will be crucial for guiding further preclinical development and understanding the therapeutic potential of this novel compound.

References

  • Sunway Pharm Ltd. This compound - CAS:270260-33-8. Available at: [Link]

  • PubChem. 4-(Pyridin-4-yl)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • BPS Bioscience. Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. Available at: [Link]

  • PubChem. 4-(Pyridin-2-ylthio)benzonitrile. National Center for Biotechnology Information. Available at: [Link]

  • NIH National Center for Advancing Translational Sciences. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. Available at: [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. Available at: [Link]

  • East Port Praha. Technologies to Study Kinases. Available at: [Link]

  • Domainex. HTRF-based kinase assay for fragment screening and MOA studies. Available at: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available at: [Link]

  • AACR Journals. A versatile, homogenous, high throughput luminescent assay for monitoring protein kinase activity at high ATP concentrations. Cancer Research. Available at: [Link]

  • Corning. Fluorescence Polarization Kinase Assay Miniaturization in Corning® 96 Well Half-Area and 384 Well Microplates. Available at: [Link]

  • NIH National Center for Biotechnology Information. Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. Available at: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

Sources

Application Notes and Protocols: Leveraging 4-(Pyridin-2-yloxy)benzonitrile in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a technical guide for researchers, chemists, and professionals in the agrochemical industry, detailing the potential applications of 4-(Pyridin-2-yloxy)benzonitrile as a key intermediate in the synthesis of next-generation crop protection agents. While not a widely commercialized agrochemical in itself, its structural motifs are present in highly active compounds, suggesting its significant potential as a building block for novel insecticides.

Introduction: The Strategic Importance of the Pyridin-2-yloxy Moiety

Pyridine-based compounds are integral to modern agriculture, constituting a significant class of fungicides, herbicides, and insecticides.[1] The discovery and development of new pyridine-containing agrochemicals are driven by the need for more effective and selective pest control solutions. This compound is a versatile chemical intermediate that holds promise for the synthesis of innovative agrochemicals.[2][3] Its utility is underscored by the presence of the pyridin-2-yloxy group in established pesticides, most notably Pyriproxyfen.

Pyriproxyfen is a potent insect growth regulator that mimics juvenile hormones in insects, disrupting their development and reproduction.[4][5][6][7][8] The pyridin-2-yloxy component is crucial for its biological activity. This structural feature makes this compound a valuable starting material for the exploration of new chemical entities with similar modes of action.

Rationale for Application: A Gateway to Novel Insect Growth Regulators

The primary application of this compound in agrochemical synthesis is as a precursor to compounds that can act as insect growth regulators. The nitrile group (-CN) on the benzonitrile portion of the molecule offers a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the synthesis of a library of candidate agrochemicals.

This guide will focus on a proposed synthetic pathway to a novel analog of Pyriproxyfen, demonstrating the utility of this compound as a starting material. The objective is to replace the phenoxyphenyl ether of Pyriproxyfen with a modified moiety derived from the benzonitrile group, potentially leading to compounds with altered target specificity, improved efficacy, or a more favorable environmental profile.

Proposed Synthetic Protocol: Synthesis of a Pyriproxyfen Analog

The following is a detailed, two-step protocol for the synthesis of a hypothetical Pyriproxyfen analog from this compound. This protocol is based on established synthetic methodologies for similar compounds.[9][10]

Step 1: Synthesis of the Intermediate Alcohol

The first step involves the reduction of the nitrile group of this compound to a primary alcohol. This transformation is a standard procedure in organic synthesis.

Reaction Scheme:

G A This compound B [4-(Pyridin-2-yloxy)phenyl]methanol A->B 1. DIBAL-H, Toluene 2. H2O

Caption: Reduction of this compound to the corresponding alcohol.

Materials:

Reagent/SolventMolar Ratio (to starting material)Purity
This compound1.0>98%
Diisobutylaluminium hydride (DIBAL-H)1.51.0 M in Toluene
Toluene-Anhydrous
Deionized Water--
Diethyl Ether-Anhydrous
Saturated Sodium Bicarbonate Solution--
Anhydrous Magnesium Sulfate--

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon), dissolve 1.0 equivalent of this compound in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.5 equivalents of DIBAL-H (1.0 M solution in toluene) dropwise to the cooled solution. The addition rate should be controlled to maintain the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow, dropwise addition of deionized water.

  • Allow the mixture to warm to room temperature and stir for an additional 1 hour.

  • Filter the resulting suspension through a pad of celite, washing the filter cake with diethyl ether.

  • Wash the combined organic filtrate with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, [4-(Pyridin-2-yloxy)phenyl]methanol.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Etherification to the Final Product

The second step is the etherification of the intermediate alcohol with a suitable alkyl halide to yield the final Pyriproxyfen analog.

Reaction Scheme:

G A [4-(Pyridin-2-yloxy)phenyl]methanol B Novel Pyriproxyfen Analog A->B 1. NaH, DMF 2. 2-Chloropyridine

Caption: Etherification to form the final agrochemical analog.

Materials:

Reagent/SolventMolar Ratio (to intermediate alcohol)Purity
[4-(Pyridin-2-yloxy)phenyl]methanol1.0>95%
Sodium Hydride (NaH)1.260% dispersion in mineral oil
Dimethylformamide (DMF)-Anhydrous
2-Chloropyridine1.1>99%
Saturated Ammonium Chloride Solution--
Ethyl Acetate--
Brine--
Anhydrous Sodium Sulfate--

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, suspend 1.2 equivalents of sodium hydride in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 1.0 equivalent of [4-(Pyridin-2-yloxy)phenyl]methanol in anhydrous DMF dropwise to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Add 1.1 equivalents of 2-chloropyridine to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the final novel Pyriproxyfen analog.

Visualization of the Synthetic Workflow

The overall synthetic workflow can be visualized as a two-step process, starting from the commercially available this compound.

G A Start: This compound B Step 1: Reduction of Nitrile A->B C Intermediate: [4-(Pyridin-2-yloxy)phenyl]methanol B->C D Step 2: Etherification C->D E Final Product: Novel Pyriproxyfen Analog D->E

Caption: Synthetic workflow for a novel agrochemical.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The success of each step can be validated through standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the intermediate and the final product.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.

By employing these analytical methods, researchers can ensure the identity and purity of their synthesized compounds, thereby validating the experimental protocol.

Conclusion and Future Outlook

This compound represents a promising and versatile intermediate for the synthesis of novel agrochemicals, particularly insect growth regulators. The protocols detailed in these application notes provide a solid foundation for researchers to explore the synthesis of new Pyriproxyfen analogs and other potential crop protection agents. The adaptability of the benzonitrile group to various chemical transformations opens up a wide range of possibilities for creating diverse molecular structures for biological screening. Further research in this area could lead to the discovery of new agrochemicals with enhanced efficacy, improved safety profiles, and novel modes of action.

References

  • AERU - University of Hertfordshire. (2025). Pyriproxyfen (Ref: S 9318). [Link]

  • National Center for Biotechnology Information. (n.d.). Pyriproxyfen. PubChem. [Link]

  • FleaScience. (n.d.). Pyriproxyfen. [Link]

  • King Elong Việt Nam. (2025). Pyriproxyfen: Insect Growth Hormone Inhibitor. [Link]

  • National Pesticide Information Center. (n.d.). Pyriproxyfen General Fact Sheet. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2013050433A1 - Pesticide preparation and process for producing the same.
  • European Patent Office. (n.d.). EP 3994990 A1 - Agrochemical composition with improved drift, spreading and uptake properties. [Link]

  • Google Patents. (n.d.).
  • Food and Agriculture Organization of the United Nations. (n.d.). Pyriproxyfen. [Link]

  • Google Patents. (n.d.). CN104824005A - Pesticide composition containing topramezone, thiencarbazone-methyl, and benzonitrile herbicide.
  • Wikipedia. (n.d.). Pyriproxyfen. [Link]

  • National Center for Biotechnology Information. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. [Link]

  • Google Patents. (n.d.).
  • MDPI. (n.d.). Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates. [Link]

  • Pharmaffiliates. (n.d.). 4-(Pyridin-2-yl)benzonitrile. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-3-yl)benzonitrile. PubChem. [Link]

  • Shanghai Douwin Chemical Co.,Ltd. (n.d.). Pesticide Intermediate. [Link]

Sources

Application Note: High-Throughput Screening for Novel Allosteric Modulators of the GLP-1 Receptor Using a cAMP Assay

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Promise of GLP-1R Allosteric Modulation

The Glucagon-Like Peptide-1 Receptor (GLP-1R) is a class B G-protein coupled receptor (GPCR) that has become a pivotal target in the management of type 2 diabetes and obesity.[1][2] Activation of GLP-1R enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety.[3][4][5] While several injectable peptide agonists targeting the orthosteric binding site of GLP-1R have achieved significant clinical success, the development of orally bioavailable small-molecule drugs remains a key objective to improve patient compliance.[3][4]

The chemical scaffold "4-(Pyridin-2-yloxy)benzonitrile" and its derivatives have emerged as a promising starting point for the discovery of novel, non-peptide GLP-1R modulators.[3][6] Rather than directly competing with the endogenous peptide ligand, these small molecules are often designed to bind to allosteric sites on the receptor. Allosteric modulators offer a nuanced approach to drug action, potentially leading to improved therapeutic profiles by fine-tuning the receptor's response to the native ligand.[1][7][8]

This application note provides a comprehensive guide to developing and executing a high-throughput screening (HTS) campaign to identify novel positive allosteric modulators (PAMs) of GLP-1R from a library of "this compound" derivatives. The described workflow employs a robust, cell-based cyclic adenosine monophosphate (cAMP) accumulation assay, a primary downstream signaling event of GLP-1R activation.[1][2][4]

Scientific Principle: Detecting GLP-1R Activation via cAMP Signaling

The GLP-1R Signaling Cascade

Upon binding of an agonist, the GLP-1R couples to the Gαs subunit of its associated G-protein. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cAMP.[4] The resulting increase in intracellular cAMP concentration triggers a cascade of downstream events, including the activation of Protein Kinase A (PKA), leading to the desired physiological responses.[9] Therefore, measuring the intracellular cAMP level serves as a direct and reliable readout of GLP-1R activation.[10][11]

Identifying Positive Allosteric Modulators (PAMs)

A PAM does not typically activate the receptor on its own but enhances the response of the receptor to an orthosteric agonist.[2][5] In the context of our HTS assay, a GLP-1R PAM will potentiate the cAMP production induced by a sub-maximal concentration of the endogenous ligand, GLP-1. This potentiation is the key signature we aim to detect in our screening campaign.

Assay Technology: Homogeneous Time-Resolved Fluorescence (HTRF)

To quantify cAMP levels in a high-throughput format, we will utilize a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF) technology.[12][13][14] This method offers high sensitivity, a broad dynamic range, and is less susceptible to interference from compound autofluorescence compared to standard fluorescence assays.[12][13]

The HTRF cAMP assay principle involves a competition between native cAMP produced by the cells and a labeled cAMP analog (the acceptor) for binding to a specific antibody labeled with a donor fluorophore. When the donor and acceptor are in close proximity, Förster Resonance Energy Transfer (FRET) occurs. The amount of FRET is inversely proportional to the concentration of intracellular cAMP.[14]

High-Throughput Screening Workflow

The HTS process is a multi-step workflow designed to efficiently screen large compound libraries and identify promising "hits" for further investigation.[15][16][17][18][19]

HTS_Workflow cluster_0 Assay Development & Validation cluster_1 Primary Screen cluster_2 Data Analysis & Hit Selection cluster_3 Hit Confirmation & Follow-up Assay_Dev Assay Miniaturization (384-well format) Z_Factor Z'-Factor Determination (>0.5) Assay_Dev->Z_Factor DMSO_Tol DMSO Tolerance (<1%) Z_Factor->DMSO_Tol Library_Prep Compound Library Plating (10 µM final concentration) DMSO_Tol->Library_Prep Compound_Addition Compound Incubation Library_Prep->Compound_Addition Cell_Seeding Cell Plating (HEK293-GLP-1R) Cell_Seeding->Compound_Addition Agonist_Addition GLP-1 (EC20) Addition Compound_Addition->Agonist_Addition HTRF_Readout HTRF Signal Detection Agonist_Addition->HTRF_Readout Data_Norm Data Normalization (% Activity) HTRF_Readout->Data_Norm Hit_Criteria Hit Identification (>3σ above basal) Data_Norm->Hit_Criteria Re_test Hit Re-test Hit_Criteria->Re_test Dose_Response Dose-Response Curves (EC50 Determination) Re_test->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen

Figure 1. High-Throughput Screening workflow for identifying GLP-1R PAMs.

Detailed Protocols

Materials and Reagents
ReagentSupplierCatalog Number
HEK293 cells stably expressing human GLP-1RIn-house/CommercialN/A
DMEM, high glucose, GlutaMAX™Thermo Fisher Scientific10566016
Fetal Bovine Serum (FBS), heat-inactivatedThermo Fisher Scientific26140079
Geneticin™ (G418 Sulfate)Thermo Fisher Scientific10131035
TrypLE™ Express EnzymeThermo Fisher Scientific12604013
GLP-1 (7-36) Amide, humanSigma-AldrichG8154
3-isobutyl-1-methylxanthine (IBMX)Sigma-AldrichI5879
HTRF cAMP Dynamic 2 KitCisbio62AM4PEB
384-well white, low-volume platesGreiner Bio-One784075
"this compound" derivative libraryIn-house/CommercialN/A
Dimethyl sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Cell Culture
  • Maintain the HEK293-GLP-1R stable cell line in DMEM supplemented with 10% FBS and 500 µg/mL G418.

  • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Passage cells every 2-3 days, ensuring they do not exceed 90% confluency.

Primary HTS Protocol (384-well format)
  • Compound Plating:

    • Prepare a 2 mM stock solution of each "this compound" derivative in 100% DMSO.

    • Using an automated liquid handler, dispense 50 nL of each compound stock solution into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM with 0.5% DMSO.

    • Include control wells containing 50 nL of DMSO only (basal and maximal signal controls).

  • Cell Preparation and Seeding:

    • Harvest HEK293-GLP-1R cells using TrypLE™ Express and resuspend them in assay buffer (DMEM without FBS, containing 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor used to prevent cAMP degradation and enhance signal accumulation.

    • Adjust the cell density to 2 x 10^5 cells/mL.

    • Dispense 5 µL of the cell suspension into each well of the compound-containing plates (1,000 cells/well).

  • Compound Incubation:

    • Incubate the plates for 30 minutes at room temperature to allow the compounds to interact with the cells.

  • Agonist Addition:

    • Prepare a solution of GLP-1 (7-36) amide in assay buffer at a concentration corresponding to 2x the EC20 value (determined during assay development). The EC20 is a sub-maximal concentration that allows for the potentiation effect of a PAM to be clearly observed.

    • Add 5 µL of the GLP-1 solution to all wells except for the basal control wells (add 5 µL of assay buffer to these).

    • Incubate the plates for 30 minutes at room temperature.

  • cAMP Detection (HTRF):

    • Prepare the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol (Cisbio HTRF cAMP Dynamic 2 Kit).

    • Add 5 µL of the cAMP-d2 solution followed by 5 µL of the anti-cAMP-cryptate solution to each well.

    • Incubate the plates for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plates on an HTRF-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

Data Analysis and Hit Identification
  • Normalization:

    • The raw HTRF ratio data is inversely proportional to the cAMP concentration. First, convert this to a signal that is directly proportional to cAMP levels.

    • Normalize the data using the following formula: % Activity = 100 * (Control_Max - Sample) / (Control_Max - Control_Min)

      • Control_Max: Mean signal from wells with cells + EC20 GLP-1 + DMSO.

      • Control_Min: Mean signal from wells with cells + assay buffer + DMSO (basal).

      • Sample: Signal from wells with test compound.

  • Hit Selection:

    • A "hit" is defined as a compound that produces a signal greater than three standard deviations (σ) above the mean of the DMSO control wells.

    • Hit Threshold = Mean_Control_Max + (3 * SD_Control_Max)

    • Compounds with % Activity values that indicate potentiation above this threshold are selected for further study.

Hit Confirmation and Counter-Screening
  • Hit Re-test: Freshly prepared samples of the primary hits are re-tested in the primary assay to confirm their activity.

  • Dose-Response Analysis: Confirmed hits are tested in a 10-point dose-response format to determine their potency (EC50) and efficacy (Emax).

  • Counter-Screening: Hits are tested in the absence of the GLP-1 agonist to identify any compounds that act as direct agonists rather than PAMs. Additionally, they should be tested in a parental cell line (not expressing GLP-1R) to rule out off-target effects.

Assay Validation: Ensuring Trustworthiness

For an HTS campaign to be reliable, the assay must be robust and reproducible.[15] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[17]

Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min|

  • Mean_max and SD_max: Mean and standard deviation of the maximal signal (EC100 GLP-1).

  • Mean_min and SD_min: Mean and standard deviation of the basal signal (no GLP-1).

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. This validation must be performed before initiating the full screen.

ParameterAcceptance CriteriaPurpose
Z'-Factor > 0.5Ensures a sufficient signal window to confidently identify hits.
Signal-to-Basal Ratio > 5Indicates a strong and robust assay signal.
DMSO Tolerance < 1% final concentrationConfirms that the vehicle for compound delivery does not interfere with the assay.
EC50 of GLP-1 Consistent with literature valuesValidates the biological responsiveness of the cell system.

Conclusion

The protocol detailed in this application note provides a robust and validated framework for the high-throughput screening of "this compound" derivatives to identify novel positive allosteric modulators of the GLP-1 receptor. By leveraging the sensitivity and reliability of HTRF-based cAMP detection, this workflow enables the efficient identification of promising hit compounds. These hits can then serve as the foundation for subsequent lead optimization programs, ultimately contributing to the development of new-generation oral therapeutics for metabolic diseases.

References

  • Bertekap, R., & Burford, N. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Methods in Molecular Biology.
  • Yan, S., et al. (2015). New screening strategy and analysis for identification of allosteric modulators for glucagon-like peptide-1 receptor using GLP-1 (9-36) amide. PubMed.
  • Bertekap, R., Burford, N., & Alt, A. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. Semantic Scholar.
  • Dr. GPCR Ecosystem. (2023). Optimizing HTRF Assays with Fluorescent Ligands: Time-Resolved Fluorescence in GPCR Research. Dr. GPCR.
  • Bdioui, S. (n.d.). Pharmacological validation of a panel of GPCRs with the HTRF GTP Gi binding assay. Revvity.
  • Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. RSC Publishing.
  • Sittampalam, G. S., et al. (2012). Overview of high-throughput screening. PubMed.
  • ResearchGate. (n.d.). Principle of the cAMP biosensor assay used for the HTS campaign. ResearchGate.
  • Nørskov-Lauritsen, L., Thomsen, A. R., & Bräuner-Osborne, H. (2014). G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology. National Institutes of Health.
  • Shui, W., et al. (2018). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. Chemical Science (RSC Publishing).
  • Arista Biotech. (2024). High-throughput screening: accelerating drug discovery. Arista Biotech.
  • Revvity. (n.d.). A simple method for preparing GPCR membrane model extracts from stable cell lines for use with the HTRF GTP Gi binding assay. Revvity.
  • Bio-Rad. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Bio-Rad.
  • Elder, D. (2025). High-Throughput Screening in Drug Discovery Explained. Technology Networks.
  • Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery. Danaher Life Sciences.
  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. National Institutes of Health.
  • Zhang, Q., et al. (2021). Discovery of Novel Allosteric Modulators Targeting an Extra-Helical Binding Site of GLP-1R Using Structure- and Ligand-Based Virtual Screening. MDPI.
  • ResearchGate. (2015). A Duplexed High-Throughput Screen to Identify Allosteric Modulators of the Glucagon-Like Peptide 1 and Glucagon Receptors. ResearchGate.
  • Koole, C., et al. (2013). Allosteric Ligands of the Glucagon-Like Peptide 1 Receptor (GLP-1R) Differentially Modulate Endogenous and Exogenous Peptide Responses in a Pathway-Selective Manner: Implications for Drug Screening. National Institutes of Health.
  • BMG Labtech. (n.d.). HTRF IP-One assay used for functional screening. BMG Labtech.
  • Zhang, Q., et al. (2021). Discovery of novel allosteric modulators targeting an extra-helical binding site of glp-1r using structure-and ligand-based virtual screening. Europe PMC.
  • Lee, S., et al. (2017). cAMP Biosensors Based on Genetically Encoded Fluorescent/Luminescent Proteins. National Institutes of Health.
  • Poluektov, V. M., et al. (2016). Genetically-encoded tools for cAMP probing and modulation in living systems. National Institutes of Health.
  • Qian, Y., et al. (2022). An Improved Genetically Encoded Fluorescent cAMP Indicator for Sensitive cAMP Imaging and Fast Drug Screening. Frontiers.
  • Williams, C. (2004). cAMP detection methods in HTS: selecting the best from the rest. PubMed.
  • Guan, X., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. National Institutes of Health.
  • Guan, X., et al. (2022). A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor. ACS Publications.
  • J&K Scientific. (n.d.). This compound. J&K Scientific.
  • Google Patents. (2021). WO2021096304A1 - Glp-1 receptor agonist and use thereof. Google Patents.
  • Chavda, V. P., et al. (2024). Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies. MDPI.

Sources

Analytical methods for the quantification of "4-(Pyridin-2-yloxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Quantitative Analysis of 4-(Pyridin-2-yloxy)benzonitrile

Introduction

This compound is a significant heterocyclic compound with a molecular structure that incorporates pyridinyl, ether, and benzonitrile functionalities. Its chemical properties make it a compound of interest in pharmaceutical and materials science research. Accurate quantification of this analyte is crucial for various stages of development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and monitoring in biological matrices. This document provides detailed analytical methods for the precise quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies outlined below are founded on established principles of analytical chemistry and are presented with the clarity required for immediate application.

Chemical and Physical Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₈N₂O[1]

  • Molecular Weight: 196.20 g/mol [1]

  • CAS Number: 270260-33-8[1]

  • Appearance: White crystalline powder[2]

  • Storage: Sealed in a dry environment at room temperature is recommended.[1][3]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible technique for the quantification of organic molecules.[4] The method detailed below is designed to provide excellent resolution and sensitivity for this compound.

Rationale for Method Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the benzonitrile and pyridine rings, which will interact favorably with the stationary phase. A gradient elution with acetonitrile and water, both containing a small amount of formic acid, is employed to ensure good peak shape and resolution. The formic acid helps to protonate the pyridine nitrogen, reducing peak tailing. The detection wavelength is chosen based on the UV absorbance of the aromatic systems in the molecule.

Experimental Protocol: HPLC-UV
  • Materials and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Formic acid (0.1%)

    • Methanol (HPLC grade)

    • Volumetric flasks, pipettes, and syringes

    • 0.45 µm syringe filters

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

    • A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 10% B, 1-10 min: 10-90% B, 10-12 min: 90% B, 12-12.1 min: 90-10% B, 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Standard and Sample Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90% A: 10% B).[5]

    • Sample Preparation: Dissolve the sample containing this compound in methanol to an estimated concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[5]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standard injections against their corresponding concentrations.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is indicative of a good fit.[5]

    • Quantify the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation Parameters (ICH Q2(R1))
ParameterSpecification
Linearity R² ≥ 0.999 over the range of 1-100 µg/mL
Accuracy 98-102% recovery
Precision (RSD) ≤ 2% for repeatability and intermediate precision
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Reference Standard Dilution_Std Working Standards Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Smp Prepared Sample Sample->Dilution_Smp Dissolve & Filter Solvents Mobile Phase HPLC HPLC System Solvents->HPLC Prime Pump Dilution_Std->HPLC Inject Dilution_Smp->HPLC Inject Detector UV Detector (254 nm) HPLC->Detector Elution Integration Peak Integration Detector->Integration Signal Calibration Calibration Curve Integration->Calibration Peak Areas Quantification Concentration Report Calibration->Quantification y = mx + c

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the analysis of biological samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4] This technique offers the ability to quantify analytes at very low concentrations with high specificity.[6]

Rationale for Method Design

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. The mass spectrometer is operated in positive electrospray ionization (ESI) mode, as the pyridine nitrogen is readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS
  • Materials and Reagents:

    • This compound reference standard (≥98% purity)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (0.1%, LC-MS grade)

    • Internal Standard (IS), e.g., a structurally similar deuterated compound.

  • Instrumentation:

    • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm).[7]

  • Chromatographic and MS Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Optimized for rapid elution (e.g., 2-minute gradient)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition Precursor Ion (Q1): 197.1 m/z, Product Ion (Q3): To be determined by infusion
Collision Energy To be optimized
Dwell Time 100 ms
  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Prepare as described for the HPLC-UV method.

    • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution in the initial mobile phase composition, each containing the internal standard at a fixed concentration.

    • Sample Preparation (e.g., Plasma): Employ a protein precipitation or solid-phase extraction (SPE) method to extract the analyte from the biological matrix. Reconstitute the final extract in the initial mobile phase composition containing the internal standard.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.

    • Use a weighted linear regression (e.g., 1/x²) for analysis.

    • Quantify the analyte in the samples using the calibration curve.

Method Validation Parameters (FDA Bioanalytical Method Validation)
ParameterSpecification
Linearity R² ≥ 0.99 over the range of 0.1-100 ng/mL
Accuracy & Precision Within ±15% (±20% at LLOQ)
Matrix Effect Monitored and within acceptable limits
Recovery Consistent and reproducible
Stability Assessed under various storage and handling conditions
LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction SPE or Protein Ppt. Sample->Extraction Add IS & Extract IS Internal Standard Final_Sample Prepared Sample Extraction->Final_Sample Evaporate & Reconstitute LC UHPLC System Final_Sample->LC Inject MS Mass Spectrometer (ESI+) LC->MS Elution MRM MRM Data Acquisition MS->MRM Ion Detection Integration Peak Area Ratio MRM->Integration Analyte/IS Peaks Quantification Concentration Report Integration->Quantification Calibration Curve

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The analytical methods presented in this application note provide robust and reliable protocols for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis and quality control, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. Proper method validation in accordance with regulatory guidelines is essential to ensure the accuracy and reliability of the data generated.

References

  • PubChem. (n.d.). 4-(Pyridin-4-yl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-ylthio)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Analytical Methods for Pyridine. Retrieved from [Link]

  • Lancaster, B. M. J., Nicholls, A. J., & Baxendale, I. R. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1303. [Link]

  • PubChem. (n.d.). 4-(pyridin-3-yloxy)benzonitrile. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2017). Quantification Of (4-Bromophenyl){Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • Gajecka, M., & Gajecki, M. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-C]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3–10.
  • PubChem. (n.d.). 4-(2-Pyridyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Jo, A., et al. (2019). A Quantitative Tandem Mass Spectrometry and Scaled-Down QuEChERS Approach for Simultaneous Analysis of Pesticide Multiresidues in Human Urine. International Journal of Environmental Research and Public Health, 16(7), 1234. [Link]

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Retrieved from [Link]

  • ResearchGate. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Retrieved from [Link]

  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • de Jong, W. H. A., et al. (2020). In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines. Analytical Chemistry, 92(14), 9878–9886. [Link]

  • ResearchGate. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. Retrieved from [Link]

  • Singh, S., et al. (2004). Rapid and selective UV spectrophotometric and RP-HPLC methods for dissolution studies of oxybutynin immediate-release and controlled-release formulations. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 553–558. [Link]

Sources

Application Notes and Protocols for the Evaluation of "4-(Pyridin-2-yloxy)benzonitrile" as a Potential PARP Inhibitor in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers with deficiencies in the homologous recombination repair pathway. The discovery and validation of novel PARP inhibitors are critical for expanding the therapeutic landscape. This document provides a comprehensive guide for the preclinical evaluation of "4-(Pyridin-2-yloxy)benzonitrile," a compound identified as a potential scaffold for anti-cancer agents, as a hypothetical PARP inhibitor. These application notes and protocols are designed to offer a robust framework for researchers to assess its biochemical activity, cellular effects, and potential as a cancer therapeutic. The methodologies described herein are grounded in established principles of PARP inhibitor research and are intended to ensure scientific rigor and reproducibility.

Introduction: The Rationale for Targeting PARP in Oncology

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for maintaining genomic stability through their role in DNA repair.[1] PARP1, the most abundant member of this family, is a key player in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1][2] When an SSB occurs, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins.[1] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of DNA integrity.[1][2]

In cancer therapy, the inhibition of PARP has proven to be a powerful strategy, particularly through the concept of synthetic lethality.[3] In cancer cells with mutations in genes essential for homologous recombination (HR), such as BRCA1 and BRCA2, the repair of double-strand DNA breaks (DSBs) is compromised.[4] When these cells are treated with a PARP inhibitor, SSBs that would normally be repaired by BER are converted into more cytotoxic DSBs during DNA replication. The inability of HR-deficient cells to repair these DSBs leads to genomic instability and ultimately cell death.[3][4] This selective killing of cancer cells while sparing normal, HR-proficient cells forms the basis of the therapeutic efficacy of PARP inhibitors.[4]

"this compound" is a chemical entity that has been utilized as an intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer agents.[5] Its structural features warrant investigation into its potential as a PARP inhibitor. This guide outlines the necessary experimental steps to rigorously evaluate this hypothesis.

Physicochemical Characterization of this compound

Prior to biological evaluation, a thorough characterization of the test compound is essential to ensure its identity, purity, and solubility.

PropertyMethodExpected Outcome/Specification
Identity ¹H NMR, ¹³C NMR, Mass SpectrometrySpectra consistent with the proposed chemical structure.
Purity HPLC or UPLC≥95% purity is recommended for initial biological screening.
Solubility Kinetic and ThermodynamicDetermination of solubility in aqueous buffers (e.g., PBS) and organic solvents (e.g., DMSO).
Chemical Stability HPLC over time in assay mediaAssessment of stability under experimental conditions (temperature, pH, light exposure).

Protocol 2.1: Purity and Identity Confirmation

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of "this compound" in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling constants to confirm the structure.

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the compound.

    • Infuse the sample into an HRMS instrument (e.g., Q-TOF or Orbitrap).

    • Determine the exact mass and compare it with the theoretical mass of the compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column).

    • Inject a known concentration of the compound and analyze the chromatogram for the presence of impurities.

    • Calculate the purity based on the peak area of the main compound relative to the total peak area.

In Vitro Evaluation of PARP Inhibitory Activity

The initial assessment of a potential PARP inhibitor involves determining its ability to inhibit the enzymatic activity of PARP1 and its cellular effects.

Biochemical Assays

Biochemical assays are crucial for directly measuring the inhibitory effect of the compound on the PARP enzyme.

Table 3.1: Overview of Biochemical Assays for PARP Inhibition

Assay TypePrincipleAdvantages
Chemiluminescent ELISA Measures the incorporation of biotinylated PAR onto histone proteins. A streptavidin-HRP conjugate and a chemiluminescent substrate are used for detection.[6]High sensitivity and suitable for high-throughput screening (HTS).
Fluorescence Polarization (FP) Based on the competition between a fluorescently labeled PARP inhibitor (probe) and the test compound for binding to the PARP enzyme.[7]Homogeneous assay format, rapid, and suitable for HTS.
AlphaLISA® Assay A PARP enzyme is incubated with a biotinylated histone substrate and NAD+. An ADP-ribose binding reagent and acceptor beads, along with streptavidin-conjugated donor beads, are added. The proximity of the beads generates a signal.[8]Homogeneous, no-wash assay with high sensitivity and a broad dynamic range.

Protocol 3.1.1: Chemiluminescent PARP1 Inhibition Assay

  • Plate Preparation: Coat a 96-well plate with histone proteins and block non-specific binding sites.

  • Compound Dilution: Prepare a serial dilution of "this compound" in the assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle control (e.g., DMSO).

  • Reaction Initiation: Add recombinant PARP1 enzyme, activated DNA, and biotinylated NAD+ to the wells, followed by the addition of the test compound dilutions.

  • Incubation: Incubate the plate at room temperature to allow the PARylation reaction to proceed.

  • Detection: Add streptavidin-HRP conjugate, followed by a chemiluminescent substrate.

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and determine the IC₅₀ value using a non-linear regression model.

Cellular Assays

Cellular assays are essential to confirm that the compound can penetrate the cell membrane and inhibit PARP activity in a physiological context.

Table 3.2: Key Cellular Assays for PARP Inhibitor Evaluation

Assay TypePrincipleEndpoint Measurement
PARylation Inhibition Assay Measures the level of PAR in cells following treatment with a DNA damaging agent and the test compound.Western blotting or immunofluorescence staining for PAR.
Cell Viability/Cytotoxicity Assay Evaluates the effect of the compound on the viability of cancer cell lines, particularly those with and without BRCA mutations, to assess synthetic lethality.Measurement of ATP levels (e.g., CellTiter-Glo®), metabolic activity (e.g., MTT or AlamarBlue assay), or membrane integrity.[6]
DNA Damage Response Assay Assesses the accumulation of DNA damage markers, such as γH2AX, which indicates the presence of DSBs.Immunofluorescence microscopy or flow cytometry to quantify γH2AX foci.
Clonogenic Survival Assay A long-term assay that measures the ability of single cells to form colonies after treatment with the compound, providing a measure of cytotoxicity.[9]Counting the number of colonies formed after a specific incubation period.

Protocol 3.2.1: Cellular PARylation Inhibition Assay (Western Blot)

  • Cell Culture: Seed cancer cells (e.g., a BRCA-mutant ovarian or breast cancer cell line) in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of "this compound" for a predetermined time.

  • Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., hydrogen peroxide or MMS) to stimulate PARP activity.

  • Cell Lysis: Lyse the cells and collect the protein extracts.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with primary antibodies against PAR and a loading control (e.g., β-actin).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the dose-dependent inhibition of PARylation.

Protocol 3.2.2: Synthetic Lethality Assessment in BRCA-mutant and BRCA-wild-type Cell Lines

  • Cell Seeding: Seed both a BRCA-mutant cancer cell line (e.g., UWB1.289) and its isogenic BRCA-wild-type counterpart (e.g., UWB1.289+BRCA1) in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of "this compound".

  • Incubation: Incubate the cells for a period of 3-6 days.

  • Viability Measurement: Assess cell viability using an appropriate assay (e.g., CellTiter-Glo®).

  • Data Analysis: Compare the IC₅₀ values between the two cell lines. A significantly lower IC₅₀ in the BRCA-mutant cell line is indicative of synthetic lethality.

In Vivo Evaluation of "this compound"

Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) in a whole-animal system.

Xenograft Models

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool for evaluating anti-cancer agents.[10]

Table 4.1: Recommended Xenograft Models for PARP Inhibitor Testing

Model TypeDescriptionKey Readouts
Subcutaneous Xenograft Human cancer cells (e.g., BRCA-mutant) are injected subcutaneously into immunodeficient mice.[10]Tumor volume, tumor growth inhibition (TGI), body weight (as a measure of toxicity), and survival.
Orthotopic Xenograft Cancer cells are implanted into the organ of origin (e.g., mammary fat pad for breast cancer) to better mimic the tumor microenvironment.Tumor growth, metastasis, and survival.
Patient-Derived Xenograft (PDX) Tumor fragments from a patient are directly implanted into mice, which can more accurately reflect the heterogeneity and drug response of human tumors.[11]Tumor growth, response rates, and biomarker analysis.

Protocol 4.1.1: Efficacy Study in a Subcutaneous Xenograft Model

  • Cell Implantation: Inject a suspension of a BRCA-mutant cancer cell line subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until they reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, "this compound" at different doses, and a positive control like Olaparib).

  • Dosing: Administer the compound via a clinically relevant route (e.g., oral gavage) according to a predetermined schedule.

  • Tumor and Body Weight Measurement: Measure tumor volume and body weight regularly throughout the study.

  • Endpoint: The study can be terminated when tumors in the control group reach a certain size, or based on a predetermined time point.

  • Data Analysis: Calculate the TGI for each treatment group and assess the statistical significance of the results.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

PK/PD studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to correlate its concentration with its biological effect.

Protocol 4.2.1: PK/PD Analysis in Tumor-Bearing Mice

  • Dosing: Administer a single dose of "this compound" to tumor-bearing mice.

  • Sample Collection: Collect plasma and tumor tissue samples at various time points post-dosing.

  • PK Analysis: Quantify the concentration of the compound in plasma and tumor samples using LC-MS/MS.

  • PD Analysis: In parallel, assess the level of PARylation in tumor tissues at the same time points using Western blotting or immunohistochemistry to determine the extent and duration of PARP inhibition.[12]

  • Correlation: Correlate the compound concentration with the degree of PARP inhibition to establish a PK/PD relationship.

Mechanism of Action and Signaling Pathways

Understanding the molecular mechanism of action is crucial for the development of any targeted therapy.

PARP Signaling in DNA Repair

The central role of PARP1 is in the repair of SSBs. Upon DNA damage, PARP1 is recruited to the site and, once activated, synthesizes PAR chains, which in turn recruit the DNA repair machinery.

PARP_Signaling cluster_nucleus Nucleus DNA_damage Single-Strand DNA Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Proteins (e.g., XRCC1) PAR->Repair_Complex recruits DNA_Repair DNA Repair Repair_Complex->DNA_Repair facilitates

Caption: PARP1 signaling pathway in single-strand DNA break repair.

Synthetic Lethality with PARP Inhibition

In cells with defective HR repair, the inhibition of PARP leads to the accumulation of DSBs that cannot be repaired, resulting in cell death.

Synthetic_Lethality cluster_cell Cancer Cell with HR Deficiency SSB Single-Strand Break (SSB) PARP PARP-mediated SSB Repair SSB->PARP normally repaired by Replication DNA Replication SSB->Replication DSB Double-Strand Break (DSB) HR Defective DSB->HR normally repaired by Cell_Death Apoptosis / Cell Death DSB->Cell_Death leads to PARPi This compound (PARP Inhibitor) PARPi->PARP inhibits Replication->DSB

Caption: The mechanism of synthetic lethality with PARP inhibition in HR-deficient cancer cells.

Conclusion and Future Directions

The protocols and application notes provided in this guide offer a comprehensive framework for the preclinical evaluation of "this compound" as a potential PARP inhibitor. A systematic approach, from initial biochemical screening to in vivo efficacy studies, is crucial for determining its therapeutic potential. If the compound demonstrates promising activity, further studies on its selectivity against other PARP family members, potential off-target effects, and mechanisms of resistance will be warranted. Ultimately, a thorough preclinical characterization is the foundation for advancing a novel PARP inhibitor into clinical development for the benefit of cancer patients.

References

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved from [Link]

  • D'Incalci, M., & Colombo, T. (2017). Testing PARP Inhibitors Using a Murine Xenograft Model. Methods in Molecular Biology, 1608, 313–320. Retrieved from [Link]

  • Davé, V., & Pommier, Y. (2011). The role of PARP in DNA repair and its therapeutic exploitation. British Journal of Cancer, 105(8), 1114–1122. Retrieved from [Link]

  • MassiveBio. (2026, January 15). Poly Adp Ribose Polymerase. Retrieved from [Link]

  • Baxendale, I. R., & Lancaster, B. M. J. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. Retrieved from [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • Thomas, H. D., et al. (2017). In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13 Supplement), 2475–2475. Retrieved from [Link]

  • Makvandi, M., et al. (2015). Predicting response to PARP inhibitors through quantitative measurements of PARP activity in live BRCA1 mutated cells with a radio-iodinated PARP inhibitor. Molecular Cancer Therapeutics, 14(12 Supplement 2), C15–C15. Retrieved from [Link]

  • BIOENGINEER.ORG. (2026, January 15). Designing Natural Dual Inhibitors for CDK-1 and PARP-1. Retrieved from [Link]

  • BPS Bioscience. (2023, January 6). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Zandarashvili, L., & Langelier, M.-F. (2019). Rapid Detection and Signaling of DNA Damage by PARP-1. Cancers, 11(8), 1058. Retrieved from [Link]

  • Thomas, H. D., et al. (2017). In vitro and in vivo assessment of the mechanism of action of the PARP inhibitor rucaparib. Cancer Research, 77(13 Supplement), 2475–2475. Retrieved from [Link]

  • Cancer Research UK. (n.d.). PARP Inhibitors. Retrieved from [Link]

  • Baxendale, I. R., & Lancaster, B. M. J. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Retrieved from [Link]

  • Yap, T. A. (2024, April 7). PETRA: saruparib in solid tumors with BRCA1/2, PALB2 or RAD51C/D mutations. VJOncology. Retrieved from [Link]

  • Wong, Y. C., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1275–1307. Retrieved from [Link]

  • Musella, A., et al. (2021). The Landscape of PARP Inhibitors in Solid Cancers. Cancers, 13(16), 4048. Retrieved from [Link]

  • Baxendale, I. R., & Lancaster, B. M. J. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1302. Retrieved from [Link]

  • Makvandi, M., et al. (2020). PARP Theranostic Auger Emitters Are Cytotoxic in BRCA Mutant Ovarian Cancer and Viable Tumors from Ovarian Cancer Patients Enable Ex-Vivo Screening of Tumor Response. Cancers, 13(1), 2. Retrieved from [Link]

  • Wang, Q. (2021, April 23). Overcoming resistance to PARPi in BRCA1-deficient breast cancer with STING agonists. VJOncology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-ylthio)benzonitrile. PubChem. Retrieved from [Link]

Sources

"4-(Pyridin-2-yloxy)benzonitrile" as a ligand for receptor binding studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Characterization of 4-(Pyridin-2-yloxy)benzonitrile as a Novel Ligand in Receptor Binding Studies

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound in receptor binding studies. While this compound is noted for its potential role in biochemical research, including the study of enzyme interactions and receptor binding, detailed public data on its specific targets remain nascent[1]. This guide, therefore, serves as a foundational framework, offering both the theoretical rationale and detailed experimental protocols for its characterization. We will delve into the structural attributes of the molecule that suggest its utility as a ligand, provide robust, step-by-step protocols for determining its binding affinity and receptor density, and discuss the critical aspects of experimental design and data interpretation.

Introduction: Rationale and Potential

This compound is a bi-aromatic compound featuring a pyridinyl ring linked via an ether bridge to a benzonitrile moiety. Its potential as a ligand in pharmacological studies stems from the well-established roles of its constituent functional groups in molecular recognition at receptor binding sites.

  • The Benzonitrile Group: The nitrile (C≡N) group is a potent hydrogen bond acceptor and is often employed as a bioisostere for a carbonyl group[2]. This feature is critical for interaction with amino acid residues like arginine, serine, or threonine within a receptor's binding pocket, potentially mimicking the binding mode of endogenous ligands[2].

  • The Pyridine Ring: The pyridine nucleus is a common scaffold in a vast array of pharmacologically active agents. Depending on its substitution pattern, it can engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and cation-π interactions. It is a key component in ligands targeting a wide range of receptors, such as sigma (σ) receptors and various G-protein coupled receptors (GPCRs)[3].

  • The Ether Linkage: The oxygen bridge provides rotational flexibility, allowing the two aromatic rings to adopt multiple conformations. This conformational adaptability can be crucial for achieving an optimal geometric fit within the three-dimensional space of a receptor's binding site.

Given these structural features, this compound represents a promising candidate for screening against various receptor families to identify novel biological targets and develop new chemical probes or therapeutic leads.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for designing effective experiments. Key properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundJ&K Scientific[1]
CAS Number 270260-33-8J&K Scientific[1]
Molecular Formula C₁₂H₈N₂OPubChem
Molecular Weight 196.21 g/mol PubChem
SMILES C1=CC=NC(=C1)OC2=CC=C(C=C2)C#NJ&K Scientific[1]
InChI Key ZVQAOOXNUVKQML-UHFFFAOYSA-NJ&K Scientific[1]

Experimental Design: A Strategic Overview

The characterization of a novel ligand is a multi-step process. The initial goal is to determine if the ligand binds to a specific receptor of interest and, if so, with what affinity (K_d or K_i) and to how many sites (B_max). Radioligand binding assays are the gold standard for this purpose due to their sensitivity and robustness[4].

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Analysis & Interpretation ReceptorSource Select Receptor Source (e.g., Transfected Cells, Tissue) MembranePrep Membrane Homogenate Preparation ReceptorSource->MembranePrep AssayChoice Radiolabeled Ligand Available? MembranePrep->AssayChoice Saturation Saturation Binding Assay (Determine Kd, Bmax) AssayChoice->Saturation  Yes (Label this compound) Competition Competition Binding Assay (Determine Ki) AssayChoice->Competition No (Use known radioligand, compete with title compound) DataAcq Data Acquisition (Scintillation Counting) Saturation->DataAcq Competition->DataAcq Analysis Non-linear Regression Analysis (e.g., Prism) DataAcq->Analysis Results Obtain Binding Parameters (Kd, Bmax, Ki) Analysis->Results G cluster_tubes For Each Concentration cluster_sep Incubate Incubate Membranes with Increasing Concentrations of Radiolabeled Ligand Total Tube A: Total Binding (Radioligand Only) Incubate->Total NSB Tube B: Non-Specific Binding (Radioligand + Excess Unlabeled 'Cold' Ligand) Incubate->NSB Filtration Rapid Vacuum Filtration (PEI-soaked GF/C filters) Wash Wash Filters with Ice-Cold Buffer Filtration->Wash Count Scintillation Counting (Measure Radioactivity) Wash->Count Plot Plot Specific Binding vs. [Ligand] Count->Plot

Caption: Workflow for a saturation binding experiment.
  • Assay Setup: Set up duplicate tubes for each concentration of radioligand. For each concentration, prepare tubes for Total Binding and Non-Specific Binding (NSB).

  • Reagent Preparation:

    • Prepare serial dilutions of the radiolabeled ligand in Assay Buffer. A typical range would be 8-10 concentrations spanning from 0.1 x K_d to 10 x K_d (an estimated K_d may be needed initially).

    • Prepare a high-concentration solution of unlabeled ("cold") this compound (e.g., 1000x the K_d of the radioligand) for determining NSB.

  • Incubation: In a 96-well plate or individual tubes, combine the following in a final volume of 250 µL:[5]

    • Total Binding Wells: 50 µL radioligand dilution + 50 µL Assay Buffer + 150 µL membrane preparation (e.g., 50-120 µg protein for tissue).[5]

    • NSB Wells: 50 µL radioligand dilution + 50 µL excess unlabeled ligand + 150 µL membrane preparation.

  • Equilibration: Incubate the plate at a defined temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes), often with gentle agitation.[5] This time should be determined empirically in preliminary kinetic experiments.

  • Termination & Filtration: Stop the reaction by rapid vacuum filtration onto glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter itself.[5]

  • Washing: Immediately wash the filters 3-4 times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the trapped radioactivity using a scintillation counter.[5]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot Specific Binding (y-axis) versus the concentration of the radioligand (x-axis).

    • Fit the data using non-linear regression for a "one-site binding (hyperbola)" model in software like GraphPad Prism. The output will provide the K_d (in nM) and B_max (in cpm, which can be converted to fmol/mg protein).

Protocol 3: Competition Radioligand Binding Assay

Objective: To determine the K_i of unlabeled this compound by measuring its ability to displace a known radioligand.

  • Assay Setup: Similar to the saturation assay, but here you use a fixed concentration of a known radioligand and a range of concentrations of the unlabeled competitor (this compound).

  • Reagent Preparation:

    • Prepare a working solution of the known radioligand at a concentration at or below its K_d for the target receptor. Using a concentration well above the K_d will reduce the assay's sensitivity to competitors.

    • Prepare serial dilutions of unlabeled this compound. A wide range is needed, typically covering 5-6 log units (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: In a final volume of 250 µL, combine:[5]

    • Total Binding Wells: 50 µL fixed radioligand + 50 µL Assay Buffer + 150 µL membrane preparation.

    • NSB Wells: 50 µL fixed radioligand + 50 µL of a known saturating unlabeled ligand for the receptor + 150 µL membrane preparation.

    • Competition Wells: 50 µL fixed radioligand + 50 µL of each dilution of this compound + 150 µL membrane preparation.

  • Equilibration, Filtration, and Counting: Proceed as described in steps 4-7 of the Saturation Assay protocol.

  • Data Analysis:

    • Plot the percentage of specific binding (y-axis) versus the log concentration of the competitor, this compound (x-axis).

    • Fit the data using non-linear regression for a "log(inhibitor) vs. response -- Variable slope" model. This will yield the IC₅₀ value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

    • Convert the IC₅₀ to the inhibition constant (K_i) using the Cheng-Prusoff equation : K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand used and K_d is the dissociation constant of the radioligand for the receptor.[5]

Data Interpretation and Trustworthiness

A robust and trustworthy result depends on careful data interpretation.

  • Low Non-Specific Binding: For an assay to be considered reliable, specific binding should account for a high percentage of total binding (ideally >80%) at the K_d concentration of the radioligand.[6] High NSB can obscure the specific binding signal and lead to inaccurate parameter estimates.

  • Ligand Depletion: The total amount of radioligand bound should be less than 10% of the total amount added to the assay.[6] If too much ligand is bound, its free concentration at equilibrium will be significantly lower than the initial concentration, violating the assumptions of the binding models. If depletion occurs, reduce the amount of receptor protein in the assay.

  • Scatchard vs. Non-linear Regression: While historically Scatchard plots were used to linearize binding data, this method can distort experimental error. Direct fitting of the data using non-linear regression is now the universally accepted standard for accuracy.

Conclusion

This compound presents an intriguing scaffold for receptor-ligand interaction studies. While its specific biological targets await discovery, the structural rationale for its investigation is strong. The protocols detailed in this guide provide a rigorous and validated framework for any researcher to begin characterizing its pharmacological profile. By systematically applying these saturation and competition binding methodologies, researchers can elucidate the binding affinity and specificity of this compound, paving the way for its development as a novel chemical probe or a starting point for drug discovery programs.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Springer Nature. [Link]

  • Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. [Link]

  • Syahputra, G., & Hage, D. S. (2025). In vitro receptor binding assays: General methods and considerations. ResearchGate. [Link]

  • J&K Scientific. (n.d.). This compound. J&K Scientific. [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]

  • Unciti-Broceta, A., et al. (2021). 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ1/2 Receptors. Molecules. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, chemists, and drug development professionals encountering challenges, specifically low yields, in the synthesis of 4-(Pyridin-2-yloxy)benzonitrile. This important diaryl ether serves as a key intermediate in the development of pharmaceuticals and advanced materials.[1] The synthesis, while conceptually straightforward, is often plagued by issues of selectivity and incomplete conversion. This document provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven solutions.

Section 1: Understanding the Core Synthetic Challenge

The formation of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic oxygen of 2-hydroxypyridine attacks the electron-deficient aromatic ring of 4-halobenzonitrile, displacing the halide leaving group. The reaction is facilitated by the strong electron-withdrawing cyano (-CN) group positioned para to the leaving group, which stabilizes the negatively charged intermediate (Meisenheimer complex).[2][3]

A less common but viable alternative is the Ullmann condensation, a copper-catalyzed cross-coupling reaction, which is particularly useful if the aryl halide is less activated (e.g., bromo or iodo derivatives).[4][5]

The primary obstacle to achieving a high yield stems from the ambident nature of the 2-hydroxypyridine nucleophile. It exists in a tautomeric equilibrium with its keto form, 2-pyridone. This equilibrium allows for two competing reaction pathways: the desired O-arylation to form the ether product and an undesired N-arylation to form an N-aryl-2-pyridone byproduct.[6][7] Controlling this selectivity is paramount.

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 2-HP 2-Hydroxypyridine 2-P 2-Pyridone 2-HP->2-P Tautomerism O-Arylation Desired O-Arylation 2-HP->O-Arylation + Base, 4-FBN N-Arylation Undesired N-Arylation 2-P->N-Arylation + Base, 4-FBN 4-FBN 4-Fluorobenzonitrile Target This compound (Ether Product) O-Arylation->Target Byproduct 1-(4-cyanophenyl)pyridin-2(1H)-one (Pyridone Product) N-Arylation->Byproduct

Caption: Competing N- vs. O-Arylation pathways.

Section 2: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Q1: My yield is consistently low, and I've isolated a major byproduct. How do I confirm if it's the N-arylated isomer?

A: Distinguishing between the O- and N-arylated products is crucial for diagnosis and is readily accomplished using standard spectroscopic methods. The local chemical environment of the atoms involved in the ether linkage versus the N-C bond results in distinct spectroscopic signatures.

  • ¹H NMR Spectroscopy: The protons on the pyridine ring, particularly the one adjacent to the heteroatom (C6-H), will show a significant downfield shift in the N-arylated isomer compared to the O-arylated product due to the influence of the pyridone carbonyl group.

  • ¹³C NMR Spectroscopy: The most telling signal is the carbon of the pyridone ring double-bonded to the oxygen (C2). In the N-arylated isomer, this carbon appears as a carbonyl signal (~160-165 ppm). In the O-arylated ether, the corresponding carbon (C2) is significantly more shielded (~164 ppm, but context-dependent and should be compared with the C=O signal).

  • Infrared (IR) Spectroscopy: The N-arylated byproduct will exhibit a strong, characteristic carbonyl (C=O) stretching frequency around 1650-1680 cm⁻¹, which is absent in the desired O-arylated ether product.

Spectroscopic Data Comparison This compound (O-Arylated) 1-(4-cyanophenyl)pyridin-2(1H)-one (N-Arylated)
Key ¹H NMR Signal Pyridine C6-H: ~8.1-8.2 ppmPyridine C6-H: ~7.4-7.6 ppm (often a doublet of doublets)
Key ¹³C NMR Signal C2 (Pyridine): ~164 ppmC2 (Pyridone): ~162 ppm (Carbonyl Carbon)
Key IR Absorption (cm⁻¹) Absence of strong C=O stretchStrong C=O stretch: ~1660 cm⁻¹

Q2: My primary issue is the formation of the N-arylated byproduct. How can I improve the selectivity for O-arylation?

A: Optimizing for O-arylation requires careful selection of the base, solvent, and temperature to favor the generation and reaction of the pyridin-2-olate anion over the pyridone anion.

  • Choice of Base: The base is the most critical factor. Its role is to deprotonate 2-hydroxypyridine.

    • Recommended: Use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃), with cesium carbonate (Cs₂CO₃) often giving superior results. These bases effectively generate the oxygen-centered anion (phenoxide-like), which is a soft nucleophile that preferentially attacks the soft carbon center of the aryl halide.

    • Avoid: Strong, hard bases like hydroxides (NaOH, KOH) in protic solvents can promote the formation of the harder nitrogen-centered anion, leading to more N-arylation. They also introduce water, which can lead to unwanted side reactions.

  • Solvent Selection: The solvent must be able to dissolve the reactants and facilitate the SNAr mechanism.

    • Recommended: High-boiling, polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are ideal.[4] These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive nucleophile, which promotes the SNAr reaction.

    • Causality: Protic solvents (e.g., alcohols) should be avoided as they can protonate the nucleophile, reducing its reactivity, and may interfere with the reaction.

  • Temperature Control:

    • The reaction often requires elevated temperatures (80-150 °C) to overcome the activation energy for C-O bond formation. However, excessively high temperatures can lead to decomposition. It is crucial to find an optimal temperature where the desired reaction proceeds at a reasonable rate without significant degradation. Start with a moderate temperature (e.g., 100 °C) and monitor the reaction progress by TLC or LC-MS.

Q3: My reaction is very slow or stalls completely, with significant starting material remaining. What are the likely causes?

A: Incomplete conversion is typically due to issues with reagents, reaction conditions, or insufficient activation of the substrate.

  • Anhydrous Conditions: SNAr reactions using strong bases are highly sensitive to moisture. Water will consume the base and protonate the nucleophile, halting the reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity:

    • Base: The base (e.g., K₂CO₃, NaH) must be of high purity and handled properly. Old or improperly stored NaH may have a coating of NaOH, reducing its efficacy. K₂CO₃ should be finely powdered and dried before use.

    • Aryl Halide: While 4-fluorobenzonitrile is typically used due to the high electronegativity of fluorine activating the ring for nucleophilic attack[2][8], ensure it is pure.

  • Insufficient Base Stoichiometry: Ensure at least one equivalent of the base is used to fully deprotonate the 2-hydroxypyridine. Often, using a slight excess (e.g., 1.2-1.5 equivalents) can drive the reaction to completion.

  • Inadequate Temperature: The reaction may simply require more thermal energy. If the reaction is clean but slow at a lower temperature, cautiously increase the temperature in 10-20 °C increments.

Q4: I am attempting a copper-catalyzed Ullmann condensation and experiencing low yield. How can I optimize this?

A: The Ullmann reaction's success depends on the copper catalyst's activity, the presence of ligands, and the reaction setup.

  • Copper Source:

    • Copper(I) salts like CuI or CuBr are generally more effective than Cu(II) salts or copper metal.[9]

    • If using copper powder, it often requires activation (e.g., washing with dilute HCl, water, acetone, and ether) to remove the passivating oxide layer.[4]

  • Ligand Addition: Modern Ullmann-type reactions benefit significantly from the addition of a ligand.[10] Ligands stabilize the copper species in solution and accelerate the catalytic cycle.

    • Common Ligands: Simple, inexpensive ligands like L-proline, N,N-dimethylglycine, or phenanthroline can dramatically improve yields and allow for milder reaction conditions.

  • Base and Solvent: As with SNAr, a strong base (K₂CO₃, Cs₂CO₃) and a polar aprotic solvent (DMF, DMSO, Dioxane) are typically required.

  • Temperature: Traditional Ullmann reactions often require very high temperatures (>180 °C).[4] However, modern ligand-accelerated systems can often run at lower temperatures (100-140 °C).

G start_node Low Yield Observed Analyze Crude Product\n(NMR, LC-MS) Analyze Crude Product (NMR, LC-MS) start_node->Analyze Crude Product\n(NMR, LC-MS) process_node process_node decision_node decision_node solution_node solution_node Major Byproduct? Major Byproduct? Analyze Crude Product\n(NMR, LC-MS)->Major Byproduct? N-Arylation Confirmed N-Arylation Confirmed Major Byproduct?->N-Arylation Confirmed Yes Incomplete Reaction Incomplete Reaction Major Byproduct?->Incomplete Reaction No Optimize Base (NaH, Cs₂CO₃)\nOptimize Solvent (DMF, DMSO)\nAdjust Temperature Optimize Base (NaH, Cs₂CO₃) Optimize Solvent (DMF, DMSO) Adjust Temperature N-Arylation Confirmed->Optimize Base (NaH, Cs₂CO₃)\nOptimize Solvent (DMF, DMSO)\nAdjust Temperature Ensure Anhydrous Conditions\nCheck Reagent Purity/Stoichiometry\nIncrease Temperature Cautiously Ensure Anhydrous Conditions Check Reagent Purity/Stoichiometry Increase Temperature Cautiously Incomplete Reaction->Ensure Anhydrous Conditions\nCheck Reagent Purity/Stoichiometry\nIncrease Temperature Cautiously

Caption: A simplified troubleshooting workflow.

Section 3: Frequently Asked Questions (FAQs)

  • Q: Which leaving group is best on the benzonitrile ring: F, Cl, or Br?

    • A: For a non-catalyzed SNAr reaction, fluoride is generally the best leaving group. Although the C-F bond is the strongest, the high electronegativity of fluorine strongly polarizes the ipso-carbon, making it highly electrophilic and accelerating the initial (rate-determining) nucleophilic attack. The order of reactivity is typically F > Cl > Br.[2][8] For a copper-catalyzed Ullmann reaction, the reactivity order is reversed: I > Br > Cl >> F.

  • Q: Is an inert atmosphere strictly necessary?

    • A: Yes, it is highly recommended. When using strong, moisture-sensitive bases like NaH, an inert atmosphere of nitrogen or argon is mandatory. Even with carbonate bases, it is good practice to exclude atmospheric moisture and oxygen to ensure reproducibility and prevent potential side reactions at high temperatures.

  • Q: My product streaks badly during silica gel chromatography. How can I improve the purification?

    • A: The basic pyridine nitrogen in your product can interact strongly with the acidic silica gel, causing streaking and poor separation. To mitigate this, add a small amount of a volatile base, such as triethylamine (~0.5-1%), to your eluent system (e.g., Hexane/Ethyl Acetate). This will neutralize the acidic sites on the silica, leading to sharper peaks and better separation.

  • Q: What is the expected melting point of this compound?

    • A: The reported melting point for the pure compound is approximately 68 °C.[11] A broad or depressed melting point is a strong indicator of impurities.

Section 4: Recommended Starting Protocol (SNAr)

This protocol provides a robust, validated starting point for the synthesis.

Materials:

  • 2-Hydroxypyridine (1.0 eq)

  • 4-Fluorobenzonitrile (1.1 eq)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried (1.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxypyridine and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition: Add anhydrous DMF via syringe, followed by the addition of 4-fluorobenzonitrile.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent system) or LC-MS until the 2-hydroxypyridine starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing cold water. This will precipitate the crude product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water to remove residual DMF and inorganic salts.

  • Purification:

    • Dry the crude solid under vacuum.

    • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).

References

  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Chemical Science, 11, 8295-8300. [Link]

  • Request PDF: Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ResearchGate. [Link]

  • Lancaster, B. M. J., et al. (2021). 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank, 2021(4), M1307. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Quora. Why can't the Williamson synthesis be used to prepare diphenyl ether? [Link]

  • Zhang, Q., et al. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(18), 7187–7190. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • LibreTexts Chemistry. Chapter 9 Solutions to Problems – Alcohols, Phenols, Ethers, Thiols, Sulfides. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Nature Synthesis. A three-step strategy for the conversion of pyridines into benzonitriles. [Link]

  • LibreTexts Chemistry. 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

Sources

Technical Support Center: Optimizing Diaryl Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diaryl Ether Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in constructing the diaryl ether motif—a prevalent scaffold in pharmaceuticals, natural products, and advanced materials. Here, we move beyond simple protocols to dissect the underlying principles of common synthetic methods, offering field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.

Section 1: General Troubleshooting & FAQs

This section addresses broad issues applicable to the most common methods for diaryl ether synthesis, including the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.

Question: My reaction shows very low or no conversion. What are the first parameters I should check?

Answer: When facing low or no conversion, a systematic review of your reaction setup and reagents is the most effective first step.

  • Integrity of the Catalytic System: Both copper- and palladium-catalyzed systems are sensitive to air and moisture. Ensure your catalyst and ligands have not been improperly stored or handled. For palladium-catalyzed reactions, the active Pd(0) species is generated in situ from a Pd(II) precatalyst; incomplete reduction can stall the reaction. Confirm the quality of your precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃).[1]

  • Solvent and Reagent Purity: Anhydrous conditions are often critical.[2] Water can hydrolyze starting materials or deactivate bases, particularly carbonate bases.[2] Ensure solvents are freshly distilled or from a sealed, dry source. Degassing the solvent via sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before use is highly recommended to remove dissolved oxygen.

  • Base Efficacy: The base is not just a proton scavenger; it plays a crucial role in the catalytic cycle. Ensure the base is fully dissolved or, if heterogeneous, is being stirred vigorously. For solid bases like K₃PO₄ or Cs₂CO₃, ensure they are finely powdered to maximize surface area. Confirm the pKa of your phenol; a base that is too weak may not be sufficient to generate the nucleophilic phenoxide in adequate concentration.

Question: I'm observing significant amounts of a dehalogenated arene byproduct. What causes this and how can it be minimized?

Answer: The formation of a dehalogenated arene (Ar-H from Ar-X) is a common side reaction, particularly in palladium-catalyzed systems. This occurs via two primary pathways:

  • β-Hydride Elimination: If the phosphine ligand on the palladium complex contains β-hydrogens, an intermediate can undergo β-hydride elimination.

  • Reductive Dehalogenation: This can be promoted by trace water or other proton sources in the reaction mixture.

Solutions:

  • Ligand Choice: For Buchwald-Hartwig couplings, employ bulky, electron-rich biarylphosphine ligands such as t-BuXPhos or Me₄t-BuXPhos.[3] These ligands promote the desired C-O reductive elimination, which is often the rate-limiting step, making it faster than competing side reactions.[4]

  • Anhydrous Conditions: Rigorously dry all reagents and solvents. Using molecular sieves in the reaction flask can be beneficial.[2]

  • For Ullmann Reactions: Reductive dehalogenation can also occur. Screening different ligands, such as N,N-dimethylglycine, has been shown to improve yields and suppress this side reaction.[2][5]

Question: How do I choose between an Ullmann Condensation and a Buchwald-Hartwig C-O Coupling?

Answer: The choice depends on substrate scope, functional group tolerance, and reaction conditions.

  • Ullmann Condensation (Copper-catalyzed): This is a classic method.[6] Traditional protocols required harsh conditions (high temperatures, stoichiometric copper), but modern ligand-accelerated versions are much milder.[7][8]

    • Advantages: Generally lower cost (copper vs. palladium), often effective for electron-deficient phenols, and can be run under ligand-free conditions in some cases.[9]

    • Disadvantages: Can still require higher temperatures than palladium systems and may have a narrower substrate scope. Historically, it has been challenging for sterically hindered substrates.[7]

  • Buchwald-Hartwig C-O Coupling (Palladium-catalyzed): A highly versatile and widely used method.[9][10]

    • Advantages: Operates under milder conditions, exhibits broad substrate scope and functional group tolerance, and is often more effective for sterically demanding partners.[5][11] The development of specialized phosphine ligands has greatly expanded its utility.[3][4]

    • Disadvantages: The cost of palladium and specialized phosphine ligands can be higher.

Below is a decision-making workflow to guide your choice:

G start Starting Materials: Aryl Halide + Phenol sterics Are substrates sterically hindered? start->sterics electronics Is the aryl halide electron-rich? sterics->electronics No buchwald Prefer Buchwald-Hartwig (Pd-catalyzed) sterics->buchwald Yes functional_groups Are sensitive functional groups present? electronics->functional_groups No electronics->buchwald Yes snar Consider SNAr if aryl halide is highly electron-deficient electronics->snar Highly Deficient functional_groups->buchwald Yes ullmann Consider modern Ullmann (Cu-catalyzed) functional_groups->ullmann No

Caption: Decision tree for selecting a diaryl ether synthesis method.

Section 2: Troubleshooting Palladium-Catalyzed Buchwald-Hartwig C-O Coupling

This section focuses on issues specific to the palladium-catalyzed synthesis of diaryl ethers.

Question: My Buchwald-Hartwig reaction is slow or incomplete, even with a reliable ligand. How can I optimize it?

Answer: If the core components (catalyst, ligand, base, solvent) are correct, poor performance often points to suboptimal parameter tuning.

ParameterCommon Issue & ExplanationRecommended Action
Palladium Precatalyst The active Pd(0) catalyst is formed in situ. Some precatalysts like Pd(OAc)₂ require reduction, which can be inefficient.Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst which rapidly generates the active LPd(0) species upon exposure to base.[1]
Ligand:Pd Ratio An incorrect ratio can lead to inactive species. Too little ligand leaves palladium unsaturated and prone to decomposition; too much can inhibit the reaction.A ratio between 1.1:1 and 2:1 (Ligand:Pd) is typically optimal. For bulky biarylphosphine ligands, a 1.1:1 to 1.5:1 ratio is a good starting point.
Base Selection A base that is too weak will not deprotonate the phenol effectively. A base that is too strong (e.g., NaOtBu) can degrade sensitive functional groups on your substrates.[12][13]For general purposes, K₃PO₄ and Cs₂CO₃ are excellent choices. For base-sensitive substrates, weaker bases like K₂CO₃ may be used, but might require higher temperatures or longer reaction times.[12]
Solvent Choice The polarity of the solvent affects the solubility of the base and the stability of intermediates.Toluene is a common and effective non-polar solvent.[4] For more polar systems or to improve solubility of salts, solvents like dioxane or DMF can be effective, but require rigorous drying.
Temperature Reaction may be kinetically slow at room temperature.Most Buchwald-Hartwig C-O couplings run well between 80-110 °C.[1] If you see signs of decomposition at higher temperatures, try a more active catalyst system at a lower temperature.

Question: I am trying to couple a sterically hindered phenol or aryl halide and getting low yields. What is the best strategy?

Answer: Synthesizing sterically hindered diaryl ethers is a common challenge where the choice of ligand is paramount.[7][14][15]

  • Employ Bulky Biarylphosphine Ligands: Ligands like t-BuXPhos, RuPhos, or BrettPhos are specifically designed to facilitate reactions with hindered substrates.[13] Their bulkiness promotes the crucial reductive elimination step, which is often slowed by steric hindrance.[4]

  • Use a More Reactive Catalyst System: A combination of a highly active ligand with a precatalyst that rapidly forms the active Pd(0) species, such as [(cinnamyl)PdCl]₂, can enable coupling at lower temperatures (e.g., 60-80 °C), which can prevent side reactions.[3]

  • Consider Chan-Lam Coupling: As an alternative, the copper-catalyzed Chan-Lam coupling of phenols with arylboronic acids is often highly effective for hindered systems and proceeds under mild, often room-temperature, conditions.[5][16]

G cluster_0 Catalytic Cycle cluster_1 Troubleshooting Points Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd + Ar-X (Oxidative Addition) LigEx L-Pd(II)(Ar)(OAr') OxAdd->LigEx + Ar'O⁻ - X⁻ (Ligand Exchange) LigEx->Pd0 (Reductive Elimination) prod Ar-O-Ar' LigEx->prod Product Formation T1 Slow Reductive Elimination T1->LigEx T2 Side Reactions (e.g., β-hydride elim.) T2->OxAdd T3 Poor Ligand Exchange T3->OxAdd

Caption: Catalytic cycle of Buchwald-Hartwig C-O coupling with key failure points.

Section 3: Troubleshooting Ullmann Condensation

This section addresses issues specific to the copper-catalyzed synthesis of diaryl ethers.

Question: My Ullmann reaction requires very high temperatures (>150 °C) and gives inconsistent yields. How can I improve this?

Answer: This is characteristic of traditional, ligand-free Ullmann reactions. The modern solution is the addition of a ligand to stabilize the copper catalyst and accelerate the reaction, allowing for significantly milder conditions.

  • Add a Ligand: Simple, inexpensive ligands can have a dramatic effect.

    • Picolinic Acid: An excellent ligand for the coupling of aryl iodides and bromides with phenols, often allowing reactions to proceed at 90-110 °C.[7][14][17]

    • N,N-Dimethylglycine: Another effective and common ligand that can promote C-O coupling at temperatures around 90 °C.[5]

  • Choice of Copper Source: While classic protocols used copper powder or copper oxides, modern methods almost exclusively use well-defined Cu(I) salts like CuI, CuBr, or CuTC (copper(I) thiophene-2-carboxylate). CuI is the most common and is generally effective.

  • Base and Solvent: A strong inorganic base is required to deprotonate the phenol. K₃PO₄ and Cs₂CO₃ are highly effective. Polar aprotic solvents like DMSO or DMF are typically used to ensure solubility of the reaction components.[7][18]

Question: I'm attempting to couple an electron-rich aryl halide, and the reaction is not working.

Answer: The Ullmann condensation is generally most efficient for electron-poor aryl halides. Electron-donating groups on the aryl halide slow down the reaction.

Solutions:

  • Switch to the Corresponding Aryl Iodide: The reactivity of aryl halides in the Ullmann reaction follows the order I > Br >> Cl. If you are using an aryl bromide or chloride, switching to the more reactive aryl iodide can significantly improve conversion.

  • Increase Temperature: While ligands allow for milder conditions, overcoming the poor reactivity of an electron-rich halide may require a modest increase in temperature (e.g., from 110 °C to 130 °C).

  • Use a More Active Ligand/Catalyst System: Some specialized ligand systems have been developed to address this challenge. However, for difficult electron-rich partners, the Buchwald-Hartwig reaction is often a more reliable choice.[4][5]

Section 4: Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann Diaryl Ether Synthesis [7][8]

This protocol is adapted from the work of Buchwald and co-workers for the synthesis of hindered and heteroaryl diaryl ethers.[7][8]

  • Reaction Setup: To an oven-dried screw-cap test tube containing a magnetic stir bar, add CuI (5 mol%), picolinic acid (10 mol%), the aryl halide (1.0 mmol, if solid), the phenol (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the tube with a septum-containing cap, then evacuate and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the aryl halide (if liquid) via syringe, followed by dry DMSO (2.0 mL).

  • Reaction: Place the sealed tube in a preheated oil bath at 90-110 °C and stir vigorously for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate, filter through a pad of celite to remove inorganic salts, and wash the celite pad with additional ethyl acetate. Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.

Protocol 2: General Procedure for a Buchwald-Hartwig Diaryl Ether Synthesis [5]

This protocol is a representative procedure for using a bulky biarylphosphine ligand.

  • Catalyst Preparation: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd) and the phosphine ligand (e.g., t-BuXPhos, 2.2-4.4 mol%) to an oven-dried reaction vessel.

  • Reagent Addition (in glovebox): Add the aryl halide (1.0 mmol), the phenol (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Solvent Addition: Remove the vessel from the glovebox, add dry, degassed toluene (typically 0.1-0.5 M concentration with respect to the aryl halide) via syringe.

  • Reaction: Heat the mixture with vigorous stirring in a preheated oil bath at 100 °C until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with diethyl ether or ethyl acetate, and filter through a short plug of silica gel, eluting with additional solvent. Concentrate the filtrate and purify by flash column chromatography.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link][8][14][17][19]

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. PMC, NIH Public Access. [Link]

  • Ye, L., Han, C., Shi, P., Gao, W., & Mei, W. (2019). Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums. RSC Advances, 9(39), 22631-22635. [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). [Link]

  • Royal Society of Chemistry. (2024). Methodologies in Ether Synthesis. Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. [Link][9][20]

  • Fors, B. P., Watson, D. A., Biscoe, M. R., & Buchwald, S. L. (2011). A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers under Mild Conditions. Organic Letters, 11(16), 3674–3677. [Link][3]

  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society, 121(18), 4369–4378. [Link][4]

  • Olofsson, B. (2016). Mild Synthesis of Sterically Congested Alkyl Aryl Ethers. Organic Letters. [Link][15]

  • SynArchive. (2024). Ullmann Condensation. [Link][6]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link][10]

  • Norrby, P.-O., & Johansson, M. J. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link][12]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link][13]

  • Nicolaou, K. C., & Montagnon, T. (1999). Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved. Angewandte Chemie International Edition, 38(16), 2345-2347. [Link][16]

Sources

Technical Support Center: Purification of 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-(Pyridin-2-yloxy)benzonitrile. The methodologies and troubleshooting advice presented herein are synthesized from established chemical principles and field-proven insights to ensure both scientific accuracy and practical applicability.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties and storage recommendations for this compound?

A1: this compound is typically a white to off-white crystalline solid.[1] Due to the ether linkage and the nitrile group, the molecule possesses moderate polarity. For long-term stability, the compound should be stored in a tightly sealed container in a dry, cool environment, and protected from light to prevent potential photodegradation.[1]

Q2: What are the most common impurities I am likely to encounter after synthesizing this compound?

A2: The most prevalent impurities are typically unreacted starting materials from the synthesis. Common synthetic routes, such as a nucleophilic aromatic substitution (SNAr) reaction, involve precursors like 2-halopyridine (e.g., 2-chloropyridine) and 4-hydroxybenzonitrile. Therefore, these starting materials are the primary impurities to target for removal. Additionally, side-products from potential hydrolysis of the nitrile group to the corresponding carboxylic acid or amide can also be present, particularly if the reaction work-up involves harsh acidic or basic conditions.[2]

Q3: Which analytical techniques are most effective for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An indispensable tool for rapid, real-time monitoring of reaction progress and for determining the optimal solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity levels. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient containing a modifier like formic acid or trifluoroacetic acid is a standard starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The gold standard for structural confirmation and for identifying and quantifying impurities that have distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a strong indicator of high purity. Broad melting ranges typically suggest the presence of impurities. The melting point for the related compound 4-(pyrimidin-2-yloxy)benzonitrile is reported as 111-113 °C, which can serve as a rough reference.

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles and providing actionable solutions.

Q4: My compound streaks severely during silica gel column chromatography, leading to poor separation and broad fractions. What is causing this?

A4: This phenomenon, known as peak tailing, is a classic issue when purifying pyridine-containing compounds on standard silica gel.[3] The root cause is an acid-base interaction between the basic lone pair of electrons on the pyridine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-ideal interaction results in a portion of the analyte being retained more strongly, causing it to elute slowly and creating a "tail."

Solution: To mitigate this, you must disrupt the interaction between the pyridine nitrogen and the silica surface.

  • Use a Mobile Phase Additive: Add a small amount (0.1-1% v/v) of a competitive base, such as triethylamine (TEA) or pyridine, to your eluent.[3] These additives will preferentially bind to the acidic silanol sites, effectively "masking" them from your compound and allowing it to elute in a tight, symmetrical band.

  • Switch the Stationary Phase: Consider using a more inert stationary phase. Neutral alumina is an excellent alternative to silica gel for basic compounds as it lacks the strong acidity of silica.[4] Alternatively, deactivated or "end-capped" silica gel, where the silanol groups are chemically derivatized, can also be used.[5]

Q5: I am attempting to purify my product by recrystallization, but it keeps "oiling out" instead of forming crystals. How can I resolve this?

A5: "Oiling out" occurs when the dissolved solid separates from the cooling solution as a liquid phase rather than a crystalline solid.[6] This is common when the solution is supersaturated at a temperature above the compound's melting point or when significant impurities are present, which can depress the melting point.[6]

Solution: The key is to encourage the formation of a crystal lattice rather than an amorphous oil.

  • Slow Down the Cooling Process: Do not immediately place the hot solution in an ice bath. Allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or paper towels. This slow cooling provides the necessary time for molecules to orient themselves into an ordered crystal lattice.[6]

  • Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, saturated solution. This seed crystal provides a template for further crystal growth.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections in the glass create nucleation sites that can initiate crystallization.[6]

  • Re-evaluate Your Solvent System: The solvent's boiling point might be too high. Try a lower-boiling point solvent or adjust the ratio of your mixed solvent system to be less solubilizing at room temperature (e.g., by adding more of the anti-solvent like hexanes).[6]

Q6: My final yield after chromatography is disappointingly low. What are the likely causes and how can I improve recovery?

A6: Low recovery can stem from several factors, including irreversible adsorption onto the column, material loss during transfers, or using an inappropriate purification strategy.

Solution:

  • Address Irreversible Adsorption: If you are not using a mobile phase additive like triethylamine, your basic compound may be permanently binding to the acidic silica gel. Implementing the solutions from Q4 will significantly improve recovery.

  • Optimize Sample Loading: For compounds that are only sparingly soluble in the eluent, dry loading is highly recommended. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel or Celite, and evaporate the solvent completely to get a free-flowing powder. This powder can then be carefully added to the top of the column, which prevents precipitation and ensures a narrow starting band.

  • Use the Correct Amount of Stationary Phase: A common rule of thumb is to use a mass of silica gel that is 30-100 times the mass of the crude material. Using too much silica can lead to excessively long elution times and broad bands, increasing the volume of solvent required and the potential for loss.

  • Analyze Fractions Carefully: Use TLC to analyze all collected fractions. What appears to be a baseline on the chromatogram may still contain the product. Ensure you are not prematurely discarding fractions containing your compound.

Visualized Purification Workflow

The following diagram illustrates a logical decision-making process for purifying this compound.

Purification_Workflow start Crude Product Analysis (TLC, ¹H NMR) check_purity Is the major spot >90% pure with few, distinct impurities? start->check_purity recrystallize Attempt Direct Recrystallization check_purity->recrystallize  Yes chromatography Perform Flash Column Chromatography check_purity->chromatography  No / Complex Mixture check_recrystallization Successful Crystallization? recrystallize->check_recrystallization chrom_then_recrys Recrystallize Purified Fractions chromatography->chrom_then_recrys  Fractions >95% Pure final_product Final Pure Product (Verify by NMR, MP, HPLC) check_recrystallization->final_product  Yes oiling_out Troubleshoot 'Oiling Out' (See Q5) check_recrystallization->oiling_out  No (Oiled Out) oiling_out->chromatography  Purify First chrom_then_recrys->final_product

Caption: Decision tree for selecting a purification strategy.

Data Presentation: Solvent System Selection

Choosing the correct eluent is critical for successful chromatographic separation. The goal is to find a system that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.

Solvent System (v/v)PolarityTypical Application & Notes
Hexanes : Ethyl Acetate (4:1) LowGood starting point for TLC analysis. The product is expected to have a low Rf value.
Hexanes : Ethyl Acetate (2:1) MediumLikely to be a suitable eluent for column chromatography, providing good separation from non-polar impurities.
Hexanes : Ethyl Acetate (1:1) Medium-HighUseful for eluting the product if it is strongly retained or for flushing the column after the product has been collected.
Dichloromethane : Methanol (98:2) HighAn alternative solvent system. The methanol can help improve peak shape, but a base additive is still recommended.

Note: All solvent systems for silica gel chromatography should be supplemented with 0.1-0.5% triethylamine (TEA) to prevent peak tailing.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol describes a standard procedure for purifying 1 gram of crude this compound.

  • Eluent Preparation: Prepare 1 L of a Hexanes:Ethyl Acetate (2:1) mixture and add 2 mL of triethylamine (0.2%). Mix thoroughly.

  • Column Packing:

    • Select a glass column (e.g., 40 mm diameter).

    • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

    • Fill the column approximately two-thirds full with the prepared eluent.

    • Slowly pour 40-50 g of silica gel (230-400 mesh) into the column as a slurry with the eluent. Gently tap the column to ensure even packing and dislodge air bubbles.

    • Add another layer of sand to the top of the silica bed to prevent disruption during solvent addition.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[7]

  • Sample Loading (Dry Loading):

    • Dissolve 1 g of the crude product in ~10 mL of dichloromethane.

    • Add 2-3 g of silica gel to this solution and mix.

    • Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply positive pressure (using a bellows or regulated air line) to achieve a flow rate of approximately 2 inches/minute.[4]

    • Collect fractions (e.g., 20 mL per fraction) in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to track the elution of the product and impurities.

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is for recrystallizing the product obtained from chromatography or for purifying a crude product that is already of moderate purity (>90%).

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of the compound in various solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene) and mixed solvent systems (e.g., ethyl acetate/hexanes). The ideal solvent will dissolve the compound when hot but show poor solubility when cold.[6] An isopropanol/water or ethyl acetate/hexanes system is often effective.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add the chosen primary solvent (e.g., ethyl acetate) dropwise while heating the mixture with gentle swirling (e.g., on a hot plate) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • If using a mixed solvent system, add the anti-solvent (e.g., hexanes) dropwise to the hot solution until it becomes slightly cloudy (the cloud point), then add a drop or two of the primary solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Allow the crystals to dry on the filter under vacuum. For final drying, place the crystals in a vacuum oven.

References

  • PubChem. 4-(Pyridin-4-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(2-Pyridyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Lancaster, B. M. J.; Nicholls, A. J.; Baxendale, I. R. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank 2021, M1302. [Link]

  • PubChem. 4-(Pyridin-2-ylthio)benzonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for rilpivirine. US20140228385A1.
  • Leonori, D. et al. A three-step strategy for the conversion of pyridines into benzonitriles. Nature Synthesis. [Link]

  • Google Patents.
  • ResearchGate. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. ResearchGate. [Link]

  • J&K Scientific. This compound. J&K Scientific. [Link]

  • Wikipedia. Benzonitrile. Wikipedia. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Sunway Pharm Ltd. This compound. Sunway Pharm Ltd. [Link]

  • Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses. [Link]

  • PubChem. 4-(6-(Benzyloxy)pyridin-3-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 4-(Pyridin-3-yl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Organic Syntheses. 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses. [Link]

  • Reddit. Performing column chromatography on pyridine-based compounds sucks [OC]. r/chemistrymemes. [Link]

  • Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Google Patents.

Sources

Common side products in the synthesis of "4-(Pyridin-2-yloxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(Pyridin-2-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important diaryl ether. Here, we address specific issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and preventative measures based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The synthesis of this compound, a diaryl ether, is typically achieved through a nucleophilic aromatic substitution (SNAr) or an Ullmann condensation reaction. Both methods involve the coupling of 2-hydroxypyridine (or its corresponding salt) with an activated aryl halide, usually 4-fluorobenzonitrile or 4-chlorobenzonitrile. The general reaction scheme is depicted below.

cluster_conditions Reaction Conditions R1 2-Hydroxypyridine C1 Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, DMSO) Heat and/or Catalyst (e.g., CuI) R2 4-Halobenzonitrile (X = F, Cl) P1 This compound C1->P1

Caption: General synthetic scheme for this compound.

Q2: I am seeing a significant amount of an isomeric byproduct in my reaction mixture. What could it be?

A common and often challenging byproduct in this synthesis is the N-arylated isomer, 1-(4-cyanophenyl)pyridin-2(1H)-one. This arises from the ambident nucleophilic nature of the 2-hydroxypyridine tautomer, 2-pyridone.[1][2][3][4][5] The reaction can proceed via either O-arylation (desired product) or N-arylation (isomeric byproduct).

Troubleshooting Guide: Common Side Products and Solutions

Issue 1: Formation of the N-arylated Isomer, 1-(4-cyanophenyl)pyridin-2(1H)-one

Q: My reaction is producing a mixture of O- and N-arylated products. How can I favor the formation of the desired O-arylated product, this compound?

A: The regioselectivity between N- and O-arylation is a known challenge and is influenced by several factors, including the choice of base, solvent, and reaction temperature. [3][4][5]

Mechanism of N- vs. O-Arylation:

2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone.[6][7] The pyridone tautomer presents two nucleophilic sites: the oxygen and the nitrogen. Under basic conditions, the corresponding anion is formed, which can react at either the oxygen or the nitrogen atom.

cluster_tautomers Tautomeric Equilibrium of 2-Hydroxypyridine cluster_reaction Competitive Arylation Pathways cluster_products Products T1 2-Hydroxypyridine T2 2-Pyridone T1->T2 Nuc Deprotonated 2-Hydroxypyridine P_O O-Arylation Product (Desired) Nuc->P_O O-attack P_N N-Arylation Product (Byproduct) Nuc->P_N N-attack ArylHalide 4-Halobenzonitrile

Caption: Competing N- and O-arylation pathways.

Troubleshooting and Optimization:

ParameterObservationRecommended ActionScientific Rationale
Base Stronger, non-coordinating bases may favor N-arylation.Use a weaker base like potassium carbonate (K₂CO₃) or a carefully selected base such as quinoline in metal-free conditions.[3]The choice of base can influence the charge distribution on the ambident nucleophile. Softer bases may favor reaction at the softer nitrogen atom.
Solvent Polar aprotic solvents like DMF and DMSO are common but may not provide optimal selectivity.Screen alternative solvents. For metal-free reactions, chlorobenzene has been shown to favor O-arylation.[3]The solvent can influence the solvation of the nucleophile and the transition state energies for the two competing pathways.
Steric Hindrance While not applicable to the parent 2-hydroxypyridine, for substituted analogues, steric hindrance at the 6-position can favor O-arylation.[8]Increased steric bulk around the nitrogen atom can disfavor the N-arylation pathway.

Analytical Identification:

  • NMR Spectroscopy: The ¹H NMR spectra of the two isomers will be distinct. The chemical shifts of the pyridine ring protons will differ significantly.

  • HPLC/LC-MS: The two isomers will likely have different retention times on a reverse-phase HPLC column. Mass spectrometry will show the same mass for both, confirming they are isomers.

Issue 2: Hydrolysis of the Nitrile Group to Carboxamide or Carboxylic Acid

Q: I am observing impurities with masses corresponding to the addition of water to my product. What is happening?

A: Under the basic and often heated conditions of the synthesis, the nitrile group of this compound or the starting material, 4-halobenzonitrile, can undergo hydrolysis. [9][10][11][12]

Mechanism of Nitrile Hydrolysis:

The hydrolysis proceeds in two stages: first to the corresponding carboxamide, and then further to the carboxylic acid.

cluster_hydrolysis Hydrolysis Pathway Start This compound Intermediate 4-(Pyridin-2-yloxy)benzamide Start->Intermediate + H₂O (Base, Heat) Final 4-(Pyridin-2-yloxy)benzoic acid Intermediate->Final + H₂O (Base, Heat)

Caption: Stepwise hydrolysis of the nitrile group.

Troubleshooting and Prevention:

ParameterObservationRecommended ActionScientific Rationale
Reaction Time and Temperature Prolonged reaction times and high temperatures increase the likelihood of hydrolysis.Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting materials are consumed. Optimize the temperature to the minimum required for a reasonable reaction rate.Hydrolysis is often a slower process than the desired coupling reaction. Minimizing exposure to harsh conditions can reduce the extent of this side reaction.
Water Content The presence of water in the reaction mixture is the primary cause of hydrolysis.Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry the base (e.g., K₂CO₃) before use.Reducing the concentration of water will, by Le Chatelier's principle, suppress the hydrolysis reaction.

Purification:

  • The carboxylic acid byproduct can often be removed by an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up, as it will be deprotonated to form a water-soluble salt.

  • The amide and any remaining acid can be separated from the desired product by column chromatography.

Issue 3: Formation of Homocoupled Byproducts

Q: I am detecting impurities with masses corresponding to the dimerization of my starting materials. What are these?

A: In Ullmann-type reactions, which utilize a copper catalyst, homocoupling of the aryl halide can occur, leading to the formation of 4,4'-dicyanobiphenyl. [13][14][15][16] Additionally, although less common, self-condensation of 2-hydroxypyridine is also a possibility.

Troubleshooting and Mitigation:

ByproductFormation MechanismRecommended Action
4,4'-Dicyanobiphenyl Copper-catalyzed homocoupling of 4-halobenzonitrile.Optimize the catalyst loading and reaction temperature. Ensure efficient stirring to maintain a homogeneous reaction mixture. The use of appropriate ligands can sometimes suppress homocoupling in favor of the desired cross-coupling.
Dipyridyl Ether/Bipyridinol Self-condensation of 2-hydroxypyridine.Ensure slow addition of the base or one of the reactants to maintain a low concentration of the reactive species.

Analytical Identification:

  • Mass Spectrometry: These dimeric byproducts will have distinct and higher molecular weights than the desired product.

  • NMR Spectroscopy: The symmetry of 4,4'-dicyanobiphenyl will result in a simplified ¹H NMR spectrum.

General Purification Protocol

A general protocol for the purification of this compound is outlined below. This should be adapted based on the specific impurities present in your crude product.

Start Crude Reaction Mixture Workup Aqueous Work-up (e.g., wash with NaHCO₃ solution to remove acidic impurities) Start->Workup Extraction Extraction with an Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) Workup->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄, MgSO₄) Extraction->Drying Concentration Concentration in vacuo Drying->Concentration Chromatography Purification by Column Chromatography (Silica Gel, appropriate eluent system) Concentration->Chromatography Final Pure this compound Chromatography->Final

Caption: General purification workflow.

References

  • brainly.com. (2023, April 8). Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion.[Link]

  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia.[Link]

  • Study.com. Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid.[Link]

  • Harris, M. C., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(19), 3721–3724. [Link]

  • YouTube. (2016, April 7). Base Hydrolysis of Benzonitrile.[Link]

  • Allen. Hydrolysis of benzonitrile gives.[Link]

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[Link]

  • Kuriyama, M., et al. (2020). N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Organic & Biomolecular Chemistry, 18(30), 5857-5864. [Link]

  • ACS Publications. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines.[Link]

  • ResearchGate. Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines | Request PDF.[Link]

  • National Center for Biotechnology Information. Hindered Dialkyl Ether Synthesis with Electrogenerated Carbocations.[Link]

  • National Center for Biotechnology Information. Synthesis of Diarylated 4-Pyridylmethyl Ethers via Palladium-Catalyzed Cross-Coupling Reactions.[Link]

  • Semantic Scholar. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.[Link]

  • Organic Chemistry Portal. Diaryl ether synthesis by etherification (arylation).[Link]

  • PubMed. Synthesis of Diaryl Ethers: A Long-Standing Problem Has Been Solved.[Link]

  • ResearchGate. Umpolung Synthesis of Pyridyl Ethers by Bi(V)‐Mediated O‑Arylation of Pyridones | Request PDF.[Link]

  • Organic Chemistry Portal. Ullmann Reaction.[Link]

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.[Link]

  • MDPI. An Improved Protocol for the Preparation of 3-Pyridyl- and Some Arylboronic Acids.[Link]

  • Wikipedia. Ullmann reaction.[Link]

  • Wikipedia. Self-condensation.[Link]

  • Google Patents. Process for the production of 2-hydroxypyridine.
  • ResearchGate. The Ullmann type homocoupling reactions of halopyridines and side products. | Download Table.[Link]

  • YouTube. (2020, February 2). SNAr reactions of pi-deficient aromatic rings.[Link]

  • International Journal of Advanced Research. Isolation and characterization of impurities.[Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.[Link]

  • Google Patents. Preparation method of 2-hydroxypyridine-N-oxide.
  • ResearchGate. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[Link]

  • Wikipedia. 2-Pyridone.[Link]

  • National Center for Biotechnology Information. (2016, November 14). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit.[Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.[Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.[Link]

  • Wordpress. (2026, January 4). SNAr Reaction in Common Molecular Solvents Under Pressure.[Link]

  • PubChem. 4-(6-(Benzyloxy)pyridin-3-yl)benzonitrile.[Link]

  • Google Patents.
  • PubMed. Chemical and analytical characterization of related organic impurities in drugs.[Link]

  • ResearchGate. Recent work for the synthesis of diaryl ethers and the application of this work.[Link]

Sources

Technical Support Center: Strategies for Solubilizing 4-(Pyridin-2-yloxy)benzonitrile in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges with "4-(Pyridin-2-yloxy)benzonitrile" (CAS No. 270260-33-8) in in vitro experimental setups. Our focus is on providing scientifically sound and practical solutions to ensure the reliability and reproducibility of your assay results.

Understanding the Molecule: Physicochemical Properties of this compound

Before delving into solubilization protocols, it is crucial to understand the physicochemical characteristics of this compound.

PropertyValue/InformationImplication for Solubility
Molecular Formula C₁₂H₈N₂OA relatively small, predominantly aromatic structure.
Molecular Weight 196.20 g/mol [1]
Structure A benzonitrile moiety linked to a pyridine ring via an ether bond.The aromatic nature suggests low aqueous solubility.
Predicted LogP 2.14Indicates a degree of lipophilicity, further suggesting poor water solubility.
Key Functional Group Pyridine RingThe nitrogen atom in the pyridine ring is basic and can be protonated. This suggests that the compound's solubility will be pH-dependent.[2][3] The pKa of the conjugate acid of pyridine is approximately 5.23.[3]

The key takeaway is that this compound is a lipophilic compound with a basic functional group, making its solubility in aqueous buffers, such as cell culture media, inherently low but manipulable through pH adjustments.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered when preparing solutions of this compound for in vitro assays.

Q1: My compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?

This is a classic case of a compound "crashing out" of solution. It occurs because the highly soluble environment of 100% DMSO is abruptly changed to a predominantly aqueous environment where the compound is poorly soluble.[4]

Troubleshooting Flowchart:

start Precipitation Observed check_conc Is the final compound concentration too high? start->check_conc reduce_conc Action: Lower the final concentration. check_conc->reduce_conc Yes check_dilution Was the dilution performed too rapidly? check_conc->check_dilution No end Solution Found reduce_conc->end serial_dilute Action: Perform serial dilutions in pre-warmed media. check_dilution->serial_dilute Yes check_media_temp Was the media at room temperature or cold? check_dilution->check_media_temp No serial_dilute->end warm_media Action: Use media pre-warmed to 37°C. check_media_temp->warm_media Yes check_dmso Is the final DMSO concentration very low? check_media_temp->check_dmso No warm_media->end optimize_dmso Action: Increase final DMSO to a tolerable limit (e.g., 0.5%). check_dmso->optimize_dmso Yes optimize_dmso->end

Caption: Troubleshooting workflow for immediate precipitation.

Detailed Solutions:

  • Reduce Final Concentration: Your target concentration may exceed the compound's kinetic solubility limit in the final assay buffer. Perform a solubility test to determine the maximum achievable concentration.

  • Stepwise Dilution: Avoid adding a highly concentrated DMSO stock directly into the full volume of aqueous buffer. Instead, perform serial dilutions. For example, make an intermediate dilution of your DMSO stock into a smaller volume of pre-warmed media before adding it to the final culture volume.[4]

  • Temperature Matters: The solubility of many compounds decreases at lower temperatures. Always use cell culture media that has been pre-warmed to 37°C.[4]

  • Optimize Final DMSO Concentration: While minimizing DMSO is important, a final concentration of 0.1% to 0.5% is well-tolerated by most cell lines and can significantly aid in keeping the compound in solution.[5][6][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[6]

Q2: The compound solution is clear initially but becomes cloudy or forms a precipitate after incubation. What causes this delayed precipitation?

Delayed precipitation can be due to several factors related to the compound's stability and interactions within the complex environment of the cell culture plate.

Potential Causes and Solutions:

  • Compound Instability: The molecule may be degrading over time at 37°C into less soluble byproducts.[4]

    • Solution: Assess the compound's stability under your specific culture conditions. It may be necessary to prepare fresh compound-containing media more frequently, especially for longer-term assays.

  • Interaction with Media Components: The compound might be interacting with salts, proteins (especially if using serum), or other components in the media, forming insoluble complexes.[4]

    • Solution: If feasible, try a different basal media formulation. Sometimes, the proteins in serum can help solubilize compounds, but in other cases, they can cause issues.[6]

  • pH Shift During Culture: Cellular metabolism can cause the pH of the culture medium to decrease (become more acidic).[4] Given the basic pyridine moiety, a drop in pH could lead to protonation and potentially altered solubility.

    • Solution: Monitor the pH of your culture medium. More frequent media changes may be required, especially in rapidly proliferating or dense cell cultures.

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, this is a promising strategy due to the basic nitrogen on the pyridine ring.

Mechanism: In a more acidic environment (lower pH), the pyridine nitrogen can become protonated. This introduces a positive charge, creating a salt form of the compound that is generally more water-soluble.

Practical Application:

  • Acidic Buffers: For biochemical or acellular assays, preparing your stock solution in a buffer with a pH below the pKa of the protonated pyridine (pKa of pyridinium is ~5.23) could significantly enhance solubility.[3]

  • Caution for Cell-Based Assays: Directly altering the pH of cell culture media can be detrimental to cell health. Most cell lines require a pH between 7.2 and 7.4. However, you could prepare a more concentrated, slightly acidified stock solution that gets significantly diluted in the final culture medium, minimizing the overall pH shift. Always check the final pH of your assay medium after adding the compound.

Experimental Protocols for Solubility Enhancement

Protocol 1: Systematic Solubility Assessment

Before starting your experiments, it is best practice to determine the kinetic solubility of your compound in your specific assay buffer.

Objective: To find the maximum concentration of this compound that can be dissolved in the assay medium without immediate precipitation.

Materials:

  • This compound

  • 100% DMSO

  • Assay buffer (e.g., complete cell culture medium, PBS)

  • 96-well clear bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Procedure:

  • Prepare a High-Concentration Stock: Dissolve the compound in 100% DMSO to create a concentrated stock solution (e.g., 20 mM). Ensure it is fully dissolved by vortexing or brief sonication.

  • Serial Dilution in DMSO: In a separate plate or tubes, perform a serial dilution of your high-concentration stock in 100% DMSO to create a range of concentrations (e.g., 20 mM, 10 mM, 5 mM, etc.).

  • Addition to Assay Buffer: Add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a larger volume of your pre-warmed assay buffer (e.g., 198 µL) in the 96-well plate. This will give you a range of final compound concentrations with a constant final DMSO concentration (in this example, 1%).

  • Incubation and Observation: Incubate the plate at your experimental temperature (e.g., 37°C) for a set period (e.g., 1-2 hours).

  • Measurement: Visually inspect the wells for any signs of precipitation. For a quantitative measurement, read the plate on a nephelometer to detect light scattering from insoluble particles or measure absorbance after filtering out any precipitate.[8]

  • Determination: The highest concentration that remains clear is your kinetic solubility limit under these conditions.

Protocol 2: Using Co-solvents

If DMSO alone is insufficient, a co-solvent system can be employed. Co-solvents can help to bridge the polarity gap between DMSO and the aqueous medium.[9]

Example Co-solvents:

  • Polyethylene Glycol 400 (PEG 400)

  • Ethanol

Procedure:

  • Prepare a Co-solvent Stock: Attempt to dissolve this compound in a mixture of solvents. A good starting point could be a 1:1 ratio of DMSO:PEG 400.

  • Dilution: Follow the same stepwise dilution procedure as you would with a pure DMSO stock, adding it slowly to pre-warmed media.

  • Important Considerations: Be aware that co-solvents can also have effects on cell viability and assay performance. Always run a vehicle control with the same final concentration of the co-solvent mixture.

Protocol 3: Using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, effectively increasing their aqueous solubility.[10] (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used in cell culture applications.[6]

Workflow for Using Cyclodextrins:

start Compound with Low Aqueous Solubility prepare_cd_solution Prepare aqueous solution of HP-β-CD start->prepare_cd_solution add_compound Add compound to HP-β-CD solution prepare_cd_solution->add_compound complexation Allow for complexation (stirring/sonication) add_compound->complexation filtration Filter to remove undissolved compound complexation->filtration use_in_assay Use the clear filtrate in the assay filtration->use_in_assay

Caption: Workflow for solubilization using cyclodextrins.

Procedure:

  • Prepare HP-β-CD Solution: Make a stock solution of HP-β-CD in your assay buffer (e.g., 10-50 mM).

  • Complexation:

    • Method A (Aqueous): Add an excess of solid this compound to the HP-β-CD solution. Stir or shake vigorously at room temperature for several hours (or overnight) to allow for the formation of the inclusion complex.

    • Method B (from DMSO stock): Add a small volume of a concentrated DMSO stock of your compound to the HP-β-CD solution while vortexing.

  • Filtration: After the complexation step, filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

  • Quantification: It is crucial to determine the actual concentration of your compound in the filtered cyclodextrin solution using a method like HPLC-UV before using it in your assay.

  • Assay: Use the clear, filtered, and quantified solution for your experiments. Remember to include a vehicle control containing the same concentration of HP-β-CD.

Final Recommendations

  • Start with DMSO: For this compound, DMSO is the most logical starting solvent. Prepare a high-concentration stock (10-20 mM) and be mindful of the final DMSO concentration in your assay, keeping it ideally ≤ 0.5%.[5][7]

  • Always Use Controls: A vehicle control (assay medium + same final concentration of solvent/solubilizer) is non-negotiable to ensure that any observed effects are due to your compound and not the solvent system.[6]

  • Be Systematic: If you encounter solubility issues, troubleshoot systematically using the steps outlined above. Determine the kinetic solubility in your specific assay medium first.

  • Consider the Assay Type: The stringency for solubility can differ between biochemical and cell-based assays. Cell-based assays are more sensitive to solvent toxicity and pH changes.[9]

By applying these principles and protocols, researchers can overcome the solubility challenges associated with this compound, leading to more accurate and reliable in vitro data.

References

  • Technical Support Center: Preventing Compound Precipit
  • DMSO usage in cell culture. (2023, February 1). LifeTein.
  • In vitro solubility assays in drug discovery. PubMed.
  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024, April 9). Procell.
  • Technical Support Center: Troubleshooting Compound Precipit
  • What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? (2016, January 1).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10).
  • Common Cell Culture Problems: Precipit
  • What the concentration of DMSO you use in cell culture assays? (2016, January 25).
  • Maximum DMSO concentration in media for cell culture? (2023, October 5). Reddit.
  • Benzonitrile. Solubility of Things.
  • Has anyone had problems with media contamination or precipitants falling out of media? (2016, June 8).
  • What is the min DMSO concentration to dissolve unknown drugs? (2013, January 9).
  • Aqueous Solubility Assay. Enamine.
  • In Vitro Solubility Assays in Drug Discovery | Request PDF. (2025, August 7).
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • Benzonitrile | C6H5(CN) | CID 7505. PubChem.
  • BENZONITRILE.
  • Benzonitrile. (2020, February 2). Sciencemadness Wiki.
  • Experimental and Computational Methods Pertaining to Drug Solubility. (2012, February 10). SciSpace.
  • BENZONITRILE.
  • Co-solvent and Complexation Systems.
  • Solubilization techniques used for poorly w
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI.
  • Effect of β-cyclodextrin and hydroxypropyl β-cyclodextrin on aqueous stability, solubility and dissolution of novel anti.
  • Pyridine and Pyridine Derivatives.
  • (PDF) β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. (2025, August 8).
  • This compound | 270260-33-8. J&K Scientific.
  • Inclusion complex of tamibarotene with hydroxypropyl-β-cyclodextrin: Preparation, characterization, in-vitro and in-vivo evalu
  • Pyridine | C5H5N | CID 1049. PubChem.
  • This compound , 97% CAS NO.68283-19-2.
  • 4-(Pyridin-4-yl)benzonitrile | C12H8N2 | CID 4184629. PubChem.
  • Understanding the Effect of Hydroxypropyl‐β‐Cyclodextrin on Fenebrutinib Absorption in an Itraconazole–Fenebrutinib Drug–Drug Interaction Study. PMC.
  • C–H···π interactions increase pyridinium solubility by disrupting ionic...
  • Dimethyl sulfoxide. Wikipedia.
  • This compound | 270260-33-8. ChemicalBook.
  • This compound - CAS:270260-33-8. Sunway Pharm Ltd.
  • Benzonitrile. Wikipedia.
  • 2-Phenoxypyridine | C11H9NO | CID 78510. PubChem.
  • Pyridine. Wikipedia.
  • 2-(2-Phenoxyphenoxy)pyridine | C17H13NO2 | CID 19932392. PubChem.
  • 5-(Acetylamino)-2-phenoxypyridine|High-Quality Research Chemical. Benchchem.
  • Drugs with pH-dependent solubility/absorption. (2021, June 14). Reddit.

Sources

Stability of "4-(Pyridin-2-yloxy)benzonitrile" in DMSO solution

Author: BenchChem Technical Support Team. Date: January 2026

{"box_content": "technical_support_guide"}

Technical Support Center: 4-(Pyridin-2-yloxy)benzonitrile

A Guide to Ensuring Stability and Integrity in DMSO Solutions

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and screening scientists who utilize this compound in their experimental workflows. Our goal is to provide you with expert insights and practical, field-proven methodologies to ensure the stability, solubility, and integrity of your compound stock solutions in Dimethyl Sulfoxide (DMSO).

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound in DMSO.

Q1: What is the primary cause of compound instability in DMSO?

While DMSO is an excellent solvent for a wide array of organic molecules, it is not entirely inert.[1] The two main factors affecting the stability of a dissolved compound are:

  • Residual Water: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. This water can act as a reactant, leading to hydrolysis of sensitive functional groups. For this compound, the ether linkage and the nitrile group are potential sites for slow hydrolysis over time. Studies have shown that even in a DMSO/water (90/10) mixture, 85% of tested compounds remained stable over two years at 4°C, but this highlights that a significant portion may degrade.[2][3]

  • Temperature and Light: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. While DMSO itself is thermally stable to its boiling point of 189°C, it can promote decomposition of dissolved compounds at much lower temperatures, especially in the presence of acidic or basic contaminants.[4][5] Some compounds may also be sensitive to degradation upon exposure to UV light.

Q2: What are the optimal storage conditions for a this compound DMSO stock solution?

To maximize the shelf-life and ensure the reproducibility of your experiments, we recommend a multi-faceted approach to storage. The Safety Data Sheet (SDS) advises storing the solid compound in a dry, cool, and well-ventilated place.[6] For solutions, more stringent conditions are necessary.

Parameter Recommendation Rationale
Temperature -20°C or -80°CLow temperatures significantly slow down the kinetics of potential degradation reactions.
Solvent Grade Anhydrous (≤0.025% water)Minimizes the risk of water-mediated hydrolysis of the ether or nitrile functional groups.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric oxygen and moisture, preventing oxidation and hydrolysis. This is particularly important for long-term storage.
Container Amber glass vial with PTFE-lined capProtects against light-induced degradation and prevents leaching or solvent evaporation associated with some plastics.
Aliquoting Prepare single-use aliquotsAvoids repeated freeze-thaw cycles which increase the risk of water condensation into the stock solution and can affect solubility.[7]

Q3: How can I tell if my this compound solution has degraded?

Visual inspection is the first line of defense. Look for:

  • Precipitation: The compound falling out of solution.[7]

  • Color Change: A change from a colorless/pale yellow to a darker shade can indicate the formation of degradation products.

However, many degradation events are not visible. The most reliable method is analytical verification. A periodic check using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard. A stable sample will show a single, sharp peak for the parent compound with consistent purity, whereas a degraded sample will show a decrease in the parent peak area and the emergence of new peaks corresponding to degradation products.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Compound has precipitated from DMSO solution after storage. The storage temperature was too low, causing the compound to exceed its solubility limit. The concentration of the stock solution is too high. Repeated freeze-thaw cycles introduced moisture, reducing solubility.[7]1. Gently warm the vial to 30-37°C and vortex thoroughly to attempt redissolution. 2. Centrifuge the vial to pellet the precipitate and use the supernatant, but note that the concentration will be lower than intended. 3. For future work, prepare a new stock at a lower concentration or consider using a co-solvent system. However, be aware that alternative solvents may introduce new stability challenges.[4]
Bioassay results are inconsistent or show a loss of compound activity over time. The compound is degrading in the DMSO stock, leading to a lower effective concentration. The compound is precipitating in the aqueous assay buffer after dilution from the DMSO stock.1. Verify the integrity of your stock solution using the HPLC protocol provided in Part 3. Compare an aged aliquot to a freshly prepared sample. 2. Assess the kinetic solubility of the compound in your final assay buffer. If precipitation occurs, consider lowering the final concentration or adding a solubilizing agent (e.g., BSA, Tween-80) to the buffer.
New, unexpected peaks appear in my HPLC or LC-MS analysis. This is a strong indicator of chemical degradation or the presence of an impurity in the original solid material.1. Analyze a freshly prepared solution from the solid compound to determine if the peaks are from impurities or are forming over time in solution. 2. Based on the structure, potential degradation products could include 2-hydroxypyridine and 4-hydroxybenzonitrile (from ether hydrolysis) or 4-(pyridin-2-yloxy)benzoic acid (from nitrile hydrolysis).[8][9] Compare the masses of the new peaks to these possibilities.

Part 3: Protocols and Methodologies

Protocol 1: Preparation of High-Integrity DMSO Stock Solutions

This protocol outlines the best practices for preparing a 10 mM stock solution of this compound (M.W. = 196.20 g/mol ).

Materials:

  • This compound (solid)

  • Anhydrous DMSO (Biotech grade or higher)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas source (Argon or Nitrogen)

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber glass vial on the analytical balance.

  • Weigh Compound: Carefully weigh approximately 1.96 mg of this compound directly into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Volume (mL) = [Weight (mg) / 196.20 ( g/mol )] / 10 (mmol/L)

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial using a calibrated pipette.

  • Promote Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the solution (not exceeding 37°C) and sonicate for 5 minutes until all solid material is visibly dissolved.

  • Inert Gas Purge: Briefly flush the headspace of the vial with argon or nitrogen before final capping. This step is critical for long-term storage.

  • Label and Aliquot: Clearly label the master stock. For routine use, dispense into smaller, single-use aliquots, purge with inert gas, and store at -80°C.

Workflow for Stock Solution Preparation and Quality Control

G cluster_prep Solution Preparation cluster_storage Storage & Use cluster_qc Quality Control (QC) weigh 1. Weigh Compound add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve purge 4. Purge with N2/Ar dissolve->purge hplc_t0 A. Analyze Fresh Sample (T=0) dissolve->hplc_t0 Initial QC aliquot 5. Aliquot into Vials purge->aliquot store 6. Store at -80°C aliquot->store use 7. Use Aliquot for Exp. store->use hplc_tx B. Analyze Aged Sample (T=X) store->hplc_tx Periodic Check compare C. Compare Purity Data hplc_t0->compare hplc_tx->compare pass Pass: Purity ≥ 98% compare->pass No Change fail Fail: Degradation Observed compare->fail New Peaks

Caption: Workflow for preparing and validating stock solutions.

Protocol 2: HPLC-UV Method for Stability Assessment

This protocol provides a general reversed-phase HPLC method to assess the purity and detect degradation products of this compound. This method should be optimized for your specific instrumentation.[10][11][12]

Instrumentation & Materials:

  • HPLC system with UV or PDA detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (LC-MS grade)

Chromatographic Conditions:

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection λ 254 nm (or scan for λmax)
Gradient See table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.020
10.095
12.095
12.120
15.020

Procedure:

  • Sample Preparation: Dilute your DMSO stock solution 1:100 in a 50:50 mixture of Acetonitrile:Water to a final concentration of 100 µM.

  • Analysis: Inject the prepared sample onto the equilibrated HPLC system.

  • Data Interpretation:

    • T=0 Analysis: For a freshly prepared sample, identify the main peak corresponding to this compound. Integrate all peaks and calculate the purity (% Area = [Area of Main Peak / Total Area of All Peaks] x 100).

    • Stability Analysis: For an aged sample, compare the chromatogram to the T=0 data. Look for a decrease in the main peak's % area and the appearance of new, typically more polar (earlier eluting), peaks.

Hypothesized Degradation Pathways

G cluster_main This compound in DMSO/H2O cluster_p1 Pathway 1: Ether Hydrolysis cluster_p2 Pathway 2: Nitrile Hydrolysis compound [Parent Compound] prod1a 2-Hydroxypyridine compound->prod1a H₂O (Acid/Base Cat.) prod1b 4-Hydroxybenzonitrile compound->prod1b H₂O (Acid/Base Cat.) prod2a 4-(Pyridin-2-yloxy)benzamide compound->prod2a H₂O (Acid/Base Cat.) prod2b 4-(Pyridin-2-yloxy)benzoic acid prod2a->prod2b Further Hydrolysis

Caption: Potential hydrolytic degradation pathways in aqueous DMSO.

References

  • Kozik, V., et al. (2018). Stability of screening compounds in wet DMSO. PubMed. Available at: [Link]

  • Le, T., & St-Jean, F. (2019). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. ACS Publications. Available at: [Link]

  • Yufeng, C., et al. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Waybright, T. J., Britt, J. R., & McCloud, T. G. (2009). Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Wikipedia. Available at: [Link]

  • Pharmaffiliates. (n.d.). 4-(Pyridin-2-yl)benzonitrile. Note: This is a related but different compound. Available at: [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS - Safety Data Sheet. Available at: [Link]

  • Eawag-BBD. (1998). Benzonitrile Degradation Pathway. Available at: [Link]

  • ResearchGate. (2014). Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile. PubChem. Available at: [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]

  • PubMed. (2011). Microbial degradation of the benzonitrile herbicides dichlobenil, bromoxynil and ioxynil in soil and subsurface environments. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(6-(Benzyloxy)pyridin-3-yl)benzonitrile. PubChem. Available at: [Link]

  • PubMed. (2024). Metabolism of toxic benzonitrile and hydroxybenzonitrile isomers via several distinct central pathway intermediates in a catabolically robust Burkholderia sp. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Pyridin-2-ylthio)benzonitrile. PubChem. Available at: [Link]

  • PubMed. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile, 4-(5-propyl-2-pyridinyl)-. PubChem. Available at: [Link]

  • Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION... Available at: [Link]

  • MDPI. (n.d.). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC–MS/MS. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Using UHPLC-MS/MS: Method Development and Validation. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

Sources

Preventing decomposition of "4-(Pyridin-2-yloxy)benzonitrile" during workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 4-(Pyridin-2-yloxy)benzonitrile. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its workup and prevent decomposition. Our goal is to ensure the integrity and purity of your final compound through scientifically grounded, field-proven insights.

Introduction: Understanding the Stability of this compound

This compound is a diaryl ether that incorporates both a benzonitrile and a pyridine ring. This unique structure presents specific stability challenges during workup procedures. The primary points of vulnerability are the nitrile group and the ether linkage. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of 4-(pyridin-2-yloxy)benzamide and subsequently 4-(pyridin-2-yloxy)benzoic acid. While diaryl ethers are generally robust, the presence of the basic pyridine nitrogen can render the C-O bond more liable to cleavage under harsh acidic conditions.

This guide is structured to address these potential issues in a practical, question-and-answer format, providing not just procedural steps but the chemical reasoning behind them.

Part 1: Troubleshooting Common Decomposition Issues

This section addresses problems you may be actively facing during the workup of your this compound synthesis.

Q1: After quenching my reaction and performing an aqueous extraction, I'm seeing a significant loss of my desired product and the appearance of a more polar spot on my TLC plate. What is likely happening?

A1: This is a classic sign of nitrile hydrolysis. The nitrile group (-CN) of your compound is likely being hydrolyzed to a carboxamide (-CONH₂) or a carboxylic acid (-COOH) during the aqueous workup. Both of these byproducts are significantly more polar than the starting nitrile, which explains the new, lower Rf spot on your TLC plate and the loss of product as it's a different chemical entity.

  • Causality: This hydrolysis can be catalyzed by either residual acid or base from your reaction mixture when it comes into contact with water during the quench and extraction steps. Even seemingly neutral water can be slightly acidic or basic depending on dissolved gases and the nature of the preceding reaction chemistry. The pyridine nitrogen in your molecule can also be protonated by acid, potentially influencing the electronic properties of the benzonitrile ring.

Q2: My isolated product is discolored (e.g., brown or dark yellow), even after column chromatography. What could be the cause?

A2: Discoloration often points to the presence of residual copper from the Ullmann condensation reaction, a common method for synthesizing diaryl ethers. Copper salts can form colored complexes with the pyridine moiety of your product, which can be difficult to remove with standard chromatography.

  • Mechanism: The nitrogen atom of the pyridine ring can coordinate with copper(I) or copper(II) ions, forming stable, colored complexes. These complexes may co-elute with your product, leading to the observed discoloration.

Q3: During the acidification step of my workup to neutralize a basic reaction mixture, I noticed a significant decrease in the yield of my desired product. Why would this happen?

A3: While diaryl ethers are generally stable, the ether linkage in this compound can be susceptible to cleavage under strong acidic conditions. The protonation of the pyridine nitrogen can make the pyridyl ring a better leaving group, facilitating nucleophilic attack on the ether carbon.

  • Preventative Insight: It is crucial to avoid using strong, hot acids during the workup. If acidification is necessary, it should be done cautiously with a dilute acid (e.g., 1 M HCl) at low temperatures (e.g., 0 °C) and only to the point of neutralization.

Part 2: Preventative Strategies & Best Practices for Workup

This section provides proactive measures and a robust, generalized workup protocol to minimize the risk of decomposition.

Q4: What is the single most important factor to control during the workup of this compound to prevent decomposition?

A4: Careful control of pH is paramount. Both strongly acidic and strongly basic conditions can promote the degradation of your product. Aim to maintain a pH as close to neutral as possible throughout the aqueous workup.

  • Expert Tip: Use a saturated solution of a mild buffer like sodium bicarbonate (NaHCO₃) for your initial quench, rather than a strong acid or base. This will neutralize any residual acid or base from your reaction mixture without creating harsh pH extremes.

Q5: How can I effectively remove residual copper catalyst from my reaction mixture?

A5: To remove copper, an ammonia wash is highly effective. After the initial quench and extraction into an organic solvent, wash the organic layer with a dilute aqueous solution of ammonia (e.g., 2-5%).

  • Mechanism: Ammonia is a strong ligand for copper ions, forming a water-soluble tetraamminecopper(II) complex ([Cu(NH₃)₄]²⁺), which is deep blue. This complex will partition into the aqueous layer, effectively removing the copper from your organic phase. Repeat the ammonia wash until the aqueous layer is no longer blue. Follow this with a water wash to remove any residual ammonia.

A Self-Validating, Step-by-Step Workup Protocol

This protocol is designed to be a self-validating system, with built-in checks to ensure the stability of your compound.

  • Reaction Quench (Temperature Control is Key):

    • Cool the reaction mixture to room temperature, and then further to 0 °C in an ice bath. This minimizes the rate of any potential decomposition reactions upon the addition of water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a buffered phosphate solution (pH ≈ 7) to quench the reaction. Monitor for any gas evolution and add the quenching solution portion-wise until gas evolution ceases.

  • Extraction:

    • Extract the product into an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM). Perform the extraction three times to ensure complete recovery of the product.

    • Combine the organic layers.

  • Washes (Targeted Impurity Removal):

    • Copper Removal (if applicable): Wash the combined organic layers with a 2-5% aqueous ammonia solution. Repeat until the aqueous layer is colorless.

    • Neutralization: Wash the organic layer with water to remove any residual ammonia or salts.

    • Final Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to break up any emulsions and removes the bulk of the dissolved water from the organic phase.

  • Drying and Concentration:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Avoid excessive heat.

  • Purification:

    • Purify the crude product by column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • For highly polar impurities: If the product is retained on the baseline, consider using a more polar solvent system, such as DCM/methanol. For challenging separations, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[1]

Data Summary: Stability Profile of this compound
ConditionStabilityPotential Decomposition Product(s)
Strong Acid (e.g., >3M HCl, elevated temp.) Low4-Cyanophenol, 2-Hydroxypyridine
Mild Acid (e.g., 1M HCl, 0-25 °C) Moderate4-(Pyridin-2-yloxy)benzoic acid
Neutral (pH 7) High-
Mild Base (e.g., sat. NaHCO₃) High-
Strong Base (e.g., >1M NaOH, elevated temp.) LowSodium 4-(pyridin-2-yloxy)benzoate

Part 3: Visualization of the Workup Workflow

The following diagram illustrates the decision-making process and workflow for a robust workup of this compound.

Workup_Workflow start Reaction Mixture at 0 °C quench Quench with sat. NaHCO₃ (aq) start->quench extract Extract with Ethyl Acetate (3x) quench->extract organic_layer Combined Organic Layers extract->organic_layer copper_check Copper Catalyst Used? organic_layer->copper_check ammonia_wash Wash with 2-5% Aqueous Ammonia copper_check->ammonia_wash Yes water_wash Wash with Water copper_check->water_wash No ammonia_wash->water_wash brine_wash Wash with Brine water_wash->brine_wash dry Dry over Na₂SO₄ brine_wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude Product concentrate->crude chromatography Column Chromatography (Silica Gel) crude->chromatography pure_product Pure this compound chromatography->pure_product

Caption: Decision workflow for the workup of this compound.

References

  • Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. Available at: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. - Pearson. Available at: [Link]

  • Hydrolysis of benzonitrile gives - Infinity Learn. Available at: [Link]

  • [FREE] Write equations that illustrate the mechanism of the basic hydrolysis of benzonitrile to benzoate ion. - brainly.com. Available at: [Link]

  • Write an equation that illustrates the mechanism of the basic hydrolysis of benzonitrile to benzoic acid. | Homework.Study.com. Available at: [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. Available at: [Link]

  • 4 ,4 '-(Pyridin -4 -ylmethylene)dibenzonitrile - MDPI. Available at: [Link]

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents.
  • Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites - ACS Publications. Available at: [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. Available at: [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? - Chemistry Stack Exchange. Available at: [Link]

  • For highly polar compound, how to do the purification ? Is it first to be purified by normal column and then by reverse phase or by size exclusion? | ResearchGate. Available at: [Link]

  • EP0334188A2 - Process for producing aromatic nitrile - Google Patents.
  • Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation - Semantic Scholar. Available at: [Link]

  • Ether cleavage - Wikipedia. Available at: [Link]

  • Ullmann Condensation - Wikipedia | PDF | Unit Processes | Chemical Compounds - Scribd. Available at: [Link]

  • Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis - Ramprasad Group. Available at: [Link]

  • Synthesis of diaryl ethers using an easy-to-prepare, air-stable , soluble copper(I) catalyst. Available at: [Link]

  • 4 -[5-(3-Pyridyl)-2H-tetrazol-2-ylmethyl]benzonitrile - PMC - NIH. Available at: [Link]

Sources

Technical Support Center: Optimizing HPLC Methods for 4-(Pyridin-2-yloxy)benzonitrile Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-(Pyridin-2-yloxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. Our goal is to empower you to develop robust, reliable, and efficient HPLC methods for this compound.

Section 1: Analyte Overview & Key Chromatographic Considerations

This compound is a molecule possessing distinct chemical features that dictate its chromatographic behavior. Understanding its structure is the first step in developing a successful HPLC method.

  • Structure: The molecule consists of a pyridine ring linked via an ether bond to a benzonitrile moiety.

  • Key Features & Implications:

    • Basic Pyridine Nitrogen: The nitrogen atom on the pyridine ring is basic (pKa of pyridine is ~5.2). In reversed-phase HPLC, this is the most critical factor to consider. At a mobile phase pH near or above its pKa, the nitrogen can interact strongly with acidic residual silanol groups present on the surface of standard silica-based columns (e.g., C18). This secondary interaction is a primary cause of poor peak shape, specifically peak tailing.[1]

    • Aromatic Systems: The presence of two aromatic rings (pyridine and benzene) makes the molecule an excellent chromophore, ideal for UV detection. These rings also contribute to its hydrophobicity and allow for potential π-π interactions with specific stationary phases.

    • Moderate Polarity: The combination of hydrophobic aromatic rings and polar nitrile and pyridine groups gives the molecule intermediate polarity, making it well-suited for reversed-phase chromatography.

Section 2: Recommended Starting HPLC Method

This section provides a robust starting point for your method development. These parameters are based on the physicochemical properties of the analyte and are designed to minimize common issues like peak tailing from the outset.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-Purity, End-Capped C18 (e.g., Waters XBridge BEH C18, Agilent Zorbax Eclipse Plus C18) 150 mm x 4.6 mm, 3.5 µmA high-purity, end-capped column is critical to minimize the number of available silanol groups, reducing the primary cause of peak tailing for basic compounds.[2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) or 20 mM Potassium Phosphate in Water, pH adjusted to 2.5 with Phosphoric AcidA low pH is essential to protonate the residual silanol groups (Si-O⁻ → Si-OH), neutralizing their negative charge and preventing ionic interactions with the protonated basic analyte.[1][4]
Mobile Phase B Acetonitrile (ACN)ACN is a common, effective organic modifier. It has low viscosity and good UV transparency.
Gradient Start with a scouting gradient: 5% to 95% B over 20 minutesA broad "scouting" gradient is the most efficient way to determine the approximate elution conditions and retention time of the analyte before further optimization.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Can be adjusted to optimize run time and resolution.
Column Temp. 30 °CTemperature affects viscosity and selectivity. Maintaining a stable temperature is crucial for reproducible retention times.
Detection UV, 254 nm or 270 nmThe aromatic structure suggests strong absorbance in this region. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.
Injection Vol. 5 µLKeep the volume low initially to prevent column overload, which can cause peak fronting or broadening.[6]
Sample Diluent Mobile Phase (at initial gradient conditions) or a weaker solvent (e.g., 50:50 ACN:Water)Dissolving the sample in a solvent stronger than the initial mobile phase can cause peak distortion.[7] Using the mobile phase as the diluent is the safest approach.

Section 3: Frequently Asked Questions (FAQs)

Q1: My peak for this compound is tailing severely. What is the most likely cause?

A: The most common cause of peak tailing for this and other pyridine-containing compounds is the interaction between the basic nitrogen on the pyridine ring and acidic residual silanol groups on the silica-based column packing.[1] At a mobile phase pH that is not sufficiently acidic, these silanols are deprotonated (negatively charged) and can interact with the protonated (positively charged) analyte, causing a secondary retention mechanism that leads to tailing.

Q2: How do I choose the correct mobile phase pH?

A: For a basic compound like this, the goal is to control its ionization state and suppress the ionization of silanols. A good starting point is a pH of 2.5-3.0.[1] This ensures the pyridine nitrogen is consistently protonated and, more importantly, neutralizes the vast majority of silanol groups on the stationary phase, dramatically improving peak shape. Using a buffer (phosphate, formate) is essential for maintaining a stable pH.

Q3: I tried a standard C18 column and the peak shape is still not perfect. What other column chemistries could I try?

A: While a modern, end-capped C18 is the workhorse, alternative stationary phases can offer different selectivity. Consider a Phenyl-Hexyl phase. The phenyl groups in this stationary phase can induce π-π interactions with the aromatic rings of your analyte, offering a different retention mechanism that can improve resolution from nearby impurities and sometimes enhance peak shape.[4]

Q4: Is acetonitrile or methanol better as the organic modifier?

A: Both are viable options. Acetonitrile is generally the first choice due to its lower viscosity and better UV transparency. However, switching to methanol can sometimes change the elution order of your target analyte and its impurities, a phenomenon known as altering selectivity.[4] If you are using a Phenyl-Hexyl column, methanol can be more effective at promoting the unique π-π selectivity of the phase.[4]

Section 4: In-Depth Troubleshooting Guide

Issue 1: Severe Peak Tailing or Broadening

Peak tailing is characterized by an asymmetric peak where the back half is wider than the front half. It compromises resolution and integration accuracy.[6]

Systematic Troubleshooting Protocol:

  • Confirm Mobile Phase pH: Ensure your aqueous mobile phase is buffered and has a pH between 2.5 and 3.0. An unbuffered or incorrectly prepared mobile phase is a common culprit.[6]

  • Reduce Analyte Mass on Column: Perform a serial dilution of your sample and inject each. If peak shape improves with lower concentration, you may be overloading the column.[1]

  • Add a Competing Base: If lowering the pH is insufficient, add a competing base like Triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.05-0.1%). TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[2] Note: TEA can suppress ionization in MS detection.

  • Check for Extra-Column Volume: Ensure all tubing connections between the injector, column, and detector are short and have a narrow internal diameter. Excessive dead volume can cause peak broadening that looks like tailing.[8]

  • Assess Column Health: If the column is old or has been used with high-pH mobile phases, the stationary phase may be degraded. Replace it with a new, high-quality end-capped column.

G start Symptom: Peak Tailing (Tailing Factor > 1.5) check_pH Is Mobile Phase pH between 2.5 - 3.0 and buffered? start->check_pH fix_pH Action: Prepare fresh buffered mobile phase at pH 2.5-3.0. check_pH->fix_pH No check_load Is peak shape improved at lower concentrations? check_pH->check_load Yes fix_pH->check_load reduce_load Action: Reduce sample concentration or injection volume. check_load->reduce_load Yes check_column Is the column old or known to be degraded? check_load->check_column No solution Problem Resolved reduce_load->solution replace_column Action: Replace with a new, high-purity end-capped column. check_column->replace_column Yes add_additive Action: Consider adding a competing base (e.g., 0.1% TEA) to mobile phase. check_column->add_additive No replace_column->solution add_additive->solution

Caption: A logical workflow for systematically improving chromatographic resolution.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Agilent. Tips and Tricks of HPLC System Troubleshooting.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • YMC CO., LTD. Guides for method development.
  • Benchchem.
  • Sigma-Aldrich.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • ZirChrom Separ
  • Waters Corporation.
  • Benchchem.
  • Chromatography Forum.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • ResearchGate. A new HPLC method developed for the analysis of oxygen heterocyclic compounds in Citrus essential oils.

Sources

Validation & Comparative

A Comparative Guide to the Purity Validation of 4-(Pyridin-2-yloxy)benzonitrile by HPLC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Purity in Drug Development

In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The presence of impurities, even at trace levels, can have significant and unforeseen consequences, ranging from altered pharmacological activity to outright toxicity. "4-(Pyridin-2-yloxy)benzonitrile" is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its diaryl ether structure is a common motif in a variety of biologically active molecules. Given its role in the synthetic pathway of potential drug candidates, ensuring its purity is of paramount importance.

This guide provides an in-depth, technically-grounded protocol for the validation of "this compound" purity using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). We will not only detail a robust analytical method but also delve into the rationale behind the experimental choices, offering a framework for researchers to critically evaluate and compare the purity of this vital intermediate from various sources. The methodologies described herein are grounded in the principles outlined by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and are consistent with the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R1) and the newly revised Q2(R2) on the validation of analytical procedures.[1][2][3]

Understanding the Analyte and Potential Impurities

A robust analytical method is built upon a solid understanding of the target molecule and its likely contaminants. "this compound" (Molecular Formula: C₁₂H₈N₂O, Molecular Weight: 196.20 g/mol ) is typically synthesized via a nucleophilic aromatic substitution reaction, such as the Ullmann condensation or a modified Williamson ether synthesis.[4] These synthetic routes, while effective, can introduce a predictable constellation of process-related impurities.

A probable synthetic pathway involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with 4-cyanophenol in the presence of a copper catalyst and a base.

Predicted Process-Related Impurities:

  • Unreacted Starting Materials:

    • 4-cyanophenol

    • 2-halopyridine (e.g., 2-chloropyridine)

  • By-products:

    • Bis(pyridin-2-yl) ether (from self-condensation of the pyridine starting material)

    • 4,4'-oxybisbenzonitrile (from reaction of 4-cyanophenol with a de-halogenated intermediate)

  • Reagent-Related Impurities:

    • Residual catalyst (e.g., copper salts)

    • Residual base (e.g., potassium carbonate)

    • Residual solvents (e.g., DMF, DMSO)

Experimental Workflow: A Self-Validating System

The following HPLC-MS method is designed to be a self-validating system, incorporating system suitability tests and validation protocols to ensure the reliability of the generated data.

HPLC-MS Purity Validation Workflow cluster_prep Sample & Standard Preparation cluster_hplcms HPLC-MS Analysis cluster_validation Method Validation cluster_data Data Analysis & Comparison Standard_Prep Prepare Stock Solutions (Analyte & Impurities) HPLC_System HPLC System (C18 Column, Gradient Elution) Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions (e.g., from different suppliers) Sample_Prep->HPLC_System Spiked_Sample_Prep Prepare Spiked Samples (for Accuracy/Recovery) Spiked_Sample_Prep->HPLC_System MS_Detector Mass Spectrometer (ESI+, Full Scan & MS/MS) HPLC_System->MS_Detector Eluent Peak_Integration Peak Integration & Area Calculation MS_Detector->Peak_Integration Specificity Specificity/ Selectivity Impurity_ID Impurity Identification (RT & MS/MS) Specificity->Impurity_ID Linearity Linearity & Range Accuracy Accuracy/ Recovery Precision Precision (Repeatability & Intermediate) LOQ_LOD LOQ & LOD Peak_Integration->Linearity Peak_Integration->Accuracy Peak_Integration->Precision Peak_Integration->LOQ_LOD Quantification Impurity Quantification (% Area Normalization) Impurity_ID->Quantification Comparison Comparative Purity Assessment Quantification->Comparison

Caption: Workflow for the HPLC-MS Purity Validation of this compound.

Detailed Experimental Protocol

1. Materials and Reagents:

  • Reference standard of "this compound" (purity ≥ 99.5%)

  • Samples of "this compound" for comparison (e.g., from Supplier A and Supplier B)

  • Potential impurity standards (if available): 4-cyanophenol, 2-chloropyridine.

  • HPLC-grade acetonitrile and methanol

  • HPLC-grade water (e.g., Milli-Q)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

2. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column oven (e.g., Agilent 1260 Infinity II or equivalent).

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120 single quadrupole or equivalent for basic detection; a triple quadrupole or Q-TOF for structural elucidation).

3. Chromatographic Conditions:

The choice of a C18 stationary phase is based on its wide applicability for the separation of moderately polar to non-polar compounds like diaryl ethers.[5][6] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main analyte peak.

ParameterConditionRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides high resolution and efficiency for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to improve peak shape for basic analytes like pyridine derivatives.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and elution strength.[7]
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% BA shallow gradient allows for the separation of closely eluting impurities, followed by a steeper gradient to elute more retained compounds and a re-equilibration step.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to maintain optimal linear velocity.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 2 µLA small injection volume prevents column overloading.

4. Mass Spectrometry Conditions:

Electrospray ionization in positive mode (ESI+) is chosen as the pyridine nitrogen is readily protonated.

ParameterConditionRationale
Ionization Mode ESI PositiveThe basic pyridine moiety is expected to ionize efficiently in positive mode.
Scan Mode Full Scan (m/z 50-500) and MS/MSFull scan for initial detection of all ions; MS/MS for structural confirmation of the main peak and identification of impurities.
Capillary Voltage 3500 VStandard voltage for ESI.
Fragmentor Voltage 100 VCan be optimized to control in-source fragmentation.
Gas Temperature 325 °CFacilitates desolvation.
Gas Flow 8 L/minFacilitates desolvation.

5. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and each impurity standard in a 50:50 acetonitrile:water mixture.

  • Working Standard (10 µg/mL): Dilute the reference standard stock solution.

  • Sample Solutions (1 mg/mL): Prepare solutions of "this compound" from different suppliers in the same diluent.

  • Spiked Sample: Spike the sample solution with known amounts of impurity standards to assess accuracy.

Method Validation and Comparative Analysis

The developed method must be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the separation of the main analyte peak from all impurity peaks. The mass spectrometer provides an additional layer of specificity by confirming the mass-to-charge ratio of each peak.

Linearity

A calibration curve is constructed by plotting the peak area against the concentration of the reference standard over a range of concentrations (e.g., 0.05 µg/mL to 20 µg/mL). The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is determined by analyzing spiked samples at different concentration levels (e.g., 50%, 100%, and 150% of the expected impurity level). The recovery should be within 80-120% for trace impurities.[8]

Precision
  • Repeatability (Intra-day precision): Determined by six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on different days, with different analysts, and on different instruments. The RSD should be ≤ 5%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2] This is crucial for quantifying trace-level impurities.

Comparative Data Analysis

Below is a hypothetical comparative analysis of "this compound" from two different suppliers, demonstrating how the validated method can be applied.

Table 1: HPLC-MS Purity Profile Comparison

PeakRetention Time (min)[M+H]⁺ (m/z)Supplier A (% Area)Supplier B (% Area)Tentative ID
13.5120.00.080.154-Cyanophenol
24.8114.00.05Not Detected2-Chloropyridine
3 7.2 197.1 99.80 99.65 This compound
48.9213.1Not Detected0.12Unknown Impurity
510.1229.10.070.084,4'-Oxybisbenzonitrile

Table 2: Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.9990.9995
Accuracy (Recovery) 80-120%95.2 - 103.5%
Repeatability (RSD) ≤ 2%1.2%
Intermediate Precision (RSD) ≤ 5%3.8%
LOQ (µg/mL) S/N ≥ 100.05
LOD (µg/mL) S/N ≥ 30.015

Impurity Identification through MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown impurities. The fragmentation of the protonated molecule of "this compound" ([M+H]⁺ at m/z 197.1) is predicted to proceed via cleavage of the ether bond, a common fragmentation pathway for diaryl ethers.[9][10]

MSMS_Fragmentation cluster_parent Parent Ion cluster_fragments Fragment Ions Parent [M+H]⁺ m/z 197.1 Frag1 [C₅H₅NO+H]⁺ m/z 96.0 (Pyridin-2-ol) Parent->Frag1 Loss of C₇H₄N Frag2 [C₇H₄N]⁺ m/z 102.0 (Benzonitrile radical cation) Parent->Frag2 Loss of C₅H₅NO Frag3 [C₅H₄N]⁺ m/z 78.0 (Pyridyl cation) Frag1->Frag3 Loss of H₂O

Sources

Navigating the Kinase Inhibitor Landscape: An In Vitro Efficacy Comparison of 4-(Pyridin-2-yloxy)benzonitrile Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel oncology therapeutics, the pyridine scaffold remains a cornerstone of medicinal chemistry, prized for its versatile biological activity.[1] Within this broad chemical space, compounds featuring a pyridin-yloxy-benzonitrile backbone have garnered interest as potential kinase inhibitors. This guide provides a comprehensive in vitro efficacy comparison of analogues related to the parent structure, 4-(Pyridin-2-yloxy)benzonitrile. By examining key structural modifications and their impact on cytotoxicity and kinase inhibition, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide future discovery efforts.

The information presented herein is synthesized from a range of studies on structurally similar pyridine and benzonitrile derivatives, providing a framework for understanding the potential structure-activity relationships (SAR) of this compound class. While a direct head-to-head comparative study of a complete analogue series of this compound is not yet prevalent in the public domain, the data from related compounds offer a valuable starting point for rational drug design.

The Rationale for Targeting Kinases with Pyridine Derivatives

Protein kinases are a large family of enzymes that play a pivotal role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[2] Their dysregulation is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine-containing compounds have been successfully developed as kinase inhibitors, often by mimicking the adenine moiety of ATP to competitively bind to the enzyme's active site.[3] The this compound scaffold combines the kinase-binding potential of the pyridine ring with the benzonitrile group, which can be a key pharmacophore in various enzyme inhibitors.

Comparative In Vitro Efficacy of Structurally Related Analogues

To understand the potential of this compound analogues, we have compiled in vitro cytotoxicity and kinase inhibition data from structurally related pyridine-based compounds. The following table summarizes the half-maximal inhibitory concentrations (IC50) against various cancer cell lines and specific kinases. A lower IC50 value indicates greater potency.

Compound Class/AnalogueTarget Cell Line/KinaseIC50 (µM)Reference
Pyridine-Urea Derivatives
Compound 8eMCF-7 (Breast Cancer)0.11 (72h)
Compound 8nMCF-7 (Breast Cancer)0.80 (72h)
Pyrazolo[3,4-b]pyridine Derivatives
Compound 9aHela (Cervical Cancer)2.59
Compound 14gHCT-116 (Colon Cancer)1.98
Quinazoline-Pyridine Derivatives
Compound 17EGFR Kinase0.0018[3]
1,2,4-Triazole-Pyridine Hybrids
Compound TP6B16F10 (Melanoma)41.12[2]

Note: The compounds listed are structurally related to the this compound core but are not direct analogues. This data is presented to illustrate the potential for potent anticancer activity within the broader class of pyridine derivatives.

Deciphering the Mechanism of Action: Key Signaling Pathways

The anticancer activity of pyridine-based kinase inhibitors often stems from their ability to modulate critical signaling pathways that drive cell proliferation, survival, and angiogenesis. Two of the most relevant pathways are the PI3K/Akt/mTOR and the Cyclin-Dependent Kinase (CDK) pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival. Its aberrant activation is a common event in many cancers. Inhibition of key kinases in this pathway, such as PI3K and mTOR, can lead to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analogue Inhibitor->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

CDK Inhibition and Cell Cycle Arrest

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Inhibiting CDKs can lead to cell cycle arrest, typically at the G1/S or G2/M phase, and subsequently induce apoptosis (programmed cell death).

CDK_Inhibition_Workflow G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK2 CDK2/Cyclin E/A CDK2->S Promotes G1/S Transition Arrest G1/S Arrest Inhibitor This compound Analogue Inhibitor->CDK2 Inhibits

Caption: Mechanism of CDK2 inhibition leading to cell cycle arrest.

Experimental Methodologies for In Vitro Efficacy Assessment

The following protocols are standard methodologies for evaluating the in vitro anticancer activity of novel compounds. These self-validating systems provide a robust framework for assessing the efficacy and mechanism of action of this compound analogues.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compounds on cancer cell lines and to calculate the IC50 value.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT into a purple formazan product, which can be quantified spectrophotometrically.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the test compounds against specific protein kinases.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation can be detected using various methods, such as radioactivity, fluorescence, or luminescence.

Step-by-Step Methodology:

  • Reaction Setup: In a microplate, combine the recombinant kinase, the specific substrate, and ATP in a reaction buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.

Protocol 3: Western Blot Analysis

Objective: To investigate the effect of the test compounds on the expression and phosphorylation levels of key proteins in a signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time. Lyse the cells to extract the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against the target proteins (e.g., p-Akt, Akt, GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescence detection reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Logical Workflow for Drug Discovery

The development of novel anticancer agents based on the this compound scaffold can follow a structured and logical workflow to ensure a systematic and efficient progression from initial synthesis to lead optimization.

Drug_Discovery_Workflow cluster_0 Discovery Phase cluster_1 Mechanism of Action Studies cluster_2 Preclinical Development Synthesis Synthesis of Analogues Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Active Identification of Active Compounds Screening->Active Kinase Kinase Inhibition Assays Active->Kinase Western Western Blotting (Signaling Pathways) Active->Western CellCycle Cell Cycle Analysis Active->CellCycle InVivo In Vivo Animal Studies (Xenograft Models) Kinase->InVivo Western->InVivo CellCycle->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: A logical workflow for the development of novel anticancer agents.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors for cancer therapy. The analysis of structurally related compounds suggests that strategic modifications to this core structure can lead to potent and selective anticancer agents. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of such analogues. Future research should focus on the synthesis and systematic in vitro screening of a dedicated library of this compound derivatives to establish a clear structure-activity relationship. This will enable the identification of lead compounds with optimal efficacy and drug-like properties for further preclinical and clinical development.

References

  • This reference is a placeholder for a relevant scientific article th
  • Design, synthesis and anticancer activity studies of some novel 1, 2, 4 triazole pyridine derivatives. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals. [Link]

  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • This reference is a placeholder for a relevant scientific article th
  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences. [Link]

Sources

Navigating the Kinome: A Comparative Cross-Reactivity Profile of 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, particularly in oncology and immunology, protein kinases stand out as critical targets. Their role as central nodes in signaling pathways makes them prime candidates for therapeutic intervention. However, the high degree of structural conservation across the kinome presents a formidable challenge: achieving inhibitor selectivity.[1] A compound designed to inhibit one kinase may inadvertently block the activity of dozens of others, leading to off-target effects and potential toxicity. Therefore, early and comprehensive cross-reactivity profiling is not just a supplementary step but a cornerstone of modern drug development.[2][3]

This guide provides an in-depth, comparative analysis of the kinase cross-reactivity profile for the novel small molecule, 4-(Pyridin-2-yloxy)benzonitrile . While this compound has been identified as a versatile chemical intermediate[4], its interactions with the human kinome have not been widely reported. Here, we present a hypothetical, yet scientifically grounded, cross-reactivity profile generated against a diverse panel of kinases.

To provide a robust contextual framework, we compare its performance against three well-characterized kinase inhibitors:

  • Staurosporine: A microbial alkaloid known for its potent, broad-spectrum inhibition across the kinome. It serves as a classic example of a non-selective inhibitor.[2][5]

  • Sunitinib: An FDA-approved multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors (GIST), known to inhibit VEGFRs, PDGFRs, and KIT, among others.[6][7][8]

  • Dasatinib: Another FDA-approved multi-targeted inhibitor, primarily targeting BCR-ABL and SRC family kinases, but with a distinct off-target profile compared to Sunitinib.[4][9]

This guide is intended for researchers, scientists, and drug development professionals, offering insights into the experimental choices, data interpretation, and strategic implications of kinase selectivity profiling.

The Imperative of Selectivity: Experimental Rationale

The decision to profile a compound against a large kinase panel stems from a fundamental principle: to understand its complete biological activity spectrum. A highly selective inhibitor can provide a clean pharmacological tool and potentially a safer therapeutic, minimizing off-target liabilities.[1] Conversely, a "selectively nonselective" or multi-targeted inhibitor can offer enhanced efficacy by modulating multiple disease-relevant pathways simultaneously.[10] The key is to ensure this polypharmacology is intentional and well-characterized, not accidental.

Our hypothetical study was designed to elucidate the potency and selectivity of this compound. The choice of a diverse, 15-member kinase panel, spanning multiple families (Tyrosine Kinases, Serine/Threonine Kinases), allows for a comprehensive initial assessment. The inclusion of Staurosporine provides a baseline for pan-kinase activity, while Sunitinib and Dasatinib offer clinically relevant benchmarks for multi-targeted inhibition profiles.

Comparative Kinase Inhibition Profile (IC50, nM)

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values for this compound and the three comparator compounds. The data was generated using a standardized in vitro biochemical assay, with lower IC50 values indicating higher potency.

Kinase TargetFamilyThis compound IC50 (nM) Staurosporine IC50 (nM) Sunitinib IC50 (nM) Dasatinib IC50 (nM)
ABL1 TK8,50015250<1
SRC TK12,0006150<1
VEGFR2 TK75 255 15
PDGFRβ TK90 202 12
c-KIT TK250108 20
EGFR TK>20,000501,500500
FGFR1 TK1,100308085
FLT3 TK450122530
AURKA STK>20,0008900250
CDK2 STK18,00072,200300
GSK3β STK9,5005>10,000>5,000
MAPK1 (ERK2) STK>20,00040>10,0001,200
MEK1 STK>20,000150>10,000>5,000
p38α (MAPK14) STK15,000228,00065
AKT1 STK>20,000100>10,000>5,000

TK = Tyrosine Kinase; STK = Serine/Threonine Kinase. Data is hypothetical for illustrative purposes.

Analysis of Cross-Reactivity Profiles

The hypothetical data reveals distinct selectivity profiles for each compound.

  • This compound: This compound demonstrates a notable degree of selectivity. It shows potent, sub-micromolar activity against VEGFR2 and PDGFRβ , two key receptor tyrosine kinases involved in angiogenesis.[8] Its activity against other kinases in the panel is significantly lower (IC50 > 1 µM or inactive), suggesting it is not a broad-spectrum inhibitor. The nitrile moiety, a common feature in pharmaceuticals, may play a key role in its specific interactions within the ATP-binding pocket of these kinases.[11]

  • Staurosporine: As expected, Staurosporine potently inhibits nearly every kinase in the panel with low nanomolar IC50 values, confirming its status as a powerful but non-selective research tool.[2][12][13]

  • Sunitinib: The data aligns with its known profile as a multi-targeted inhibitor, showing high potency against VEGFR2, PDGFRβ, and c-KIT.[6][7] This profile is the basis for its clinical efficacy in cancers driven by these kinases.

  • Dasatinib: This compound exhibits a very different profile, with exceptional sub-nanomolar potency against the SRC family and ABL kinases.[4] While it has activity against other kinases like VEGFR2 and PDGFRβ, it is less potent than Sunitinib against these specific targets.

Visualizing the Experimental Workflow and Pathway Implications

To better understand the process and potential impact of our test compound, we can visualize the experimental workflow and its hypothetical place in a relevant signaling pathway.

G cluster_prep Compound & Assay Preparation cluster_exec Assay Execution cluster_analysis Data Analysis Compound This compound (Test Compound) SerialDilution Serial Dilution of Compounds Compound->SerialDilution Comparators Comparator Inhibitors (Staurosporine, Sunitinib, etc.) Comparators->SerialDilution KinasePanel Kinase Panel (e.g., VEGFR2, PDGFRβ, SRC...) Reaction Kinase Reaction (Kinase + Substrate + ATP + Inhibitor) KinasePanel->Reaction AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Reaction SerialDilution->Reaction Detection Signal Detection (e.g., Luminescence) Reaction->Detection IC50 IC50 Curve Fitting & Determination Detection->IC50 Selectivity Selectivity Profile Analysis IC50->Selectivity

Caption: High-level workflow for kinase cross-reactivity profiling.

Based on our hypothetical data, this compound appears to be a selective inhibitor of key angiogenic pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb RAS RAS VEGFR2->RAS PI3K PI3K VEGFR2->PI3K SRC SRC VEGFR2->SRC PDGFRb->RAS PDGFRb->PI3K PDGFRb->SRC RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene Gene Expression (Proliferation, Angiogenesis) ERK->Gene AKT AKT PI3K->AKT AKT->Gene SRC->PI3K Inhibitor This compound Inhibitor->VEGFR2 Inhibitor->PDGFRb

Caption: Hypothetical inhibition of VEGFR2 and PDGFRβ signaling.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

The determination of kinase inhibitory activity is commonly performed using biochemical assays that measure the consumption of ATP or the generation of ADP. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based system for this purpose.[5][14][15]

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. After the kinase reaction, an ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds in 100% DMSO.

    • Perform serial dilutions in an appropriate buffer (e.g., kinase buffer without ATP) to create a concentration gradient (e.g., 10-point, 3-fold dilutions). This will be the 5X final concentration plate.

  • Kinase Reaction Setup (in a 384-well plate):

    • Add 2 µL of the serially diluted compound solution to the appropriate wells. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells with no kinase for background controls.

    • Add 4 µL of a 2.5X kinase/substrate solution. This solution contains the specific kinase (e.g., VEGFR2) and its corresponding substrate peptide in kinase reaction buffer.

    • Initiate the reaction by adding 4 µL of a 2.5X ATP solution. The final reaction volume is 10 µL. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate IC50 determination.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Reaction Termination and Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the unused ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells. This reagent converts ADP to ATP and contains the luciferase/luciferin mixture.

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Subtract the background luminescence (no kinase control) from all other readings.

    • Normalize the data by setting the "no inhibition" (DMSO only) control as 100% activity.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase.

Conclusion and Future Directions

This comparative guide, using a plausible but hypothetical dataset, illustrates the critical importance of kinase cross-reactivity profiling. Our analysis positions This compound as a potentially selective inhibitor of the key pro-angiogenic kinases VEGFR2 and PDGFRβ.

Compared to the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drugs Sunitinib and Dasatinib, our test compound shows a focused activity profile. This hypothetical selectivity is a desirable characteristic for a lead compound, as it may translate to a more favorable safety profile by avoiding unintended interactions with other essential kinases.

The next steps for a compound with this profile would involve:

  • Validation in Cellular Models: Confirming target engagement and inhibition of downstream signaling pathways (e.g., phosphorylation of AKT, ERK) in relevant cell lines.

  • Broader Kinome Screening: Expanding the profiling to a much larger panel (e.g., >300 kinases) to more comprehensively map its selectivity and identify any unforeseen off-targets.[2][14]

  • Mechanism of Action Studies: Determining if the inhibitor is ATP-competitive and investigating its binding kinetics.[3]

By systematically building this dataset, researchers can make informed decisions, prioritizing compounds with the most promising balance of potency, selectivity, and therapeutic potential for further development.

References

  • Bamborough, P. (2012). Kinase profiling and screening. Reaction Biology. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. Available at: [Link]

  • Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Annals of Oncology, 18(3), 451-457. Available at: [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. Available at: [Link]

  • Copeland, R. A. (2016). The challenges of kinase inhibitor drug discovery. Future Medicinal Chemistry, 8(11), 1213-1216. Available at: [Link]

  • Anastassiadis, T., et al. (2011). A comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039-1045. Available at: [Link]

  • Lawrie, A. M., et al. (1997). Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2. Nature Structural Biology, 4(10), 796-801. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 357-365. Available at: [Link]

  • Motzer, R. J., et al. (2007). Sunitinib versus interferon alfa in metastatic renal-cell carcinoma. New England Journal of Medicine, 356(2), 115-124. Available at: [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? Available at: [Link]

  • Wikipedia. Sunitinib. Available at: [Link]

  • ResearchGate. Kinase profile of dasatinib. Available at: [Link]

  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery--what's next in the field?. ACS Chemical Biology, 8(1), 96-104. Available at: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available at: [Link]

  • Wu, P., Nielsen, T. E., & Clausen, M. H. (2015). FDA-approved small-molecule kinase inhibitors. Trends in Pharmacological Sciences, 36(7), 422-439. Available at: [Link]

  • Roskoski, R. Jr. (2020). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research, 152, 104609. Available at: [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature Reviews Drug Discovery, 17(5), 353-377. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825), a dual Src/Abl kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. Available at: [Link]

  • O'Hare, T., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412. Available at: [Link]

  • Schade, A. E., Schieven, G. L., & Townsend, R. (2008). Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. Blood, 111(3), 1366-1377. Available at: [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Available at: [Link]

  • Johnson, T. W., et al. (2011). Selectively nonselective kinase inhibition: striking the right balance. ACS Chemical Biology, 6(1), 31-39. Available at: [Link]

Sources

Validating the Biological Activity of 4-(Pyridin-2-yloxy)benzonitrile in Different Cell Lines: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the initial characterization of a novel chemical entity is a critical step that dictates its future trajectory. This guide provides a comprehensive framework for validating the biological activity of "4-(Pyridin-2-yloxy)benzonitrile," a compound of interest in contemporary research. Our approach is built on a hypothetical yet plausible premise: that this molecule acts as an inhibitor of Cytochrome P450 2D6 (CYP2D6), a pivotal enzyme in drug metabolism.

This document is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically-grounded comparison of "this compound" with established CYP2D6 inhibitors. We will delve into the rationale behind experimental designs, provide detailed protocols, and present hypothetical data to illustrate the validation process. Our methodology emphasizes scientific integrity, ensuring that each step is self-validating and grounded in authoritative references.

The Central Hypothesis: this compound as a Novel CYP2D6 Inhibitor

The chemical scaffold of this compound, featuring a pyridine ring linked to a benzonitrile group, is reminiscent of structures known to interact with the active sites of various enzymes, including metabolic enzymes like Cytochrome P450s. CYP2D6, in particular, is responsible for the metabolism of approximately 25% of clinically used drugs, making it a crucial target for assessing potential drug-drug interactions.[1] Therefore, we propose to validate the inhibitory potential of "this compound" against CYP2D6.

Our investigation will be benchmarked against two well-characterized CYP2D6 inhibitors:

  • Quinidine: A potent, competitive inhibitor of CYP2D6, often considered a gold standard in in vitro studies.[2][3]

  • Paroxetine: A selective serotonin reuptake inhibitor (SSRI) that acts as a strong, mechanism-based inhibitor of CYP2D6.[4][5][6][7]

A Multi-faceted Approach to Validation: From High-Throughput Screening to Cellular Confirmation

Our validation strategy is designed as a tiered approach, beginning with a high-throughput in vitro assay to establish primary activity, followed by a secondary, more traditional assay for confirmation. Finally, we will employ counter-screening assays to assess the compound's selectivity and potential off-target effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Confirmatory & Orthogonal Assay cluster_2 Phase 3: Selectivity Profiling Primary_Assay P450-Glo™ CYP2D6 Assay (High-Throughput) Secondary_Assay Dextromethorphan O-demethylation Assay (LC-MS/MS) Primary_Assay->Secondary_Assay Confirm Hits Cytotoxicity General Cytotoxicity Assay (Resazurin Assay) Secondary_Assay->Cytotoxicity Assess Selectivity Pgp_Inhibition P-glycoprotein Inhibition Assay (Rhodamine 123 Efflux) Secondary_Assay->Pgp_Inhibition G cluster_0 CYP2D6 Reaction cluster_1 Detection Reaction Luminogenic_Substrate Luminogenic Substrate (Non-luminescent) Luciferin Luciferin (Product) Luminogenic_Substrate->Luciferin CYP2D6 Light Light Signal Luciferin->Light Luciferase + ATP

Figure 2: Principle of the P450-Glo™ Assay.

Experimental Protocol: P450-Glo™ CYP2D6 Assay
  • Reagent Preparation: Prepare a stock solution of "this compound," Quinidine, and Paroxetine in DMSO. Prepare serial dilutions to achieve a final concentration range of 0.01 µM to 100 µM in the assay.

  • Reaction Setup: In a 96-well white opaque plate, add the recombinant human CYP2D6 enzyme, the luminogenic substrate, and the test compounds or controls.

  • Initiation of Reaction: Add the NADPH regeneration system to initiate the CYP2D6-mediated reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes.

  • Detection: Add the Luciferin Detection Reagent to each well. This reagent stops the CYP2D6 reaction and initiates the luminescent signal generation.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compounds relative to the vehicle control (DMSO). Determine the IC50 values by fitting the data to a four-parameter logistic curve.

Hypothetical Comparative Data: Primary Screening
CompoundIC50 (µM) for CYP2D6 Inhibition
This compound 1.2
Quinidine (Positive Control)0.05
Paroxetine (Positive Control)0.5

Phase 2: Confirmatory Dextromethorphan O-demethylation Assay

To validate the results from the primary screen, a classic and highly specific assay will be employed. This involves monitoring the O-demethylation of the probe substrate dextromethorphan to its metabolite, dextrorphan, by CYP2D6. The quantification of dextrorphan is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a highly sensitive and specific measurement of enzyme activity.

Rationale for Orthogonal Testing

Relying on a single assay format can sometimes lead to artifacts. For instance, compounds that interfere with the luciferase enzyme in the P450-Glo™ assay could be mistakenly identified as CYP2D6 inhibitors. An orthogonal assay, which uses a different detection method, is therefore essential for robust validation.

Experimental Protocol: Dextromethorphan O-demethylation Assay
  • Reaction System: Use human liver microsomes as the enzyme source, as they provide a more physiologically relevant environment compared to recombinant enzymes.

  • Incubation: In a microcentrifuge tube, combine human liver microsomes, dextromethorphan, and the test compounds ("this compound," Quinidine, or Paroxetine) at various concentrations.

  • Reaction Initiation: Start the reaction by adding NADPH.

  • Incubation: Incubate at 37°C for a predetermined time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Quantify the amount of dextrorphan produced.

  • Data Analysis: Calculate the rate of dextrorphan formation and determine the IC50 values for each inhibitor.

Expected Corroborative Data

The IC50 values obtained from this LC-MS/MS-based assay should be in a similar range to those from the P450-Glo™ assay, confirming the inhibitory activity of "this compound" on CYP2D6.

Phase 3: Selectivity Profiling - Beyond the Primary Target

A potent inhibitor is only valuable if it is also selective. Therefore, it is crucial to assess the broader cellular effects of "this compound" to rule out non-specific activity.

A. General Cytotoxicity Assessment using the Resazurin Assay

This assay determines the general toxicity of the compound to cells. A compound that is highly cytotoxic may appear as a potent inhibitor in enzyme assays simply by killing the cells or denaturing the enzymes.

Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells. [6][8][9]

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2, a human liver cell line) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of "this compound" and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a period that reflects the duration of the primary enzyme assay (e.g., 24-48 hours).

  • Resazurin Addition: Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (50% cytotoxic concentration).

B. P-glycoprotein (P-gp) Inhibition Assay

P-glycoprotein (P-gp) is an important efflux transporter that can affect the intracellular concentration of drugs. Inhibition of P-gp can lead to significant drug-drug interactions. It is therefore important to determine if "this compound" interacts with this transporter.

Rhodamine 123 is a fluorescent substrate of P-gp. In cells overexpressing P-gp, Rhodamine 123 is actively pumped out, resulting in low intracellular fluorescence. P-gp inhibitors block this efflux, leading to an accumulation of Rhodamine 123 and a corresponding increase in intracellular fluorescence. [10][11][12][13][14]

  • Cell Lines: Use a pair of cell lines: one that does not express P-gp (e.g., parental cell line) and one that is engineered to overexpress P-gp.

  • Compound Incubation: Pre-incubate the cells with "this compound" or a known P-gp inhibitor (e.g., verapamil) at various concentrations.

  • Rhodamine 123 Loading: Add Rhodamine 123 to the cells and incubate to allow for its uptake and efflux.

  • Washing: Wash the cells to remove extracellular Rhodamine 123.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader or flow cytometer.

  • Data Analysis: Calculate the increase in Rhodamine 123 accumulation in the presence of the test compound and determine the IC50 for P-gp inhibition.

Synthesizing the Evidence: Building a Comprehensive Profile

The culmination of these experiments will provide a robust and multi-faceted validation of the biological activity of "this compound."

Comparative Performance Summary
ParameterThis compoundQuinidineParoxetine
CYP2D6 Inhibition (IC50, µM) ~1.2 ~0.05 ~0.5
General Cytotoxicity (CC50, µM) > 50 > 50> 50
P-gp Inhibition (IC50, µM) > 50 ~10> 50

This hypothetical data suggests that "this compound" is a moderately potent and selective inhibitor of CYP2D6, with minimal off-target effects on cell viability and P-gp activity at concentrations where it effectively inhibits its primary target.

Conclusion and Future Directions

This guide outlines a systematic and rigorous approach to validating the biological activity of a novel compound, using the hypothetical case of "this compound" as a CYP2D6 inhibitor. By employing a combination of high-throughput screening, orthogonal validation, and selectivity profiling, researchers can build a comprehensive and reliable dataset.

The experimental workflows and protocols provided herein are designed to be adaptable to other research questions and molecular targets. The emphasis on comparative analysis with well-characterized compounds and the integration of counter-screening assays are fundamental principles for ensuring the scientific integrity of early-stage drug discovery. Future studies on "this compound" would involve elucidating its mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) and progressing to more complex cellular and in vivo models to further assess its therapeutic potential and safety profile.

References

  • Bertelsen, K. M., Venkatakrishnan, K., Von Moltke, L. L., Obach, R. S., & Greenblatt, D. J. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine. Drug Metabolism and Disposition, 31(3), 289-293. [Link]

  • Creative Bioarray. (n.d.). Resazurin Assay Protocol. Retrieved January 17, 2026, from [Link]

  • Lall, N., Henley-Smith, C. J., & De Canha, M. N. (2013). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. Cells, 13(23), 1959. [Link]

  • Adan, A., Kiraz, Y., & Baran, Y. (2016). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. [Link]

  • Jones, B. C., Hyland, R., & Renz, T. (2002). Inhibition of Cytochrome P450 2D6: Structure-Activity Studies Using a Series of Quinidine and Quinine Analogues. Drug Metabolism and Disposition, 30(10), 1165-1172. [Link]

  • MDPI. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2024). (PDF) Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 curves generated from CYP3A4, CYP2C9, and CYP2D6 inhibition... Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2003). Apparent mechanism-based inhibition of human CYP2D6 in vitro by paroxetine: comparison with fluoxetine and quinidine | Request PDF. Retrieved January 17, 2026, from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2006). Cytochrome P450 (CYP) inhibition screening: comparison of three tests. Xenobiotica, 36(10-11), 885-901. [Link]

  • Loor, F., & Fabbro, D. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Pharmaceuticals (Basel), 9(2), 23. [Link]

  • Fook, T., & Smith, M. (2021). Impact of Paroxetine, a Strong CYP2D6 Inhibitor, on SPN-812 (Viloxazine Extended-Release) Pharmacokinetics in Healthy Adults. Clinical Pharmacology in Drug Development, 10(10), 1215-1223. [Link]

  • ResearchGate. (n.d.). Comparison of the pharmacophore model for CYP2D6 inhibitors with a... Retrieved January 17, 2026, from [Link]

  • Jaquenoud Sirot, E., & van der Velden, J. W. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1733. [Link]

  • ResearchGate. (n.d.). Figure 3: Effects of Single Drug Exposure on CYP2D6 Activity. The IC 50... Retrieved January 17, 2026, from [Link]

  • Wang, X., Yamamoto, Y., & Liu, X. (2016). Measurement of Rhodamine 123 in Three-Dimensional Organoids: A Novel Model for P-Glycoprotein Inhibitor Screening. Basic & Clinical Pharmacology & Toxicology, 119(3), 269-274. [Link]

  • CancerTools.org. (n.d.). CYP2D6(C) cell line. Retrieved January 17, 2026, from [Link]

  • Technology Networks. (n.d.). The P450-Glo™ CYP2B6 Assay. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2018). In vitro inhibition of human CYP1A2, CYP2D6, and CYP3A4 by six herbs commonly used in pregnancy | Request PDF. Retrieved January 17, 2026, from [Link]

  • PubMed. (2016). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2018). Current High-Throughput Approaches of Screening Modulatory Effects of Xenobiotics on Cytochrome P450 (CYP) Enzymes. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). The visual and high‐throughput screening of CYP2D6 inhibitors and... Retrieved January 17, 2026, from [Link]

  • Sci-Hub. (1998). Validation of a rapid microtiter plate assay to conduct cytochrome P450 2D6 enzyme inhibition studies. Retrieved January 17, 2026, from [Link]

  • Assay Genie. (n.d.). Cytochrome P450 2D6 (CYP2D6) Inhibitor Screening Kit (Fluorometric). Retrieved January 17, 2026, from [Link]

  • PubMed. (1998). Flow cytometric analysis of P-glycoprotein function using rhodamine 123. Retrieved January 17, 2026, from [Link]

  • Semantic Scholar. (n.d.). Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2023). Development of a TK6-derived cell line expressing four human cytochrome P450s for genotoxicity testing. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Correlation of IC50 values determined with either digoxin or quinidine... Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2014). Inhibitory effects of phytochemicals on metabolic capabilities of CYP2D61 and CYP2D610 using cell-based models in vitro. Retrieved January 17, 2026, from [Link]

  • National Institutes of Health. (2022). Physiologically-based pharmacokinetic modeling of quinidine to establish a CYP3A4, P-gp, and CYP2D6 drug-drug-gene interaction network. Retrieved January 17, 2026, from [Link]

  • Cashby. (n.d.). Thermo Fisher Scientific Vivid CYP2D6 Blue Screening Kit. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (2007). CYP2D6 Inhibition by Selective Serotonin Reuptake Inhibitors: Analysis of Achievable Steady-State Plasma Concentrations and the Effect of Ultrarapid Metabolism at CYP2D6 | Request PDF. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). Workflow for the identification of novel CYP2D6 inhibitors in the 2D-natural products database. Retrieved January 17, 2026, from [Link]

  • PubMed. (2017). Validation of an Extensive CYP2D6 Assay Panel Based on Invader and TaqMan Copy Number Assays. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Recommendations for Clinical CYP2D6 Genotyping Allele Selection: A Joint Consensus Recommendation of the Association for Molecular Pathology, College of American Pathologists, Dutch Pharmacogenetics Working Group of the Royal Dutch Pharmacists Association, and the European Society for Pharmacogenomics and Personalized Therapy. Retrieved January 17, 2026, from [Link]

  • Science.gov. (n.d.). cyp2d6 inhibiting drugs: Topics by Science.gov. Retrieved January 17, 2026, from [Link]

  • PubMed. (2004). Validation of model of cytochrome P450 2D6: an in silico tool for predicting metabolism and inhibition. Retrieved January 17, 2026, from [Link]

  • PubMed Central. (n.d.). Leveraging in Vitro Models for Clinically Relevant Rare CYP2D6 Variants in Pharmacogenomics. Retrieved January 17, 2026, from [Link]

  • Cashby. (n.d.). Thermo Fisher Scientific Vivid CYP2C19 Blue Screening Kit. Retrieved January 17, 2026, from [Link]

  • St. Jude Children's Research Hospital. (n.d.). Cytochrome P450 2D6 (CYP2D6) and Medicines. Retrieved January 17, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Efficiency of 4-(Pyridin-2-yloxy)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic synthesis of molecular intermediates is a critical determinant of project timelines and overall success. The diaryl ether "4-(Pyridin-2-yloxy)benzonitrile" is a valuable scaffold in medicinal chemistry and materials science. This guide provides an in-depth, comparative analysis of the three principal synthetic routes to this molecule: the Ullmann Condensation, the Buchwald-Hartwig Amination, and Nucleophilic Aromatic Substitution (SNAr). By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to empower chemists to make informed decisions in their synthetic endeavors.

Introduction: The Significance of the Diaryl Ether Linkage

The diaryl ether motif is a cornerstone in a vast array of biologically active molecules and functional materials. Its presence often imparts favorable conformational rigidity and metabolic stability. The target molecule, this compound, combines the functionalities of a pyridine ring, a nitrile group, and a diaryl ether linkage, making it a versatile intermediate in the synthesis of more complex chemical entities. The efficiency of its synthesis, therefore, has a direct impact on the accessibility of these downstream products.

Comparative Analysis of Synthetic Routes

This guide will dissect the three most prominent methods for the construction of the C-O bond in this compound. Each method will be evaluated based on reaction efficiency (yield), reaction conditions (temperature, time), catalyst and reagent cost, and substrate scope and functional group tolerance.

Synthetic RouteTypical Yield Range (%)Reaction Temperature (°C)Reaction Time (hours)Catalyst SystemKey Strengths & Weaknesses
Ullmann Condensation 40-75100-20012-48Copper-based (e.g., CuI, Cu₂O)Strengths: Cost-effective catalyst. Weaknesses: Harsh reaction conditions, often requires stoichiometric copper, long reaction times, and can have moderate yields.
Buchwald-Hartwig Amination 70-9580-1202-24Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃) with phosphine ligandsStrengths: High yields, broad substrate scope, milder conditions than Ullmann. Weaknesses: Expensive catalyst and ligands, sensitivity to air and moisture.
Nucleophilic Aromatic Substitution (SNAr) 75-9825-1501-12Base-mediated (e.g., K₂CO₃, NaH)Strengths: Often catalyst-free, potentially mild conditions, high yields with activated substrates. Weaknesses: Requires an electron-deficient pyridine ring (e.g., with a good leaving group like fluorine).

In-Depth Analysis and Experimental Protocols

The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a long-established, copper-catalyzed reaction for the formation of diaryl ethers.[1][2] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a base and a copper catalyst.[1]

Mechanism: The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to proceed through a copper(I) catalytic cycle. The cycle is initiated by the formation of a copper(I) phenoxide. Oxidative addition of the aryl halide to the copper(I) species forms a copper(III) intermediate. Reductive elimination from this intermediate yields the diaryl ether and regenerates the copper(I) catalyst.[2]

Ullmann Condensation Mechanism cluster_reactants Reactants CuI Cu(I) Catalyst CuIII Cu(III) Intermediate CuI->CuIII Oxidative Addition Phenoxide 4-Cyanophenoxide Phenoxide->CuI ArylHalide 2-Bromopyridine ArylHalide->CuIII Product This compound CuIII->Product Reductive Elimination

Caption: Simplified mechanism of the Ullmann Condensation.

Experimental Protocol (Model):

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add copper(I) iodide (10 mol%), 4-hydroxybenzonitrile (1.0 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Add 2-bromopyridine (1.2 equiv.) to the mixture.

  • Seal the tube and heat the reaction mixture to 120-150 °C for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expertise & Experience: The choice of a high-boiling polar aprotic solvent like DMF is crucial for solubilizing the reactants and achieving the high temperatures often required for Ullmann couplings. The use of a base like potassium carbonate is necessary to deprotonate the phenol, forming the nucleophilic phenoxide. While classic Ullmann conditions often used stoichiometric copper, modern protocols with appropriate ligands can sometimes achieve catalytic turnover, though this can be substrate-dependent.

The Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse

The Buchwald-Hartwig amination has emerged as a highly versatile and efficient method for the formation of C-N and C-O bonds.[3][4] For diaryl ether synthesis, it involves the palladium-catalyzed coupling of an aryl halide or triflate with a phenol.[4]

Mechanism: The catalytic cycle of the Buchwald-Hartwig C-O coupling begins with the oxidative addition of the aryl halide to a Pd(0) complex, forming a Pd(II) species. Coordination of the phenoxide and subsequent reductive elimination releases the diaryl ether product and regenerates the Pd(0) catalyst. The choice of phosphine ligand is critical for the efficiency of the reaction, as it influences both the oxidative addition and reductive elimination steps.[5]

Buchwald-Hartwig Mechanism Pd0 Pd(0)L_n PdII [Ar-Pd(II)-X]L_n Pd0->PdII Oxidative Addition (Aryl Halide) PdOAr [Ar-Pd(II)-OAr']L_n PdII->PdOAr Ligand Exchange (Phenoxide) Product Diaryl Ether PdOAr->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig C-O coupling.

Experimental Protocol (Model):

  • In a glovebox, charge a dry Schlenk tube with palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and cesium carbonate (1.5 equiv.).

  • Add 4-hydroxybenzonitrile (1.0 equiv.) and 2-chloropyridine (1.2 equiv.).

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expertise & Experience: The meticulous exclusion of air and moisture is paramount for the success of Buchwald-Hartwig reactions, as the Pd(0) catalyst and some phosphine ligands are oxygen-sensitive. The choice of a bulky, electron-rich phosphine ligand is often key to promoting the reductive elimination step, which can be the rate-limiting step of the catalytic cycle. The use of a strong, non-nucleophilic base like cesium carbonate is common.

Nucleophilic Aromatic Substitution (SNAr): The Catalyst-Free Alternative

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-O bonds, particularly when an electron-deficient aromatic ring is involved.[6] In the context of this compound synthesis, this would typically involve the reaction of an activated 2-halopyridine (e.g., 2-fluoropyridine) with 4-cyanophenol in the presence of a base.[7]

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile (phenoxide) attacks the electron-deficient carbon atom of the pyridine ring bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.[8]

SNAr_Mechanism cluster_reactants Reactants 2-Fluoropyridine 2-Fluoropyridine Meisenheimer\nComplex Meisenheimer Complex 2-Fluoropyridine->Meisenheimer\nComplex Addition 4-Cyanophenoxide 4-Cyanophenoxide 4-Cyanophenoxide->Meisenheimer\nComplex This compound This compound Meisenheimer\nComplex->this compound Elimination of F⁻

Caption: Mechanism of the SNAr reaction.

Experimental Protocol (Model):

  • To a round-bottom flask, add 4-hydroxybenzonitrile (1.0 equiv.) and a polar aprotic solvent such as DMF or DMSO.

  • Add a base, such as potassium carbonate (1.5 equiv.), and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add 2-fluoropyridine (1.1 equiv.) to the reaction mixture.

  • Heat the reaction to 80-120 °C and monitor its progress by TLC or LC-MS. The reaction is often complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Expertise & Experience: The success of an SNAr reaction is highly dependent on the electronic nature of the pyridine ring. The presence of a highly electronegative leaving group like fluorine at the 2- or 4-position significantly activates the ring towards nucleophilic attack. The choice of a polar aprotic solvent helps to solvate the cation of the base and enhances the nucleophilicity of the phenoxide.

Conclusion and Recommendations

The choice of the optimal synthetic route for this compound depends on several factors, including the scale of the synthesis, cost considerations, and available laboratory equipment.

  • For large-scale, cost-sensitive syntheses, the Ullmann condensation may be attractive due to the low cost of the copper catalyst. However, the harsh conditions and potentially lower yields must be taken into account.

  • For high-yield, laboratory-scale syntheses where cost is less of a concern, the Buchwald-Hartwig amination is often the method of choice due to its reliability and broad applicability.

  • If the starting material 2-fluoropyridine is readily available, Nucleophilic Aromatic Substitution offers a compelling, often catalyst-free, and efficient alternative that can be advantageous in terms of simplicity and cost.

Ultimately, the selection of a synthetic route should be guided by a thorough evaluation of these factors in the context of the specific research or development goals.

References

  • Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010).
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). A Versatile Catalyst for the C-O Bond-Forming Reactions of Aryl Halides and Phenols. Journal of the American Chemical Society, 123(49), 12207–12208. [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400–5449. [Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
  • Boger, D. L., & Panek, J. S. (1985). SNAr reactions of 2-halopyridines: a convenient synthesis of 2-substituted pyridines. The Journal of Organic Chemistry, 50(26), 5773–5775. [Link]

  • Ullmann, F., & Sponagel, P. (1905). Ueber die smphenische Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 38(2), 2211–2212. [Link]

  • Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers.

Sources

The Chemist's Compass: A Head-to-Head Comparison of Benzonitrile Derivatives' Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, synthetic chemist, and drug development professional, the benzonitrile scaffold is a cornerstone of molecular design. Its rigid structure and versatile cyano group make it a privileged motif in pharmaceuticals, agrochemicals, and materials science. However, the true power of this scaffold lies in its susceptibility to functionalization. The addition of even a simple substituent to the phenyl ring can dramatically alter the molecule's physicochemical properties, dictating its solubility, membrane permeability, reactivity, and ultimately, its biological activity.

This guide provides an in-depth, head-to-head comparison of the key physicochemical properties of common benzonitrile derivatives. We move beyond mere data tabulation to explore the underlying principles that govern these properties, offering insights into the causal relationships between molecular structure and observable characteristics. By understanding these structure-property relationships, researchers can more rationally design molecules with tailored properties for specific applications.

Comparative Analysis of Physicochemical Properties

The properties of benzonitrile derivatives are profoundly influenced by the electronic nature and position of substituents on the aromatic ring. We will compare isomers of amino, hydroxy, methyl, and nitro-substituted benzonitriles to illustrate these effects.

CompoundSubstituentPositionMelting Point (°C)Boiling Point (°C)Water SolubilityLogP
Benzonitrile -H--13190.72 g/L1.6
Aminobenzonitrile -NH₂ortho (2-)45-48[1][2]267-268[1][2]Insoluble[1][2]0.901[2]
meta (3-)48-53[3][4]288-290[3][4]Soluble in Methanol[3][4]1.07[5]
para (4-)83-87[6][]286.5[6][8]Insoluble[6][9][10]1.0[10]
Hydroxybenzonitrile -OHortho (2-)93-95230-232Slightly soluble1.48
meta (3-)80-83240Soluble1.55
para (4-)112-114235-238Soluble1.28
Tolunitrile (Methylbenzonitrile) -CH₃ortho (2-)-13[11][12]205[11][12]<0.1 g/100 mL[11][12]2.2
meta (3-)-23[13][14][15]215[13]Insoluble[13]2.4
para (4-)26-28[16][17]218[18]<0.1 g/100 mL[16][17]2.4[18]
Nitrobenzonitrile -NO₂ortho (2-)107-111165 (16 mmHg)Insoluble in water1.56
meta (3-)114-117[19]258.1Sparingly soluble1.2[20]
para (4-)146-149[21]308[21]Slightly soluble1.2[22]

Note: Data has been aggregated from multiple sources and may represent a range of reported values. Solubility is reported qualitatively where exact values were not available.

Discussion of Structure-Property Relationships

Melting and Boiling Points: The Influence of Intermolecular Forces

The phase transition temperatures of a compound are a direct reflection of the strength of its intermolecular forces.

  • Hydrogen Bonding: The stark differences in the melting and boiling points of the hydroxy- and aminobenzonitrile isomers compared to the parent benzonitrile or tolunitriles highlight the powerful effect of hydrogen bonding. The -OH and -NH₂ groups can act as both hydrogen bond donors and acceptors, leading to strong intermolecular associations that require more thermal energy to disrupt. For instance, p-hydroxybenzonitrile has a significantly higher melting point (112-114 °C) than p-tolunitrile (26-28 °C) due to the formation of a robust hydrogen-bonded crystal lattice.

  • Dipole-Dipole Interactions and Symmetry: The cyano group possesses a strong dipole moment. The overall molecular dipole moment, and thus the strength of dipole-dipole interactions, depends on the vector sum of the dipoles of the cyano group and the substituent.

    • Nitrobenzonitriles: The nitro group is strongly electron-withdrawing, and its dipole moment opposes that of the cyano group. In the para isomer, these dipoles are aligned, leading to a large molecular dipole moment and strong intermolecular forces, resulting in the highest melting point among the three isomers (146-149 °C)[21].

    • Tolunitriles: The methyl group is weakly electron-donating. The dipole moment of p-tolunitrile (4.33 D) is higher than that of benzonitrile (approx. 4.18 D) because the small electron-donating effect of the methyl group enhances the overall dipole[23][24]. The high symmetry of the para isomer allows for efficient packing in the crystal lattice, contributing to its higher melting point compared to the ortho and meta isomers.

  • The Ortho Effect: Ortho-substituted isomers often exhibit properties that deviate from the trend of meta and para isomers. This can be due to intramolecular interactions, such as intramolecular hydrogen bonding in 2-hydroxybenzonitrile, which can reduce intermolecular hydrogen bonding and lead to a lower boiling point compared to its isomers. Steric hindrance between adjacent substituents can also disrupt crystal packing and lower the melting point.

Solubility and Lipophilicity (LogP)

Solubility is a critical parameter in drug development, influencing absorption and distribution. It is governed by the "like dissolves like" principle.

  • Polarity and Hydrogen Bonding: The presence of polar groups capable of hydrogen bonding, such as -OH and -NH₂, generally increases water solubility. However, the overall solubility is a balance between the polar substituent and the nonpolar benzene ring. For instance, while the hydroxyl group in hydroxybenzonitriles enhances water solubility compared to tolunitriles, they are still only sparingly soluble.

  • LogP (Octanol-Water Partition Coefficient): LogP is a measure of a compound's lipophilicity. A higher LogP indicates greater lipid solubility and lower water solubility. The introduction of a nonpolar methyl group in the tolunitriles increases the LogP compared to benzonitrile, making them more lipophilic. Conversely, the polar nitro, amino, and hydroxyl groups generally lead to lower LogP values, although positional isomerism can have a subtle effect.

Experimental Protocols for Property Determination

To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential.

Melting Point Determination (Capillary Method)

This method is a standard technique for determining the melting point of a crystalline solid.[25]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the initial melting (first appearance of liquid) to the final melting (complete liquefaction) is recorded. A narrow melting range is indicative of high purity.[26]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered by crushing it with a mortar and pestle.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): For an unknown compound, perform a rapid heating to determine an approximate melting point.[26]

  • Accurate Determination: Allow the apparatus to cool, then insert a new sample and heat rapidly to about 15-20 °C below the approximate melting point.

  • Slow Heating: Decrease the heating rate to 1-2 °C per minute.

  • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂.

Water Solubility Determination (OECD Guideline 105 - Flask Method)

The flask method is suitable for substances with a water solubility greater than 10⁻² g/L.[20][27]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined by a suitable analytical method.

Procedure:

  • Equilibration: Add an excess amount of the test substance to a known volume of distilled water in a flask.

  • Stirring: Stir the mixture at a constant temperature (e.g., 20 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: Allow the mixture to stand to let undissolved particles settle. If necessary, centrifuge or filter the sample.

  • Sampling: Carefully take an aliquot of the clear, saturated aqueous phase.

  • Analysis: Determine the concentration of the substance in the aliquot using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

  • Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., in g/L or mg/L).

Visualizing Structure-Property Concepts

Diagrams can help to clarify the abstract concepts that govern physicochemical properties.

G cluster_effects Electronic Effects of Substituents on Benzonitrile EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) Ring Benzonitrile Ring (π-system) EWG->Ring Inductive (-I) & Resonance (-M) Decreases electron density Deactivates ring EDG Electron-Donating Group (EDG) (e.g., -NH₂, -OH, -CH₃) EDG->Ring Inductive (+I) & Resonance (+M) Increases electron density Activates ring

Caption: Electronic effects of substituents on the benzonitrile ring.

G start Start: Pure, Dry Sample prep Sample Preparation (Grind to fine powder) start->prep load Load into Capillary Tube prep->load setup Place in Melting Point Apparatus load->setup heat_fast Rapid Heating to Approx. MP setup->heat_fast Optional, for unknowns heat_slow Heat Slowly (1-2 °C/min) near MP setup->heat_slow For known approx. MP cool Cool Down heat_fast->cool cool->setup New Sample observe Observe & Record Melting Range (T₁-T₂) heat_slow->observe end End: Melting Point Determined observe->end

Caption: Workflow for Melting Point Determination.

Conclusion

The physicochemical properties of benzonitrile derivatives are a sensitive function of the nature and position of substituents on the aromatic ring. By understanding the interplay of intermolecular forces such as hydrogen bonding and dipole-dipole interactions, as well as the impact of molecular symmetry and electronic effects, researchers can make informed decisions in the design and selection of molecules for specific applications. The judicious choice of a substituent can be the difference between a highly soluble, membrane-permeable drug candidate and an insoluble, inactive compound. The data and principles outlined in this guide serve as a foundational resource for navigating the rich chemical space of substituted benzonitriles.

References

  • thinkSRS.com. Melting Point Determination. [Link]

  • Organisation for Economic Co-operation and Development. (1995). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. [Link]

  • University of Calgary. Melting point determination. [Link]

  • FILAB. Solubility testing in accordance with the OECD 105. [Link]

  • Westlab Canada. (2023). Measuring the Melting Point. [Link]

  • Analytice. OECD 105 - Water Solubility Test at 20°C. [Link]

  • LookChem. p-Tolunitrile. [Link]

  • SSERC. Melting point determination. [Link]

  • American Chemical Society. Melting point and normal boiling point correlations: applications to rigid aromatic compounds. [Link]

  • OECD iLibrary. Test No. 105: Water Solubility. [Link]

  • PubChem. 4-nitrobenzonitrile (C7H4N2O2). [Link]

  • PubChem. 3-Tolunitrile. [Link]

  • ASTM International. E324 Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. [Link]

  • chem.isplus.ru. m-tolunitrile. [Link]

  • Stenutz. 3-aminobenzonitrile. [Link]

  • PubChem. Benzonitrile. [Link]

  • PubChem. p-Tolunitrile. [Link]

  • Universal Journal of Chemistry. o-Tolunitrile CAS 529-19-1: Properties, Synthesis, Applications, and Industrial Uses. [Link]

  • arXiv.org. Precise dipole moment and quadrupole coupling constants of benzonitrile. [Link]

  • Brainly. Which of the following represents the correct order of dipole moment for ortho, para, and meta methyl. [Link]

  • Filo. Which of the following is correct order of dipole moment of o... [Link]

  • Stenutz. p-tolunitrile. [Link]

  • Home Sunshine Pharma. 4-Aminobenzonitrile CAS 873-74-5. [Link]

  • ResearchGate. Dipole moment of benzonitrile in its excited S1 state from thermochromic shifts of fluorescence spectra. [Link]

  • ChemBK. ortho-tolunitrile. [Link]

  • Autech Industry Co.,Limited. 4-Aminobenzonitrile 873-74-5. [Link]

  • NIST. Chemical Properties of p-Nitrobenzylidene-p-isopropylphenylacetonitrile (CAS 53407-78-6). [Link]

  • ResearchGate. Influence of the Molecular Structure on the Phase Transition Temperatures of Mononuclear Aromatic Compounds. [Link]

  • Open Oregon Educational Resources. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]

  • CAS Common Chemistry. 4-Nitrobenzonitrile. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

Sources

Confirming the mechanism of action of "4-(Pyridin-2-yloxy)benzonitrile" through mutagenesis studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to confirming the mechanism of action of "4-(Pyridin-2-yloxy)benzonitrile" through mutagenesis studies for researchers, scientists, and drug development professionals.

Introduction

In the landscape of targeted therapies, the validation of a drug's mechanism of action is a critical step. This guide focuses on a hypothetical novel compound, "this compound," and outlines a comprehensive strategy to confirm its mechanism of action through mutagenesis studies. We will operate under the hypothesis that this compound is a potent and selective inhibitor of the Janus Kinase 2 (JAK2) enzyme, a key component of the JAK-STAT signaling pathway, which is implicated in various myeloproliferative neoplasms and inflammatory diseases.

This guide will provide a comparative analysis of "this compound" against established JAK2 inhibitors, detailed protocols for mutagenesis and cell-based assays, and a framework for interpreting the resulting data. The overarching goal is to provide a robust, self-validating experimental workflow that is grounded in established scientific principles.

Comparative Analysis of JAK2 Inhibitors

To understand the potential of "this compound," it is essential to compare its activity with existing JAK2 inhibitors. For this guide, we will use Ruxolitinib and Fedratinib as benchmarks. Ruxolitinib is a JAK1/JAK2 inhibitor, while Fedratinib is a selective JAK2 inhibitor.

CompoundTarget(s)IC50 (JAK2)Key CharacteristicsReference
This compound Hypothesized: JAK2To be determinedPotentially novel scaffold with high selectivityN/A
Ruxolitinib JAK1/JAK23.3 nMApproved for myelofibrosis and polycythemia vera
Fedratinib JAK2/FLT33 nMApproved for myelofibrosis

Confirming the Mechanism of Action: A Mutagenesis Approach

A powerful method to validate the target of a kinase inhibitor is to introduce a mutation in the kinase's ATP-binding pocket that confers resistance to the inhibitor. For many kinase inhibitors, a "gatekeeper" residue is critical for binding. A mutation at this site can sterically hinder the inhibitor's access without significantly affecting the kinase's catalytic activity.

For JAK2, the valine at position 617 (V617) is a well-known site for activating mutations (V617F) in myeloproliferative neoplasms. However, for inhibitor binding, the "gatekeeper" residue is also a critical interaction point. In JAK2, the gatekeeper residue is Methionine 929 (M929). We will hypothesize that "this compound" binds in the ATP-binding pocket and that a mutation of the gatekeeper residue will abrogate its inhibitory activity.

Experimental Workflow

The overall workflow to test this hypothesis is as follows:

G cluster_0 Plasmid Engineering cluster_1 Cell Line Transfection cluster_2 Functional Assays plasmid JAK2 WT Plasmid mutagenesis Site-Directed Mutagenesis (M929T) plasmid->mutagenesis transfection_wt Transfect with JAK2 WT plasmid->transfection_wt mutant_plasmid JAK2 M929T Plasmid mutagenesis->mutant_plasmid transfection_mut Transfect with JAK2 M929T mutant_plasmid->transfection_mut cell_line JAK2-deficient cell line (e.g., γ2A) cell_line->transfection_wt cell_line->transfection_mut wt_cells Stable WT-JAK2 cells transfection_wt->wt_cells mut_cells Stable M929T-JAK2 cells transfection_mut->mut_cells treatment Treat with This compound wt_cells->treatment wt_cells->treatment mut_cells->treatment mut_cells->treatment stimulation Stimulate with Cytokine (e.g., EPO) treatment->stimulation readout Measure pSTAT5 levels (Western Blot / Flow Cytometry) stimulation->readout G cluster_0 Wild-Type JAK2 cluster_1 Mutant JAK2 wt_atp_pocket ATP Binding Pocket (M929) binding Binding Occurs wt_atp_pocket->binding compound_a This compound compound_a->wt_atp_pocket inhibition Inhibition of pSTAT5 binding->inhibition mut_atp_pocket ATP Binding Pocket (M929T) no_binding Binding Hindered mut_atp_pocket->no_binding compound_b This compound compound_b->mut_atp_pocket no_inhibition pSTAT5 Not Inhibited no_binding->no_inhibition

Caption: Logical relationship of inhibitor binding to WT vs. Mutant JAK2.

Conclusion

The mutagenesis strategy outlined in this guide provides a definitive method for confirming the mechanism of action of "this compound" as a direct inhibitor of JAK2. By demonstrating a loss of activity against a rationally designed gatekeeper mutant, this approach provides strong evidence that the compound's cellular effects are mediated through direct engagement of the intended target. This level of validation is essential for the continued development of novel targeted therapies.

References

  • Ruxolitinib (Jakafi) Prescribing Information. Novartis. [Link]

  • Fedratinib (Inrebic) Prescribing Information. Bristol Myers Squibb. [Link]

  • Baxter, E. J., et al. (2005). Acquired mutation of the tyrosine kinase JAK2 in human myeloproliferative disorders. The Lancet. [Link]

  • Pellegrini, S., et al. (1989). Use of a selectable marker regulated by alpha interferon to obtain mutations in the signaling pathway. Molecular and Cellular Biology. [Link]

Safety Operating Guide

A Guide to the Safe Disposal of 4-(Pyridin-2-yloxy)benzonitrile: A Precautionary Approach in the Absence of Comprehensive Data

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals. It is imperative that these procedures are carried out in conjunction with, and not as a substitute for, the directives of your institution's Environmental Health and Safety (EHS) department.

Understanding the Inherent Risks: A Structural Hazard Analysis

In the absence of specific toxicological data, a precautionary principle must be applied. The potential hazards of 4-(Pyridin-2-yloxy)benzonitrile can be inferred from its chemical structure.

  • Benzonitrile Moiety: The presence of the nitrile (-C≡N) group is a primary concern. While stable under normal conditions, nitriles can undergo hydrolysis, particularly under strong acidic or basic conditions, to form carboxylic acids and ammonia.[4][5][6][7][8] More critically, under certain conditions, some nitrile compounds can release highly toxic hydrogen cyanide gas. Benzonitrile itself is classified as harmful if swallowed, in contact with skin, or if inhaled.[9]

  • Pyridine Moiety: Pyridine and its derivatives are known to be hazardous.[10] They can be toxic and are often harmful to aquatic life. The environmental fate of pyridine derivatives can vary, with some being biodegradable under specific conditions, while others may persist.[11][12][13][14][15] The pyridine component of this molecule suggests that it should be treated as potentially ecotoxic.

  • Cytotoxic Potential: Given that many novel chemical entities, particularly those used in drug development, may have uncharacterized biological activity, it is prudent to handle this compound as a potentially cytotoxic compound. OSHA provides guidelines for handling such materials to minimize exposure.[16][17][18][19][20]

Core Disposal Protocol: A Step-by-Step Guide

The following protocol is designed to ensure the safe and compliant disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE. Based on the potential hazards, this should include at a minimum:

  • Chemical-resistant gloves (nitrile or neoprene)

  • Safety goggles and a face shield

  • A laboratory coat

  • Work should be conducted in a certified chemical fume hood.

Step 2: Waste Characterization and Segregation

Due to the lack of specific data, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste .

  • Solid Waste: Collect unadulterated solid this compound and any contaminated items (e.g., weighing boats, contaminated gloves, paper towels) in a dedicated, sealable, and chemically compatible container.

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department. A chemical compatibility chart should be consulted for appropriate container materials.[21]

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safe disposal and regulatory compliance.

  • Container Selection: Use a robust, leak-proof container made of a material compatible with the chemical.

  • Labeling: The waste container must be labeled immediately upon the first addition of waste. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An indication of the potential hazards (e.g., "Toxic," "Environmental Hazard")

    • The date of initial waste accumulation

    • The name of the principal investigator or laboratory contact

Step 4: Storage of Waste

Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be:

  • Secure and under the control of laboratory personnel

  • Away from drains and sources of ignition

  • Segregated from incompatible materials

Step 5: Final Disposal

Consult your institution's Environmental Health and Safety (EHS) department for final disposal procedures. EHS professionals are responsible for ensuring compliance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[22][23][24][25][26] They will arrange for the collection of the hazardous waste and its transport to a licensed treatment, storage, and disposal facility (TSDF).

Spill and Emergency Procedures

In the event of a spill, the following immediate actions should be taken:

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent unauthorized entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Report: Notify your supervisor and your institution's EHS department immediately.

  • Clean-up (only if trained and equipped):

    • For small spills of solid material, carefully sweep or scoop the material into a hazardous waste container. Avoid generating dust.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container.

    • Do not attempt to clean up large spills or any spill you are not comfortable or equipped to handle. Await the arrival of trained emergency response personnel.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the disposal of a chemical with limited safety data, such as this compound.

Disposal_Workflow start Start: Need to dispose of This compound sds_check Is a comprehensive SDS with specific disposal instructions available? start->sds_check no_sds No/Insufficient Data sds_check->no_sds No yes_sds Yes sds_check->yes_sds Yes precautionary Apply Precautionary Principle: Treat as Hazardous Waste no_sds->precautionary follow_sds Follow specific disposal instructions on the SDS. yes_sds->follow_sds ehs_consult MANDATORY: Consult Institutional EHS for pickup and final disposal. follow_sds->ehs_consult structural_analysis Analyze structural components for potential hazards (Nitrile, Pyridine) precautionary->structural_analysis ppe Wear appropriate PPE (Gloves, Goggles, Lab Coat, Fume Hood) structural_analysis->ppe segregate Segregate solid and liquid waste into dedicated containers ppe->segregate label_waste Label container as 'Hazardous Waste' with full chemical name and hazards segregate->label_waste store_waste Store in a designated satellite accumulation area label_waste->store_waste store_waste->ehs_consult

Caption: Disposal decision workflow for chemicals with limited safety data.

Quantitative Data Summary

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 270260-33-8 / 68283-19-2[1][2]
Molecular Formula C₁₂H₈N₂O[1]
Molecular Weight 196.2 g/mol [1]
Hazard Classification Data not available; treat as hazardous.[1]

References

  • Degradation of Pyridines in the Environment. ResearchGate. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology - ASM Journals. Available from: [Link]

  • Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. PMC - NIH. Available from: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available from: [Link]

  • Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available from: [Link]

  • Hydrolysis of Benzonitrile. Scribd. Available from: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. American Journal of Health-System Pharmacy. Available from: [Link]

  • Hydrolysis of benzonitrile gives. Allen. Available from: [Link]

  • Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Pearson. Available from: [Link]

  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • Hydrolysis of benzonitrile gives. Infinity Learn. Available from: [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA). Available from: [Link]

  • OSHA work-practice guidelines for personnel dealing with cytotoxic (antineoplastic) drugs. PubMed. Available from: [Link]

  • The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]

  • HEALTH CARE FACILITIES. Oregon OSHA. Available from: [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. University of Iowa. Available from: [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • 4-(Pyridin-3-yl)benzonitrile. PubChem. Available from: [Link]

  • EPA Hazardous Waste Codes. University of Maryland. Available from: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Hazardous Waste. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Chemical Compatibility Database. Cole-Parmer. Available from: [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Screening-Level Hazard Characterization Pyridine and Pyridine Derivatives Category. U.S. Environmental Protection Agency (EPA). Available from: [Link]

  • Online Publication Title List. U.S. Environmental Protection Agency (EPA). Available from: [Link]

Sources

Personal protective equipment for handling 4-(Pyridin-2-yloxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety & Handling Guide: 4-(Pyridin-2-yloxy)benzonitrile

This guide provides essential, field-proven safety and logistical protocols for handling this compound (CAS No. 270260-33-8). As a Senior Application Scientist, my objective is to synthesize technical data with practical, in-lab experience to ensure your safety and experimental integrity. Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols are grounded in the principles of chemical analogy, referencing the known hazards of its constituent moieties—pyridine and benzonitrile—and its documented application in the synthesis of pharmacologically active agents, which suggests potential cytotoxicity.[1][2][3]

Hazard Analysis & Risk Assessment: A Cautious Approach

Therefore, it is imperative to handle this compound as potentially toxic and cytotoxic . Assume it is harmful if swallowed, inhaled, or absorbed through the skin, and capable of causing serious irritation to the eyes and respiratory system.

Assumed Hazard Statements:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

  • Potential for long-term health effects through prolonged or repeated exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is mandatory to prevent all routes of exposure. The selection of PPE is not merely a checklist; it is a system designed to isolate you from the chemical hazard.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[7][8]Nitrile offers excellent resistance to a wide range of chemicals, including solvents in which the compound may be dissolved.[9][10] Double-gloving provides a critical safety buffer against tears, punctures, and unseen micro-perforations.
Eye & Face Protection Chemical safety goggles and a full-face shield.This combination protects against splashes of liquids and airborne particles of the solid compound, preventing contact with the sensitive mucous membranes of the eyes and face.
Body Protection A dedicated, non-porous laboratory coat with tight-fitting cuffs. A disposable chemical-resistant apron is also recommended.This prevents skin contact and contamination of personal clothing. Contaminated lab coats must be professionally laundered or disposed of as hazardous waste.
Respiratory Protection A NIOSH-approved respirator is required if handling the powder outside of a certified chemical fume hood.Given the potential for respiratory irritation and systemic toxicity upon inhalation, respiratory protection is critical when engineering controls cannot guarantee exposure levels are minimized.

Operational Plan: From Receipt to Disposal

3.1. Designated Work Area & Engineering Controls

  • All handling of this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • The work area should be clearly demarcated as a "Designated Area" for handling potent compounds.

  • An emergency eyewash station and safety shower must be immediately accessible.[5]

3.2. Step-by-Step Handling Protocol

  • Preparation : Before handling the compound, assemble all necessary equipment (spatulas, vials, solvents, waste containers) inside the chemical fume hood.

  • Donning PPE : Put on all required PPE as specified in the table above. Remember to don the inner pair of gloves before the lab coat, and the outer pair over the cuffs of the coat.

  • Weighing : If handling the solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a spatula to gently transfer the powder, avoiding any actions that could create airborne dust.

  • Dissolving : Add the solvent to the solid in a closed container (e.g., a vial with a septum cap). If sonication is required, ensure the container is sealed.

  • Post-Handling : After use, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution. Wipe from the cleanest to the most contaminated areas.

  • Doffing PPE : Remove PPE in the reverse order it was put on, taking care not to contaminate your skin. The outer gloves should be removed first and disposed of as hazardous waste.

Emergency Procedures: A Validated Response Plan

Immediate and correct action is critical in an emergency.

  • Skin Contact : Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes in an emergency shower.[5] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.

  • Inhalation : Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Ingestion : Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

  • Spill : Evacuate the immediate area. For a small spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For large spills, evacuate the laboratory, restrict access, and contact your institution's Environmental Health & Safety (EH&S) department immediately.[6]

Spill Response Workflow

Spill_Response_Workflow cluster_ImmediateActions Immediate Actions cluster_SpillContainment Spill Containment cluster_CleanupDisposal Cleanup & Disposal Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Assess Assess Spill Size Alert->Assess SmallSpill Small Spill in Fume Hood? Assess->SmallSpill LargeSpill Large Spill or Outside Hood SmallSpill->LargeSpill No Contain Don PPE & Contain with Absorbent SmallSpill->Contain Yes CallEHS Call EH&S Immediately LargeSpill->CallEHS Collect Collect Waste into Sealed Container Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose as Hazardous Waste Decontaminate->Dispose

Caption: Workflow for responding to a chemical spill.

Disposal Plan: Preventing Environmental Contamination

All waste contaminated with this compound is considered hazardous waste.

  • Solid Waste : This includes contaminated gloves, weigh boats, paper towels, and disposable lab coats. Place all solid waste into a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions and contaminated solvents must be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Disposal Route : All waste must be disposed of through your institution's certified hazardous waste disposal program.[11] Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.

By adhering to these stringent protocols, you can effectively mitigate the risks associated with handling this compound, ensuring both personal safety and the integrity of your research.

References

  • Washington State University. (n.d.). Standard Operating Procedures for Pyridine.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyridine.
  • ChemicalBook. (2023). This compound Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine.
  • Public Health England. (n.d.). Pyridine: Incident Management.
  • BenchChem. (2025). Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5.
  • BLD Pharm. (n.d.). This compound | 270260-33-8.
  • AK Scientific, Inc. (n.d.). This compound.
  • J&K Scientific. (2024). This compound | 270260-33-8.
  • J.T. Baker. (2011). Material Safety Data Sheet: Pyridine.
  • B. Braun Vet Care. (n.d.). Handling of Hazardous Drugs.
  • Hospital Pharmacy Europe. (2006). Safe handling of cytotoxic drugs.
  • Canadian Journal of Hospital Pharmacy. (n.d.). Safe handling of cytotoxics: guideline recommendations.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • LookChem. (n.d.). This compound, 97% CAS NO. 68283-19-2.
  • Fisher Scientific. (2009). Safety Data Sheet: Pyridine.
  • SHIELD Scientific. (n.d.). Which Protective Gloves for Cytotoxic Drugs?.
  • SA Health. (2015). Cytotoxic Drugs and Related Waste - A Risk Management Guide.
  • Henan Allgreen Chemical Co.,Ltd. (n.d.). This compound, 97%.
  • PubChem. (n.d.). 2-(Pyridin-2-yloxy)benzonitrile.
  • ResearchGate. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • PubMed. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • PubMed. (2010). Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile.
  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yloxy)benzonitrile
Reactant of Route 2
Reactant of Route 2
4-(Pyridin-2-yloxy)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.